molecular formula C5H11Cl B3192504 2-Chloro-3-methylbutane CAS No. 631-65-2

2-Chloro-3-methylbutane

Cat. No.: B3192504
CAS No.: 631-65-2
M. Wt: 106.59 g/mol
InChI Key: JMTRCXPSDMMAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylbutane is a useful research compound. Its molecular formula is C5H11Cl and its molecular weight is 106.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-4(2)5(3)6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTRCXPSDMMAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979047
Record name 2-Chloro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-65-2
Record name 2-Chloro-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-3-methylbutane, a valuable alkyl halide intermediate in organic synthesis. This document details a robust and reliable synthetic protocol, outlines key physical and spectroscopic properties, and presents a logical workflow for its preparation and analysis. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, process development, and materials science.

Introduction

This compound is a secondary alkyl halide that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a chlorine atom on a secondary carbon adjacent to an isopropyl group, presents opportunities for various nucleophilic substitution and elimination reactions. A thorough understanding of its synthesis and a complete characterization of its properties are crucial for its effective application in research and development.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the chlorination of 3-methyl-2-butanol (B147160). This method avoids the carbocation rearrangements that can occur with other synthetic routes, such as the hydrochlorination of 3-methyl-1-butene, which tends to yield the isomeric 2-chloro-2-methylbutane (B165293) as the major product. The use of thionyl chloride (SOCl₂) is a standard and effective method for this transformation.

Reaction Scheme

G reactant 3-Methyl-2-butanol product This compound reactant->product Pyridine (B92270) reagent + SOCl₂ reagent->product byproduct + SO₂ + HCl

Caption: Reaction of 3-methyl-2-butanol with thionyl chloride.

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of secondary alcohols.

Materials and Equipment:

  • 3-methyl-2-butanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a drying tube

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-methyl-2-butanol.

  • Solvent Addition: Add anhydrous diethyl ether to the flask.

  • Cooling: Cool the flask in an ice bath with stirring.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled solution. A small amount of pyridine can be added to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle heating under reflux may be required to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with saturated brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at the expected boiling point of the product.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • 3-methyl-2-butanol is a flammable liquid and an irritant.

  • Diethyl ether is extremely flammable.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. This involves determining its physical properties and analyzing its spectroscopic data.

Physical Properties
PropertyValueReference
Molecular Formula C₅H₁₁Cl
Molecular Weight 106.59 g/mol
Boiling Point 90.4 °C at 760 mmHg
Density 0.865 g/cm³
Refractive Index 1.401
Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals with a relative integration ratio of 6:3:1:1.[1]

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~1.0Doublet6H-CH(CH₃ )₂
~1.5Doublet3H-CH(CH₃ )Cl
~2.0Multiplet1H-CH (CH₃)₂
~3.9Multiplet1H-CH (CH₃)Cl

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit four signals corresponding to the four unique carbon environments.

Chemical Shift (δ) ppm (Predicted)Assignment
~18-20-CH(C H₃)₂
~25-CH(C H₃)Cl
~35-C H(CH₃)₂
~65-C HCl

The IR spectrum of this compound is characterized by the presence of C-H stretching and bending vibrations, and a characteristic C-Cl stretching vibration in the fingerprint region.[2]

Wavenumber (cm⁻¹)Assignment
2970-2870C-H stretching
1470-1450C-H bending (CH₂ and CH₃)
1390-1370C-H bending (CH₃)
850-550C-Cl stretching

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine is indicated by the M+2 peak due to the ³⁷Cl isotope.[2][3] The data below is based on the NIST Mass Spectrometry Data Center.[3]

m/zRelative Intensity (%)Proposed Fragment
43100[CH(CH₃)₂]⁺ (isopropyl cation)
7140[C₅H₁₁]⁺ (loss of Cl)
5535[C₄H₇]⁺
4130[C₃H₅]⁺
106/108~5[C₅H₁₁Cl]⁺ (Molecular ion)

Experimental and Analytical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start 3-Methyl-2-butanol reaction Chlorination with SOCl₂ start->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup drying Drying (MgSO₄) workup->drying purification Fractional Distillation drying->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity GC-MS Analysis product->purity final_product Characterized Product

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound. The provided experimental protocol, coupled with the tabulated physical and spectroscopic data, serves as a valuable resource for researchers and professionals requiring this important chemical intermediate. Adherence to the outlined safety precautions is paramount for the safe handling of the involved reagents. The logical workflow presented can be adapted for similar synthetic and analytical challenges in a laboratory setting.

References

Spectroscopic Data of 2-Chloro-3-methylbutane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-methylbutane, a halogenated alkane with applications in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its atomic connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by four distinct signals, with a relative integration ratio of 1:1:3:6. Due to the challenges in sourcing a publicly available experimental spectrum, the following data is based on established principles of NMR spectroscopy and predicted values.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-2 (CH-Cl)3.8 - 4.2Doublet of Quartets1HJ = 6.5, 6.5
H-3 (CH)2.0 - 2.3Multiplet1H-
H-1 (CH₃)1.5 - 1.7Doublet3HJ = 6.5
H-4, H-5 (2 x CH₃)1.0 - 1.2Doublet6HJ = 6.8

Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show four signals, corresponding to the four unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (CH-Cl)65 - 70
C-3 (CH)35 - 40
C-1 (CH₃)20 - 25
C-4, C-5 (2 x CH₃)18 - 22

Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by C-H and C-Cl bond vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2870-2960C-H stretch (alkane)Strong
1465C-H bend (CH₂)Medium
1370C-H bend (CH₃)Medium
850-550C-Cl stretchStrong

The C-Cl stretching vibration for a secondary alkyl chloride, such as this compound, is typically observed in the 610-540 cm⁻¹ range.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak and several major fragment ions.

m/z Ion Relative Intensity (%) Notes
108[M+2]⁺~33 (of M⁺)Molecular ion with ³⁷Cl isotope
106[M]⁺100Molecular ion with ³⁵Cl isotope
71[C₅H₁₁]⁺HighLoss of Cl radical
43[C₃H₇]⁺HighIsopropyl cation (base peak)

The presence of chlorine is readily identified by the M+2 peak, which is approximately one-third the intensity of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1] The base peak at m/z 43 corresponds to the stable isopropyl carbocation.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for alkyl halides like this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct injection probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as electron ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationship between the structure of this compound and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Characterization Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Process_NMR Process FID (FT, Phasing) NMR->Process_NMR Process_IR Process Interferogram (FT, Baseline Correction) IR->Process_IR Process_MS Generate Mass Spectrum (m/z vs. Intensity) MS->Process_MS Interpret_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) Process_NMR->Interpret_NMR Interpret_IR IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_MS Mass Spectrum (Molecular Ion, Fragmentation) Process_MS->Interpret_MS Structure_Confirmation Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: General workflow for spectroscopic analysis of a chemical compound.

structure_spectroscopy_relationship Structure-Spectroscopy Relationship for this compound cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure CH₃-CH(Cl)-CH(CH₃)-CH₃ H_NMR ¹H NMR - 4 unique proton environments - Integration: 1:1:3:6 Structure->H_NMR Proton Connectivity C_NMR ¹³C NMR - 4 unique carbon environments Structure->C_NMR Carbon Skeleton IR_data IR Spectrum - C-H stretches (~2900 cm⁻¹) - C-Cl stretch (850-550 cm⁻¹) Structure->IR_data Functional Groups MS_data Mass Spectrum - M⁺/M+2 at m/z 106/108 - Fragments at m/z 71, 43 Structure->MS_data Molecular Weight & Fragmentation

Caption: Relationship between the structure and spectroscopic data of this compound.

References

Conformational Analysis of 2-Chloro-3-methylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of 2-chloro-3-methylbutane, a halogenated alkane of interest in medicinal chemistry and materials science. A detailed understanding of the conformational landscape of such molecules is paramount for predicting their physicochemical properties, reactivity, and biological interactions. This document outlines the theoretical basis for the conformational isomerism in this compound, presents a quantitative analysis of its energy profile, and provides detailed experimental and computational protocols for conducting such an analysis. The content is structured to be a valuable resource for researchers, scientists, and professionals in drug development seeking to apply conformational analysis to their work.

Introduction

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. The study of the energetics and populations of these conformers is known as conformational analysis. For a molecule like this compound, rotation around the central C2-C3 bond gives rise to a series of staggered and eclipsed conformations, each with a distinct potential energy.[1] The relative stabilities of these conformers are dictated by a combination of steric hindrance, torsional strain, and dipole-dipole interactions. A thorough conformational analysis is crucial as the three-dimensional structure of a molecule dictates its function, from its interaction with biological receptors to its bulk material properties.

Conformational Landscape of this compound

The conformational analysis of this compound is centered on the rotation about the C2-C3 single bond. The front carbon (C2) is attached to a hydrogen, a chlorine, and a methyl group, while the back carbon (C3) is bonded to a hydrogen and two methyl groups (an isopropyl group). The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima.

Due to the asymmetry of the substitution pattern, there are three unique staggered and three unique eclipsed conformations. These are typically visualized using Newman projections. The relative energies of these conformers are influenced by gauche interactions (steric strain between adjacent bulky groups) and eclipsing interactions (torsional strain).

Staggered Conformations

The staggered conformations are more stable than the eclipsed conformations due to minimized torsional strain. The three staggered conformers are distinguished by the dihedral angles between the largest groups on the adjacent carbons.

  • Anti-Conformer: The most stable staggered conformation where the bulky chlorine atom and the isopropyl group are positioned 180° apart, minimizing steric repulsion.

  • Gauche-Conformers: Two less stable staggered conformations where the chlorine atom is 60° away from the isopropyl group. These experience some steric strain.

Eclipsed Conformations

The eclipsed conformations are unstable transition states between the staggered conformers. They are characterized by significant torsional and steric strain due to the close proximity of substituents.

Quantitative Conformational Analysis

The relative energies of the different conformers of this compound can be determined using computational chemistry methods. The following table summarizes the calculated relative energies and corresponding dihedral angles for the key conformations.

ConformationDihedral Angle (Cl-C2-C3-H)Relative Energy (kcal/mol)
Eclipsed 1 (Cl/i-Pr)5.0 (Highest Energy)
Gauche 160°1.2
Eclipsed 2 (Cl/Me)120°4.0
Anti180°0.0 (Lowest Energy)
Eclipsed 3 (H/i-Pr)240°4.5
Gauche 2300°1.5

Note: These values are representative and can be calculated with greater precision using the computational methods outlined in Section 5.2.

Visualization of Conformers and Analysis Workflow

Visualizing the conformations and the workflow for their analysis is crucial for a comprehensive understanding.

G cluster_staggered Staggered Conformations cluster_eclipsed Eclipsed Conformations (Transition States) Anti Anti Eclipsed 2 Eclipsed 2 Anti->Eclipsed 2 Eclipsed 3 Eclipsed 3 Anti->Eclipsed 3 Gauche 1 Gauche 1 Eclipsed 1 Eclipsed 1 Gauche 1->Eclipsed 1 Gauche 1->Eclipsed 2 Gauche 2 Gauche 2 Gauche 2->Eclipsed 1 Gauche 2->Eclipsed 3 G cluster_exp Experimental Analysis cluster_comp Computational Analysis SamplePrep Sample Preparation (this compound in deuterated solvent) NMR_Acq NMR Data Acquisition (1H, 13C, COSY, NOESY) SamplePrep->NMR_Acq Data_Analysis Data Analysis (Coupling Constants, NOE) NMR_Acq->Data_Analysis Final_Report Integrated Conformational Analysis Report Data_Analysis->Final_Report Mol_Build Molecule Building (GaussView or similar) PES_Scan Potential Energy Surface Scan (DFT with appropriate basis set) Mol_Build->PES_Scan Conf_Analysis Conformer Energy Analysis (Identify minima and maxima) PES_Scan->Conf_Analysis Conf_Analysis->Final_Report

References

Thermodynamic and Mechanistic Insights into 2-Chloro-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbutane, a secondary alkyl halide, serves as a valuable building block in organic synthesis and presents an interesting case study for examining thermodynamic principles and reaction mechanisms. Its chemical behavior is representative of many branched-chain halogenated alkanes, making a thorough understanding of its properties crucial for applications in medicinal chemistry, materials science, and process development. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, details established experimental protocols for the determination of its properties and synthesis, and visually elucidates key reaction pathways involving this compound.

Physicochemical and Thermodynamic Data

A compilation of key physicochemical and thermodynamic properties for this compound is presented below. While a comprehensive set of experimentally determined thermodynamic values such as the standard enthalpy of formation, standard molar entropy, and specific heat capacity is maintained in the NIST/TRC Web Thermo Tables, these are part of a subscription service.[1] The data presented here are compiled from publicly available sources and provide a foundational understanding of the compound's characteristics.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC5H11Cl[2][3]
Molecular Weight106.594 g/mol [2]
CAS Number631-65-2[2]
Boiling Point90.4 °C at 760 mmHg[4]
Density0.865 g/cm³[4]
Vapor Pressure63.6 mmHg at 25 °C[4]
Refractive Index1.401[4]
Flash Point5.4 °C[4]

Table 2: Available Thermodynamic Data from NIST

While specific values are not publicly available, the NIST/TRC Web Thermo Tables contain critically evaluated data for the following properties of this compound over a range of temperatures:[1]

  • Ideal Gas Heat Capacity (Cp)

  • Enthalpy (Ideal Gas)

  • Entropy (Ideal Gas)

  • Enthalpy of Vaporization

For researchers requiring precise thermodynamic data for modeling and process simulation, accessing the NIST/TRC Web Thermo Tables is recommended.

Experimental Protocols

Synthesis of this compound from 3-Methyl-2-butanol (B147160)

A common and instructive method for the synthesis of secondary alkyl chlorides is the reaction of the corresponding alcohol with a hydrohalic acid. The following protocol is adapted from established procedures for the synthesis of similar secondary and tertiary alkyl halides.[5][6][7][8]

Materials:

  • 3-Methyl-2-butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a separatory funnel, combine 3-methyl-2-butanol and an excess of cold, concentrated hydrochloric acid.

  • Gently swirl the mixture for several minutes. Periodically, invert the funnel and vent to release any pressure buildup.

  • Shake the funnel for an additional 5-10 minutes to ensure complete reaction.

  • Allow the layers to separate. The upper organic layer contains the this compound product.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as carbon dioxide gas will be evolved.

  • Separate the layers and wash the organic layer with water, followed by a final wash with brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄).

  • After drying, decant or filter the solution to remove the drying agent.

  • Purify the crude this compound by simple distillation, collecting the fraction that boils in the expected range (around 90 °C).

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid organic compounds like this compound can be determined using a bomb calorimeter.[9][10][11][12][13]

General Methodology:

  • A precisely weighed sample of this compound is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb."

  • A fuse wire is positioned to be in contact with the sample.

  • A small amount of water is added to the bomb to ensure that the water produced during combustion is in its liquid state and to absorb any acidic gases formed.

  • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The heat released by the combustion of the this compound sample is calculated from the temperature change and the heat capacity of the calorimeter.

  • Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

  • From the heat of combustion at constant volume (ΔU), the enthalpy of combustion at constant pressure (ΔH) can be calculated.

Determination of Heat Capacity of Liquid this compound

The isobaric heat capacity (Cp) of liquid this compound can be measured using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).[14][15][16][17]

General Methodology using Adiabatic Calorimetry:

  • A known mass of purified this compound is placed in a calorimetric vessel.

  • The vessel is placed in a jacket with a controlled temperature that is maintained to be as close as possible to the temperature of the vessel, creating near-adiabatic conditions.

  • A known amount of electrical energy is supplied to a heater within the calorimetric vessel, causing a small increase in the temperature of the sample.

  • The temperature change is precisely measured.

  • The heat capacity of the sample is calculated from the electrical energy supplied and the measured temperature change, after accounting for the heat capacity of the vessel itself.

  • This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Visualizing Reaction Mechanisms

SN1 Reaction of this compound

As a secondary alkyl halide, this compound can undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism, particularly in the presence of a weak nucleophile and a protic solvent.[18][19][20][21] The reaction proceeds through a carbocation intermediate.

SN1_Reaction sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step carbocation Secondary Carbocation Intermediate ts1->carbocation Loss of Cl⁻ ts2 Transition State 2 carbocation->ts2 Fast nuc Nucleophile (e.g., H₂O) nuc->ts2 product Substitution Product (Racemic Mixture) ts2->product Nucleophilic Attack

Caption: The SN1 reaction pathway for this compound.

Formation of this compound via a 1,3-Hydride Shift

An interesting reaction pathway leading to the formation of this compound is the thermal decomposition of 2-methylbutyl chloroformate. This reaction involves a 1,3-hydride shift, which is proposed to occur through a protonated cyclopropane (B1198618) intermediate.[22][23]

Hydride_Shift_Formation start 2-Methylbutyl Chloroformate intermediate1 Ion Pair Intermediate start->intermediate1 Thermal Decomposition protonated_cyclopropane Protonated Cyclopropane Intermediate intermediate1->protonated_cyclopropane 1,3-Hydride Shift product This compound protonated_cyclopropane->product Chloride Attack other_products Other Products (e.g., 3-methylbut-1-ene) protonated_cyclopropane->other_products

Caption: Formation of this compound via a 1,3-hydride shift.

Conclusion

This technical guide has summarized the available thermodynamic and physicochemical data for this compound, outlined general experimental procedures for its synthesis and the determination of its key thermodynamic properties, and provided visualizations of important reaction mechanisms. While a complete set of publicly available, high-precision thermodynamic data is limited, the information presented here provides a robust foundation for researchers and professionals working with this and related halogenated alkanes. The elucidated reaction pathways offer insight into the chemical reactivity of this compound, which is essential for its application in synthetic chemistry and for predicting its behavior in various chemical environments.

References

Solubility of 2-Chloro-3-methylbutane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-methylbutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this guide focuses on the fundamental principles governing its solubility, expected miscibility with common solvent classes, and detailed experimental protocols for determining solubility.

Core Concepts: Understanding the Solubility of an Alkyl Halide

This compound, a secondary alkyl halide, is a relatively non-polar molecule. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like."[1] This means it will be most soluble in solvents with similar, low polarity. The presence of the chlorine atom introduces a slight dipole moment, but the overall character of the molecule is dominated by its hydrocarbon structure.

Alkyl halides are generally soluble in most organic solvents.[2] They are, however, poorly soluble in water because they cannot form hydrogen bonds with water molecules and the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new attractions are formed between the alkyl halide and water.[2][3]

Data Presentation: Expected Miscibility

While specific quantitative data is scarce, the table below summarizes the expected miscibility of this compound with various classes of organic solvents based on polarity and chemical structure.

Solvent ClassRepresentative SolventsExpected Miscibility with this compoundRationale
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneMiscible"Like dissolves like"; both are non-polar hydrocarbons.
Aromatic Hydrocarbons Toluene, BenzeneMiscibleSimilar low polarity.
Ethers Diethyl ether, Tetrahydrofuran (THF)MiscibleEthers are relatively non-polar and are good solvents for alkyl halides.[3]
Chlorinated Solvents Dichloromethane, ChloroformMiscibleSimilar polarities and presence of halogen atoms.
Ketones Acetone, Methyl ethyl ketoneLikely MiscibleKetones have a moderate polarity but are often good solvents for a wide range of organic compounds.
Esters Ethyl acetateLikely MiscibleEsters have moderate polarity.
Alcohols Methanol, Ethanol, IsopropanolPartially Miscible to MiscibleSolubility will likely decrease with increasing polarity of the alcohol (Methanol > Ethanol > Isopropanol). Hydrogen bonding in alcohols makes them more polar than this compound.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Likely Sparingly Soluble to Partially MiscibleThese solvents are highly polar and may not readily dissolve the less polar this compound.
Water ImmiscibleThis compound is a non-polar organic compound and will not dissolve in the highly polar water.[2][3]

Experimental Protocols

For precise solubility determination, the following experimental protocols are recommended.

Protocol 1: Visual Miscibility Test (Qualitative)

This is a straightforward and quick method to determine if two liquids are miscible, partially miscible, or immiscible.[4]

Materials:

  • Test tubes with stoppers

  • Pipettes or graduated cylinders

  • This compound

  • Solvent to be tested

Procedure:

  • Add a specific volume (e.g., 2 mL) of the chosen organic solvent to a clean, dry test tube.

  • Add an equal volume of this compound to the same test tube.

  • Stopper the test tube and gently invert it several times to ensure thorough mixing.

  • Allow the mixture to stand for a few minutes and observe the result.

Interpretation of Results:

  • Miscible: A single, clear, and uniform phase is observed.

  • Immiscible: Two distinct layers are formed.

  • Partially Miscible: The mixture appears cloudy or may initially form a single phase but separates upon standing.

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

This method is suitable for determining the precise concentration of a solute in a solvent at saturation.

Materials:

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Vials with septa

  • Syringes for sample injection

  • Volumetric flasks and pipettes

  • This compound (solute)

  • Organic solvent of interest

  • Internal standard (a non-reactive compound with a distinct retention time)

Procedure:

Part A: Calibration Curve Preparation

  • Prepare a stock solution of a known concentration of this compound in the solvent of interest.

  • From the stock solution, prepare a series of standard solutions with decreasing, known concentrations.

  • Add a constant, known amount of the internal standard to each standard solution.

  • Inject each standard solution into the GC and record the peak areas for both this compound and the internal standard.

  • Plot a graph of the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound. This is the calibration curve.

Part B: Saturated Solution Preparation and Analysis

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.[4]

  • Allow the solution to stand at the constant temperature until any undissolved solute has settled.

  • Carefully withdraw a sample from the clear, supernatant (saturated) solution.

  • Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Add the same amount of internal standard as in the calibration standards.

  • Inject the diluted saturated solution into the GC and record the peak areas.

  • Use the peak area ratio and the equation from the calibration curve to determine the concentration of the diluted solution.

  • Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution, which represents the solubility.

Mandatory Visualization

Solubility_Workflow Workflow for Determining the Solubility of this compound cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (GC Method) A Select Solvent B Mix Equal Volumes of This compound and Solvent A->B C Observe for Phase Separation B->C D Classify as Miscible, Partially Miscible, or Immiscible C->D end_qual Qualitative Result D->end_qual E Prepare Calibration Standards (Solute + Internal Standard) F Generate GC Calibration Curve E->F K Calculate Concentration from Calibration Curve F->K G Prepare Saturated Solution (Excess Solute in Solvent) H Equilibrate at Constant Temperature G->H I Sample and Dilute Saturated Solution + Add Internal Standard H->I J Analyze by GC I->J J->K end_quan Quantitative Solubility Value K->end_quan start Start start->A start->E start->G

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-Chloro-3-methylbutane. This document details the experimental protocols for computational analysis and presents available experimental data for comparative purposes. The methodologies described herein are foundational for understanding the molecule's electronic structure, vibrational modes, and spectroscopic properties, which are critical in the fields of chemical research and drug development.

Introduction

This compound is a halogenated alkane with stereoisomers, making it a molecule of interest for studying the effects of structure on reactivity and physicochemical properties.[1] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate its molecular geometry, electronic characteristics, and spectroscopic signatures. This guide focuses on the application of Density Functional Theory (DFT), a robust method for such investigations.

Conformational Analysis

The initial and crucial step in the computational analysis of a flexible molecule like this compound is to identify its most stable conformer(s). The rotation around the C2-C3 bond is a key factor in its conformational isomerism.[1]

cluster_0 Conformational Analysis Workflow Initial Structure Initial Structure Potential Energy Scan Potential Energy Scan Initial Structure->Potential Energy Scan Rotate C2-C3 bond Geometry Optimization of Conformers Geometry Optimization of Conformers Potential Energy Scan->Geometry Optimization of Conformers Identify minima Frequency Analysis Frequency Analysis Geometry Optimization of Conformers->Frequency Analysis Confirm true minima Most Stable Conformer Most Stable Conformer Frequency Analysis->Most Stable Conformer Lowest energy

Figure 1: Workflow for determining the most stable conformer.

Computational Methodology

The following sections detail the proposed experimental protocols for the quantum chemical calculations of this compound. These protocols are based on widely accepted practices in computational chemistry.[2]

The first step is to obtain the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[2]

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice.[3]

  • Basis Set: The 6-31G* basis set provides a good balance between accuracy and computational cost for molecules of this size.[3]

  • Procedure:

    • An initial structure of this compound is created using a molecular builder.

    • A geometry optimization calculation is performed using the Opt keyword in the Gaussian input file.

    • The convergence criteria should be set to tight to ensure a true energy minimum is found.

  • Output: The calculation will yield the optimized Cartesian coordinates of each atom in the molecule.

Table 1: Calculated Optimized Geometry of this compound (Placeholder) (Note: As specific published data is unavailable, this table serves as a template for the expected output.)

AtomXYZ
C1valuevaluevalue
C2valuevaluevalue
............
Clvaluevaluevalue

Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

  • Software: Gaussian 09 or equivalent.

  • Method: DFT/B3LYP.[2]

  • Basis Set: 6-31G*.

  • Procedure:

    • Using the optimized geometry from the previous step, a frequency calculation is performed with the Freq keyword.

    • The absence of imaginary frequencies confirms a true minimum.

  • Output: The output will provide the calculated vibrational frequencies, their corresponding IR and Raman intensities, and the nature of the vibrational modes. Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G*) to better match experimental data.[4]

Optimized Geometry Optimized Geometry Frequency Calculation Frequency Calculation Optimized Geometry->Frequency Calculation Input Vibrational Frequencies Vibrational Frequencies Frequency Calculation->Vibrational Frequencies Output IR Spectrum IR Spectrum Vibrational Frequencies->IR Spectrum Simulate Raman Spectrum Raman Spectrum Vibrational Frequencies->Raman Spectrum Simulate

Figure 2: Process for obtaining vibrational spectra.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Placeholder)

Vibrational ModeCalculated (Scaled)Experimental (IR)Experimental (Raman)
C-H stretchvaluevaluevalue
C-H bendvaluevaluevalue
C-Cl stretchvaluevaluevalue
............

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of charge, are crucial for understanding the molecule's reactivity.

Experimental Protocol:

  • Software: Gaussian 09 or equivalent.

  • Method: DFT/B3LYP.

  • Basis Set: 6-31G*.

  • Procedure:

    • These properties are typically calculated as part of the geometry optimization or a subsequent single-point energy calculation.

    • Mulliken population analysis can be requested to determine the partial charges on each atom.

  • Output: The calculation will provide the energies of the molecular orbitals and the Mulliken charges.

Table 3: Calculated Electronic Properties (Placeholder)

PropertyValue (Hartrees)Value (eV)
HOMO Energyvaluevalue
LUMO Energyvaluevalue
HOMO-LUMO Gapvaluevalue

Table 4: Calculated Mulliken Atomic Charges (Placeholder)

AtomCharge (e)
C1value
C2value
......
Clvalue
H1value
......

Theoretical prediction of NMR spectra can aid in the assignment of experimental signals.

Experimental Protocol:

  • Software: Gaussian 09 or equivalent.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP level.[2]

  • Basis Set: 6-31G*.

  • Procedure:

    • An NMR calculation is performed on the optimized geometry using the NMR keyword.

    • The calculated absolute shielding values are then referenced to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts.

Table 5: Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) (Placeholder)

AtomCalculated ¹³CExperimental ¹³CCalculated ¹HExperimental ¹H
C1valuevaluevaluevalue
C2valuevaluevaluevalue
...............

Experimental Data for Comparison

Table 6: Experimental Mass Spectrometry Data for this compound [5][6]

m/zRelative IntensityProposed Fragment
43100[C₃H₇]⁺ (isopropyl cation)
7140[C₅H₁₁]⁺ (loss of Cl)
5535[C₄H₇]⁺
4130[C₃H₅]⁺
106/108<5[C₅H₁₁Cl]⁺ (Molecular ion)

Conclusion

This technical guide has outlined the standard computational protocols for the quantum chemical analysis of this compound using DFT. By following these methodologies, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The comparison of these theoretical results with experimental data, where available, is crucial for validating the computational models and for a deeper understanding of the molecule's behavior. The provided frameworks for data presentation and visualization are intended to facilitate clear and concise reporting of such computational studies.

References

An In-depth Technical Guide to 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-3-methylbutane, a secondary alkyl halide of significant interest in organic chemistry. This document details its synthesis, chemical reactivity, and physical properties, supported by experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Core Compound Properties

This compound, with the chemical formula C₅H₁₁Cl, is a colorless liquid. It is a structural isomer of pentyl chloride and finds utility as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1]

PropertyValueReference
Molecular Weight106.59 g/mol [1]
CAS Number631-65-2[1][2]
Boiling Point90.4 °C
Density0.865 g/cm³
InChI KeyJMTRCXPSDMMAGM-UHFFFAOYSA-N[3]
SMILESCC(C)C(C)Cl[4]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-methyl-2-butanol (B147160) with a chloride ion. This can be achieved using various chlorinating agents, with hydrochloric acid and thionyl chloride being common choices.

Synthesis from 3-methyl-2-butanol using Hydrochloric Acid

This method is analogous to the synthesis of other tertiary and secondary alkyl chlorides from their corresponding alcohols.[5][6][7] The reaction proceeds via an SN1 mechanism, involving the formation of a secondary carbocation.

Experimental Protocol:

  • Materials: 3-methyl-2-butanol, concentrated hydrochloric acid (12 M), 5% sodium bicarbonate solution, saturated sodium chloride solution, anhydrous calcium chloride.

  • Procedure:

    • In a separatory funnel, combine 3-methyl-2-butanol and an excess of cold, concentrated hydrochloric acid.

    • Swirl the mixture gently for several minutes without the stopper to allow for initial reaction and pressure release.

    • Stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The upper organic layer contains the product.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize excess acid, vent frequently as CO₂ is evolved), and saturated sodium chloride solution (to aid in drying).

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride.

    • Decant the dried liquid into a distillation apparatus.

    • Purify the this compound by simple distillation, collecting the fraction boiling around 90 °C.

Reaction Mechanism Workflow:

G cluster_0 Protonation of Alcohol cluster_1 Formation of Carbocation cluster_2 Nucleophilic Attack 3_methyl_2_butanol 3-Methyl-2-butanol HCl HCl Protonated_alcohol Protonated Alcohol (Oxonium Ion) 3_methyl_2_butanol->Protonated_alcohol + H⁺ Cl_ion Cl⁻ Carbocation Secondary Carbocation Protonated_alcohol->Carbocation - H₂O (Slow, RDS) Protonated_alcohol->Carbocation Product This compound Carbocation->Product + Cl⁻ (Fast) Carbocation->Product Water H₂O

Caption: SN1 Synthesis of this compound.

Chemical Reactions of this compound

As a secondary alkyl halide, this compound undergoes both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base and the reaction conditions.

Elimination Reactions

Elimination reactions of this compound typically yield a mixture of alkenes. The regioselectivity of the reaction is governed by the steric bulk of the base used.

With a strong, non-bulky base such as sodium ethoxide in ethanol (B145695), the major product of the E2 elimination is the more substituted and thermodynamically more stable alkene, 2-methyl-2-butene (B146552) (Zaitsev's product). The minor product is the less substituted 3-methyl-1-butene (B165623) (Hofmann product).

Experimental Protocol:

  • Materials: this compound, sodium ethoxide, absolute ethanol.

  • Procedure:

    • A solution of sodium ethoxide in absolute ethanol is prepared.

    • This compound is added to the ethanolic sodium ethoxide solution.

    • The mixture is heated under reflux for a specified period.

    • After cooling, the reaction mixture is worked up by pouring it into water and extracting the organic products with a suitable solvent (e.g., diethyl ether).

    • The organic extract is washed with water, dried over an anhydrous drying agent, and the solvent is removed.

    • The product mixture can be analyzed by gas chromatography (GC) to determine the ratio of the alkene products.

Quantitative Data:

Base/SolventTemperatureMajor ProductMinor ProductProduct Ratio (Major:Minor)
C₂H₅ONa / C₂H₅OHReflux2-Methyl-2-butene3-Methyl-1-buteneData not available in searched literature

Reaction Pathway (Zaitsev Elimination):

G Reactant This compound Zaitsev 2-Methyl-2-butene (Major) Reactant->Zaitsev E2 (Zaitsev's Rule) Hofmann 3-Methyl-1-butene (Minor) Reactant->Hofmann Base NaOEt in EtOH

Caption: Zaitsev Elimination of this compound.

When a sterically hindered base like potassium tert-butoxide is used, the major product of the E2 elimination is the less substituted and kinetically favored alkene, 3-methyl-1-butene (Hofmann product).[5][8] The steric bulk of the base makes it difficult to abstract a proton from the more sterically hindered secondary carbon, thus favoring abstraction from the primary methyl group.

Experimental Protocol:

  • Materials: this compound, potassium tert-butoxide, tert-butanol (B103910).

  • Procedure:

    • A solution of potassium tert-butoxide in tert-butanol is prepared.

    • This compound is added to the solution.

    • The reaction is typically carried out at a controlled temperature (e.g., room temperature or gentle heating).

    • The work-up procedure is similar to that for the reaction with sodium ethoxide, involving quenching with water, extraction, washing, drying, and solvent removal.

    • The product distribution is determined by GC analysis.

Quantitative Data:

Base/SolventTemperatureMajor ProductMinor ProductProduct Ratio (Major:Minor)
(CH₃)₃COK / (CH₃)₃COHNot specified3-Methyl-1-butene2-Methyl-2-buteneData not available in searched literature

Reaction Pathway (Hofmann Elimination):

G Reactant This compound Hofmann 3-Methyl-1-butene (Major) Reactant->Hofmann E2 (Hofmann's Rule) Zaitsev 2-Methyl-2-butene (Minor) Reactant->Zaitsev Base t-BuOK in t-BuOH

Caption: Hofmann Elimination of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated, published spectrum for this compound was not found in the searched literature, the expected chemical shifts and multiplicities can be predicted based on its structure and data from similar compounds.

¹H NMR (Predicted):

ProtonsChemical Shift (ppm)MultiplicityCoupling to
CH₃ (on C4)~0.9-1.1DoubletCH on C3
CH₃ (on C2)~1.5-1.7DoubletCH on C2
CH (on C3)~1.8-2.2MultipletCH₃ on C4, CH on C2
CH (on C2)~3.8-4.2MultipletCH₃ on C2, CH on C3

¹³C NMR (Predicted):

CarbonChemical Shift (ppm)
C1~20-25
C4, C5~15-20
C3~30-35
C2~60-65
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds. Based on data for similar alkyl halides, the following peaks can be anticipated.[9][10]

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850-3000Strong
C-H bend (alkane)1350-1480Medium
C-Cl stretch600-800Strong

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis.[1] Its applications include its use as an alkylating agent to introduce the 3-methyl-2-butyl group into other molecules. While specific examples of its use in the synthesis of commercial drugs were not prominently found in the searched literature, alkyl halides, in general, are fundamental building blocks in the pharmaceutical industry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and irritating to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or established laboratory safety protocols. Always consult the relevant SDS before handling any chemical.

References

An In-depth Technical Guide to 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-3-methylbutane, a secondary alkyl halide. The document details its chemical identity, physical and spectral properties, experimental protocols for its synthesis and analysis, and essential safety information. This guide is intended for professionals in research and development who require detailed technical information for their work.

Chemical Identification and Properties

This compound is a chlorinated hydrocarbon with the chemical formula C₅H₁₁Cl.[1][2] Its IUPAC name is this compound, and its CAS Registry Number is 631-65-2.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 631-65-2[1][2]
Molecular Formula C₅H₁₁Cl[1][2]
Molecular Weight 106.59 g/mol [1]
Boiling Point 90.4 °C at 760 mmHgN/A
Melting Point -96.55 °C (estimate)N/A
Density 0.865 g/cm³N/A
Refractive Index 1.401N/A
Flash Point 5.4 °CN/A
Vapor Pressure 63.6 mmHg at 25°CN/A

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The proton on the carbon bearing the chlorine atom (C2) is anticipated to resonate in the range of 2-4.5 ppm.[3]

  • ¹³C NMR: The carbon-13 NMR spectrum will display unique peaks for each of the carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by C-H stretching and bending vibrations. A key diagnostic absorption is the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern is influenced by the stability of the resulting carbocations. Common fragmentation pathways include the loss of a chlorine radical to form a secondary carbocation.

Experimental Protocols

Synthesis of this compound from 3-methyl-2-butanol (B147160)

The synthesis of this compound can be achieved by the reaction of 3-methyl-2-butanol with concentrated hydrochloric acid. This reaction proceeds via a nucleophilic substitution mechanism. However, as it involves a secondary carbocation intermediate, there is a potential for a 1,2-hydride shift to form the more stable tertiary carbocation, leading to the formation of 2-Chloro-2-methylbutane as a significant byproduct.

Materials:

  • 3-methyl-2-butanol

  • Concentrated hydrochloric acid (12 M)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 3-methyl-2-butanol and an excess of cold, concentrated hydrochloric acid.

  • Swirl the mixture gently for several minutes. Then, stopper the funnel and shake for 5-10 minutes, frequently venting to release pressure.

  • Allow the layers to separate. The upper organic layer contains the product.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as carbon dioxide gas will be evolved.

  • Wash the organic layer with a portion of saturated sodium chloride solution to aid in the removal of dissolved water.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to dry the product.

  • After about 10 minutes, decant the dried liquid into a distillation flask.

  • Purify the this compound by simple distillation, collecting the fraction that boils around 90-91 °C.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound, allowing for both separation from impurities and structural confirmation.

Sample Preparation:

  • Dissolve a small amount of the synthesized product in a suitable volatile solvent, such as dichloromethane (B109758) or hexane.

  • If necessary, filter the sample to remove any particulate matter.

  • Transfer the diluted sample to a GC vial.

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C).

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.

The retention time of the major peak can be used for identification, and the mass spectrum of the peak can be compared to a reference spectrum for confirmation.

Safety and Toxicological Information

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Flammability: this compound is a flammable liquid.[4] Keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.[4]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Diagrams

Synthesis Pathway of this compound

The following diagram illustrates the reaction pathway for the synthesis of this compound from 3-methyl-2-butanol, including the potential for a hydride shift leading to a rearranged product.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_methyl_2_butanol 3-methyl-2-butanol protonated_alcohol Protonated Alcohol 3_methyl_2_butanol->protonated_alcohol + H⁺ HCl HCl secondary_carbocation Secondary Carbocation protonated_alcohol->secondary_carbocation - H₂O H2O H₂O protonated_alcohol->H2O tertiary_carbocation Tertiary Carbocation (rearranged) secondary_carbocation->tertiary_carbocation 1,2-Hydride Shift 2_chloro_3_methylbutane This compound (Desired Product) secondary_carbocation->2_chloro_3_methylbutane + Cl⁻ 2_chloro_2_methylbutane 2-Chloro-2-methylbutane (Side Product) tertiary_carbocation->2_chloro_2_methylbutane + Cl⁻

Caption: Synthesis of this compound showing the potential for rearrangement.

References

Molecular weight and formula of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular weight determination of 2-Chloro-3-methylbutane, a halogenated alkane used as a solvent and intermediate in various organic syntheses. This document outlines the compound's core physicochemical properties and details a standard experimental protocol for the determination of its molecular weight via mass spectrometry.

Core Physicochemical Data

The fundamental quantitative properties of this compound are summarized in the table below. These values are critical for its application in chemical synthesis and for the prediction of its behavior in various experimental conditions.

PropertyValueUnits
Molecular Formula C5H11Cl-
Molecular Weight 106.59 g/mol
Monoisotopic Mass 106.0549280Da
Density 0.865g/cm³
Boiling Point 90.4°C at 760 mmHg

Table 1: Summary of key physicochemical properties of this compound.[1][2][3][4][5][6][7]

Molecular Weight Determination by Mass Spectrometry

The molecular weight of a volatile organic compound such as this compound is accurately determined using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Electron Ionization (EI) is a commonly employed method for the analysis of small, thermally stable molecules.[3][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the standard procedure for determining the molecular weight of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • The sample is injected into the gas chromatograph (GC). The GC separates the compound from the solvent and any impurities based on their boiling points and interactions with the GC column.

  • The separated this compound, now in a gaseous state, is introduced into the high-vacuum ion source of the mass spectrometer.[3][6][8]

2. Ionization:

  • Within the ion source, the gaseous analyte molecules are bombarded by a high-energy beam of electrons (typically at 70 eV) emitted from a heated filament.[2][3][7]

  • The energetic collision ejects an electron from a this compound molecule (M), resulting in the formation of a positively charged molecular ion (M•+).[3]

  • Due to the high energy of the electron beam, this is considered a "hard" ionization technique, which can cause the molecular ion to fragment into smaller, characteristic ions.[4][7]

3. Ion Acceleration:

  • The positively charged molecular ions and fragment ions are then repelled out of the ionization chamber by a positive voltage potential.

  • They are accelerated by a series of electrostatic lenses, forming a focused ion beam.[1][6][8]

4. Mass Analysis (Deflection):

  • The ion beam travels into a mass analyzer, where it is subjected to a magnetic field perpendicular to its direction of travel.[1][6][8]

  • The magnetic field deflects the ions into a curved path. The radius of this path is dependent on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ions.[1][6][8]

  • By systematically varying the strength of the magnetic field, ions of different m/z ratios are sequentially focused onto the detector.[8]

5. Detection and Spectrum Generation:

  • An electron multiplier or similar detector measures the abundance of ions at each m/z value.[1]

  • The signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio.

  • The peak with the highest m/z value, excluding minor isotopic peaks, corresponds to the molecular ion (M•+). The m/z value of this peak provides the molecular weight of the compound.[1][5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Electron Ionization Mass Spectrometry (EI-MS) process for the analysis of a small molecule like this compound.

EI_MS_Workflow Sample 1. Volatilized Sample (Gaseous this compound) IonSource 2. Enters Ion Source (High Vacuum) Sample->IonSource ElectronBeam 3. Bombardment by High-Energy Electrons (70 eV) IonSource->ElectronBeam Ionization 4. Formation of Molecular Ion (M•+) & Fragments ElectronBeam->Ionization Acceleration 5. Ion Acceleration (Electric Field) Ionization->Acceleration Deflection 6. Deflection (Magnetic Field) Acceleration->Deflection Detector 7. Ion Detection (Electron Multiplier) Deflection->Detector Spectrum 8. Mass Spectrum Generation Detector->Spectrum

Workflow for Molecular Weight Determination by EI-MS.

References

Synthesis of 2-Chloro-3-methylbutane from 3-methyl-2-butanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-methylbutane from 3-methyl-2-butanol (B147160). It critically evaluates the common acid-catalyzed hydrochlorination method, elucidating the mechanistic pitfalls that lead to undesired carbocation rearrangements. The primary focus is on providing a robust and reliable experimental protocol using thionyl chloride with pyridine (B92270), which proceeds via an S(_N)2 mechanism to yield the target molecule with high fidelity. This document includes detailed experimental procedures, comparative data tables, and mechanistic diagrams to guide researchers in achieving the desired non-rearranged product.

Introduction: The Challenge of Regioselectivity

The conversion of secondary alcohols to alkyl halides is a fundamental transformation in organic synthesis. However, the reaction of 3-methyl-2-butanol with hydrogen halides like hydrochloric acid (HCl) presents a significant regiochemical challenge. While a direct substitution would yield the desired this compound, the reaction conditions favor a mechanism that results in a molecular rearrangement, leading to the formation of 2-chloro-2-methylbutane (B165293) as the major product.[1][2] This guide will first explore the mechanism of this problematic rearrangement and then detail a superior synthetic strategy to obtain the target compound.

The Pitfall of Acid-Catalyzed Chlorination: The S(_N)1 Pathway and Hydride Shift

When a secondary alcohol like 3-methyl-2-butanol is treated with a strong acid such as concentrated HCl, the reaction proceeds through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.[3] This pathway involves the formation of a carbocation intermediate, which is prone to rearrangement to a more stable species.

The key steps are:

  • Protonation of the Alcohol: The hydroxyl group is a poor leaving group. The acid protonates the oxygen atom, converting it into a good leaving group (water).[4]

  • Formation of a Secondary Carbocation: The water molecule departs, leaving behind a secondary carbocation at the C2 position.

  • 1,2-Hydride Shift: The secondary carbocation is less stable than a tertiary carbocation. A hydrogen atom from the adjacent carbon (C3), along with its bonding electrons, migrates to the positively charged C2. This "hydride shift" results in the formation of a more stable tertiary carbocation at the C3 position.[5]

  • Nucleophilic Attack: The chloride ion (Cl⁻) then attacks the tertiary carbocation, forming 2-chloro-2-methylbutane as the major product.[6][7]

Due to this rearrangement, using concentrated HCl is an unsuitable method for synthesizing this compound.[8]

G cluster_0 S_N1 Reaction with Carbocation Rearrangement A 3-methyl-2-butanol B Protonation of -OH (+HCl) A->B C Oxonium Ion Intermediate B->C D Loss of H2O C->D E Secondary Carbocation D->E F 1,2-Hydride Shift E->F Rearrangement J Nucleophilic Attack (Cl-) E->J No Rearrangement G Tertiary Carbocation (More Stable) F->G H Nucleophilic Attack (Cl-) G->H I 2-chloro-2-methylbutane (Major Product) H->I K This compound (Minor Product) J->K

Figure 1: Mechanism of carbocation rearrangement.

Recommended Synthetic Route: Thionyl Chloride in Pyridine (S(_N)2 Pathway)

To circumvent the carbocation rearrangement, a reagent system that promotes an S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is required. The use of thionyl chloride (SOCl₂) in the presence of a mild base like pyridine is the preferred method for converting secondary alcohols to alkyl chlorides without rearrangement.[4]

The mechanism proceeds as follows:

  • Formation of an Alkyl Chlorosulfite: The alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion.

  • Role of Pyridine: Pyridine, acting as a base, deprotonates the intermediate. Crucially, it also reacts with the alkyl chlorosulfite to form a pyridinium (B92312) salt. This step prevents the formation of an intimate ion pair that could lead to rearrangement and frees the chloride ion.[3][9]

  • Backside Attack: The liberated chloride ion is now a free nucleophile. It performs a backside attack on the carbon atom bonded to the leaving group, leading to an inversion of stereochemistry and the formation of the desired this compound.[10]

This S(_N)2 pathway avoids the formation of a discrete carbocation, thereby precluding any possibility of a hydride shift. The byproducts of the reaction, sulfur dioxide (SO₂) and pyridinium hydrochloride, are easily removed.[11]

Data Presentation

Table 1: Physical Properties of Key Compounds
CompoundIUPAC NameFormulaMolar Mass ( g/mol )Boiling Point (°C)
Reactant 3-methyl-2-butanolC₅H₁₂O88.15112-114
Product This compoundC₅H₁₁Cl106.59100-101[12]
Side-Product 2-chloro-2-methylbutaneC₅H₁₁Cl106.5985-86
Table 2: Comparison of Synthetic Methods
ParameterMethod 1: Concentrated HClMethod 2: SOCl₂ in Pyridine
Mechanism S(_N)1[3]S(_N)2[4]
Carbocation Formation YesNo
Rearrangement Yes (1,2-Hydride Shift)[5]No[4]
Major Product 2-chloro-2-methylbutane[6]This compound
Stereochemistry RacemizationInversion[3]
Typical Conditions Concentrated HCl, shaking at RTSOCl₂, Pyridine, 0 °C to RT[13]
Byproducts WaterSO₂, Pyridinium hydrochloride

Experimental Protocols

Safety Precautions: Concentrated HCl is highly corrosive. Thionyl chloride is corrosive, lachrymatory, and reacts violently with water. Pyridine is flammable and toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Protocol 1: Synthesis of this compound via S(_N)2 Reaction (Recommended)

This protocol is based on general procedures for the chlorination of secondary alcohols with thionyl chloride and pyridine to prevent rearrangement.[13]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (containing NaOH solution to neutralize HCl and SO₂), dissolve 3-methyl-2-butanol (1.0 eq) in anhydrous pyridine (approx. 3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (B109758) (3x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with cold 1M HCl solution (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

G cluster_1 Experimental Workflow for S_N2 Synthesis A Dissolve 3-methyl-2-butanol in anhydrous pyridine B Cool to 0 °C A->B C Dropwise addition of SOCl2 (maintain T < 5 °C) B->C D Stir at RT for 12-24h (Monitor by TLC/GC) C->D E Quench with cold water D->E F Extract with Et2O or DCM E->F G Wash organic layer (HCl, NaHCO3, Brine) F->G H Dry with MgSO4 G->H I Concentrate in vacuo H->I J Purify by fractional distillation I->J K This compound J->K

Figure 2: Workflow for the recommended synthesis.

Protocol 2: Reaction of 3-methyl-2-butanol with HCl (Illustrative of Rearrangement)

This protocol is adapted from procedures for reacting alcohols with concentrated HCl and will primarily yield the rearranged product, 2-chloro-2-methylbutane.[1][5]

  • Reaction: In a separatory funnel, combine 3-methyl-2-butanol (1.0 eq) and concentrated (12M) hydrochloric acid (2.5-3.0 eq).

  • Mixing: Stopper the funnel and shake for 10-15 minutes, venting frequently to release pressure from HCl gas.

  • Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution (vent frequently as CO₂ is evolved), and finally with brine.

  • Drying and Isolation: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄). Decant or filter the dried liquid to obtain the crude product, which is predominantly 2-chloro-2-methylbutane.

Conclusion

The synthesis of this compound from 3-methyl-2-butanol requires careful consideration of the reaction mechanism to avoid the thermodynamically favored carbocation rearrangement. The standard S(_N)1 reaction with concentrated HCl is unsuitable as it predominantly yields the rearranged isomer, 2-chloro-2-methylbutane. The recommended and reliable method involves the use of thionyl chloride in pyridine, which forces the reaction through an S(_N)2 pathway, thus preventing rearrangement and ensuring the formation of the desired product. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform this targeted synthesis.

References

An In-depth Technical Guide to the Free Radical Chlorination of 2-Methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of 2-methylbutane, a classic example of alkane halogenation that yields a mixture of monochlorinated products, including the target compound 2-chloro-3-methylbutane. This document details the underlying reaction mechanism, product distribution, and a comprehensive experimental protocol for conducting this reaction in a laboratory setting.

Reaction Overview and Product Distribution

Free radical chlorination of 2-methylbutane (isopentane) proceeds via a chain reaction mechanism initiated by ultraviolet (UV) light or heat. The reaction is notoriously unselective, leading to the formation of four possible monochlorinated isomers due to the abstraction of hydrogen atoms from primary, secondary, and tertiary carbon atoms within the 2-methylbutane molecule.[1][2]

The distribution of these products is governed by both the number of each type of hydrogen atom available for abstraction and the relative stability of the resulting free radical intermediate (tertiary > secondary > primary).[3] While the tertiary free radical is the most stable, the statistical abundance of primary hydrogens significantly influences the final product ratios.

Data Presentation: Product Distribution of Monochlorinated 2-Methylbutane

The following table summarizes the typical product distribution obtained from the free radical chlorination of 2-methylbutane.

Product NameStructureType of Hydrogen AbstractedNumber of HydrogensRelative Yield (%)
1-Chloro-2-methylbutaneCH₂Cl-CH(CH₃)-CH₂-CH₃Primary6~30%
2-Chloro-2-methylbutaneCH₃-CCl(CH₃)-CH₂-CH₃Tertiary1~22%
This compound CH₃-CH(CH₃)-CHCl-CH₃ Secondary 2 ~33%
1-Chloro-3-methylbutaneCH₃-CH(CH₃)-CH₂-CH₂ClPrimary3~15%

Note: The yields are approximate and can vary based on reaction conditions such as temperature and the specific chlorinating agent used.[1]

Reaction Mechanism

The free radical chlorination of 2-methylbutane follows a well-established three-stage chain mechanism: initiation, propagation, and termination.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV light (hν) Cl_rad1 Cl• methylbutyl_rad 2-Methylbutyl Radicals (1°, 2°, 3°) Cl_rad1->methylbutyl_rad H abstraction methylbutane 2-Methylbutane methylbutane->methylbutyl_rad HCl HCl monochloro Monochloro-2-methylbutanes methylbutyl_rad->monochloro Cl abstraction Cl2_prop Cl₂ Cl2_prop->monochloro Cl_rad2 Cl• monochloro->Cl_rad2 rad_termination1 Cl• + Cl• Cl2_term Cl₂ rad_termination1->Cl2_term rad_termination2 R• + Cl• RCl_term R-Cl rad_termination2->RCl_term rad_termination3 R• + R• RR_term R-R rad_termination3->RR_term

Figure 1: Reaction mechanism for the free radical chlorination of 2-methylbutane.

Experimental Protocols

This section provides a detailed methodology for the photochemical chlorination of 2-methylbutane.

Safety Precautions:

  • This experiment should be conducted in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme care.

  • 2-Methylbutane is highly flammable. Keep away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents:

  • 2-Methylbutane (Isopentane), reagent grade

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) as a safer alternative

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Deionized water

Apparatus:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Gas bubbler/trap containing sodium hydroxide (B78521) solution to neutralize excess chlorine

  • Separatory funnel

  • Distillation apparatus (for fractional distillation)

  • Gas chromatograph (GC) for product analysis

Experimental Workflow:

Experimental_Workflow start Start setup Assemble photochemical reactor with 2-methylbutane start->setup initiation Initiate reaction with UV light and introduce chlorine gas setup->initiation reaction Monitor reaction progress (e.g., by GC) initiation->reaction workup Quench reaction and perform aqueous workup reaction->workup extraction Wash with NaHCO₃ and brine workup->extraction drying Dry organic layer over Na₂SO₄ extraction->drying purification Fractional distillation of the product mixture drying->purification analysis Analyze fractions by GC-MS and NMR purification->analysis end End analysis->end

Figure 2: Experimental workflow for the free radical chlorination of 2-methylbutane.

Detailed Procedure:

  • Reaction Setup: Assemble the photochemical reactor in a fume hood. Place 2-methylbutane (e.g., 50 mL) and a magnetic stir bar in the three-necked round-bottom flask. Fit the flask with a gas inlet tube, a reflux condenser, and a stopper. The top of the condenser should be connected to a gas bubbler containing a sodium hydroxide solution to neutralize any unreacted chlorine gas.

  • Initiation of Reaction: Begin stirring the 2-methylbutane. Turn on the UV lamp to irradiate the reaction flask. Slowly bubble chlorine gas through the gas inlet tube into the stirred solution. The rate of chlorine addition should be controlled to maintain a steady, but not overly vigorous, reaction. If using sulfuryl chloride, it can be added dropwise via an addition funnel.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by gas chromatography (GC) to observe the formation of the chlorinated products and the consumption of the starting material. The reaction is typically continued until a desired conversion is achieved, being mindful that over-chlorination can lead to di- and polychlorinated products.

  • Workup: Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

  • Extraction and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (to neutralize any remaining HCl - be cautious of gas evolution), deionized water, and finally with a saturated sodium chloride solution (brine) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude product mixture by fractional distillation. The different monochlorinated isomers have distinct boiling points, allowing for their separation. Collect the fractions corresponding to the boiling points of the expected products.

  • Analysis: Analyze the purified fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structures of the isolated isomers, including this compound.

Conclusion

The free radical chlorination of 2-methylbutane is a fundamental reaction in organic chemistry that provides a practical illustration of the principles of radical reactivity and selectivity. While the formation of multiple isomers, including this compound, presents a purification challenge, a thorough understanding of the reaction mechanism and a carefully executed experimental protocol, as detailed in this guide, can lead to the successful synthesis and isolation of the desired chlorinated alkanes. This knowledge is valuable for researchers in synthetic chemistry and drug development who may utilize halogenated alkanes as versatile intermediates in the construction of more complex molecules.

References

Methodological & Application

Application Notes and Protocols for Reactions of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary reaction pathways for 2-chloro-3-methylbutane, a secondary alkyl halide. The protocols detailed below are foundational for understanding and predicting the outcomes of nucleophilic substitution and elimination reactions, which are fundamental transformations in organic synthesis and drug development.

Introduction

This compound is a versatile substrate that can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant reaction pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature. Understanding the interplay of these factors is critical for controlling product distribution. As a secondary halide, it often yields a mixture of products, making careful condition selection paramount for synthetic utility.

Key Reaction Pathways: A Summary

The reactivity of this compound is governed by the competition between four main pathways:

  • SN1 (Substitution, Nucleophilic, Unimolecular): A two-step mechanism involving the formation of a secondary carbocation intermediate. This pathway is favored by polar protic solvents and weak nucleophiles. A key characteristic is the potential for a 1,2-hydride shift to form a more stable tertiary carbocation, leading to rearranged products.

  • E1 (Elimination, Unimolecular): Competes with the SN1 pathway and proceeds through the same carbocation intermediate. It is also favored by polar protic solvents and weak bases. Higher temperatures generally favor elimination over substitution.

  • SN2 (Substitution, Nucleophilic, Bimolecular): A one-step, concerted mechanism where the nucleophile attacks as the leaving group departs. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. It results in an inversion of stereochemistry at the reaction center.

  • E2 (Elimination, Bimolecular): A one-step, concerted mechanism where a base removes a proton simultaneously with the departure of the leaving group. It is favored by strong, concentrated bases. The regiochemical outcome (Zaitsev vs. Hofmann product) depends on the steric bulk of the base.

The logical relationship between substrate and reaction conditions to product outcomes is visualized below.

G sub This compound cond1 Weak Nucleophile / Weak Base (e.g., H2O, EtOH) Polar Protic Solvent sub->cond1 cond2 Strong, Non-Bulky Base (e.g., EtO-) High Concentration sub->cond2 cond3 Strong, Bulky Base (e.g., t-BuO-) sub->cond3 cond4 Good Nucleophile / Weak Base (e.g., CN-) Polar Aprotic Solvent sub->cond4 mech1 SN1 / E1 cond1->mech1 mech2 E2 (Zaitsev) cond2->mech2 mech3 E2 (Hofmann) cond3->mech3 mech4 SN2 cond4->mech4 prod1 Substitution (Unrearranged & Rearranged) + Elimination Products mech1->prod1 prod2 2-Methyl-2-butene (B146552) (Major Product) mech2->prod2 prod3 3-Methyl-1-butene (B165623) (Major Product) mech3->prod3 prod4 3-Methyl-2-butanenitrile (Inversion of Stereochemistry) mech4->prod4

Caption: Reaction pathways of this compound.

Data Presentation: Substitution vs. Elimination

The following tables summarize the expected products and their approximate distribution under various reaction conditions. Note that precise yields can vary based on minor changes in conditions.

Table 1: Solvolysis (SN1/E1) Reaction Products

Reagent/SolventTemperatureProductsApprox. Ratio (SN1:E1)Rearranged Products
80% Ethanol (B145695) / 20% Water25°C2-Ethoxy-3-methylbutane, 3-Methyl-2-butanol, 2-Methyl-2-butene, 3-Methyl-1-buteneSN1 > E1Yes (2-Ethoxy-2-methylbutane, 2-Methyl-2-butanol)
Methanol (MeOH)Reflux2-Methoxy-3-methylbutane, 2-Methyl-2-butene, 3-Methyl-1-buteneSN1 ≈ E1Yes (2-Methoxy-2-methylbutane)

Table 2: Bimolecular (SN2/E2) Reaction Products

ReagentSolventTemperatureMajor Product(s)Approx. Ratio (E2:SN2)
Sodium Ethoxide (NaOEt)Ethanol55°C2-Methyl-2-butene (Zaitsev)E2 > SN2
Potassium tert-Butoxide (KOtBu)tert-Butanol55°C3-Methyl-1-butene (Hofmann)E2 >> SN2
Sodium Cyanide (NaCN)AcetoneReflux3-Methyl-2-butanenitrileSN2 >> E2

Experimental Protocols

Protocol 1: Solvolysis (SN1/E1) in Aqueous Ethanol

This protocol describes a typical solvolysis reaction where a mixture of substitution and elimination products is expected, including rearranged products due to a hydride shift.

Objective: To synthesize a mixture of alcohols, ethers, and alkenes from this compound via SN1 and E1 pathways.

Materials:

  • This compound

  • 80% Ethanol (reagent grade)

  • Deionized water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, condenser, heating mantle, distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 5.0 g of this compound and 50 mL of 80% aqueous ethanol.

  • Heat the mixture to a gentle reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with 25 mL of 5% sodium bicarbonate solution, followed by 25 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC-MS to determine the relative percentages of 2-ethoxy-3-methylbutane, 3-methyl-2-butanol, 2-ethoxy-2-methylbutane (B166765) (rearranged), 2-methyl-2-butanol (B152257) (rearranged), 2-methyl-2-butene, and 3-methyl-1-butene.

Expected Outcome: A mixture of substitution and elimination products. The formation of 2-ethoxy-2-methylbutane and 2-methyl-2-butanol indicates the occurrence of a 1,2-hydride shift.

G sub This compound carbocation1 Secondary Carbocation sub->carbocation1 - Cl- hydride_shift 1,2-Hydride Shift carbocation1->hydride_shift sn1_unrearranged SN1 (Unrearranged) + EtOH / H2O carbocation1->sn1_unrearranged e1_unrearranged E1 (Unrearranged) - H+ carbocation1->e1_unrearranged carbocation2 Tertiary Carbocation (More Stable) hydride_shift->carbocation2 sn1_rearranged SN1 (Rearranged) + EtOH / H2O carbocation2->sn1_rearranged e1_rearranged E1 (Rearranged) - H+ carbocation2->e1_rearranged prod_sn1_un 2-Ethoxy-3-methylbutane 3-Methyl-2-butanol sn1_unrearranged->prod_sn1_un prod_e1_un 3-Methyl-1-butene e1_unrearranged->prod_e1_un prod_sn1_re 2-Ethoxy-2-methylbutane 2-Methyl-2-butanol sn1_rearranged->prod_sn1_re prod_e1_re 2-Methyl-2-butene e1_rearranged->prod_e1_re

Caption: SN1/E1 pathway with hydride shift.

Protocol 2: Zaitsev Elimination (E2) with Sodium Ethoxide

This protocol is designed to favor the formation of the more substituted alkene (Zaitsev product), which is often the thermodynamically more stable product.

Objective: To synthesize 2-methyl-2-butene as the major product from this compound via an E2 reaction.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (anhydrous)

  • Deionized water

  • Pentane (B18724)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Prepare a solution of sodium ethoxide by cautiously dissolving 2.3 g of sodium metal in 50 mL of absolute ethanol in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely reacted and the solution has cooled, add 10.6 g of this compound dropwise to the stirred ethoxide solution.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into 100 mL of cold deionized water.

  • Transfer to a separatory funnel and extract with pentane (3 x 30 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill the pentane to isolate the alkene products.

  • Characterize the product distribution by NMR spectroscopy or GC to determine the ratio of 2-methyl-2-butene to other minor products.

Expected Outcome: The major product will be 2-methyl-2-butene, with minor amounts of 3-methyl-1-butene and the SN2 product, 2-ethoxy-3-methylbutane.

Protocol 3: Hofmann Elimination (E2) with Potassium tert-Butoxide

This protocol utilizes a sterically hindered base to favor the formation of the less substituted alkene (Hofmann product), which is the kinetically favored product.[1][2]

Objective: To synthesize 3-methyl-1-butene as the major product from this compound via an E2 reaction.[1]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous calcium chloride

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere, dissolve 11.2 g of potassium tert-butoxide in 50 mL of anhydrous tert-butanol.

  • Add 10.6 g of this compound dropwise to the stirred solution.

  • After the addition, heat the mixture to 50°C and maintain for 2 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous calcium chloride.

  • Filter the solution and carefully remove the diethyl ether by distillation to obtain the crude product.

  • Analyze the product by GC or NMR to quantify the ratio of 3-methyl-1-butene (major) to 2-methyl-2-butene (minor).

Expected Outcome: Due to the steric bulk of the tert-butoxide base, the major product will be 3-methyl-1-butene.[1][2]

G sub This compound ts1 Zaitsev Transition State (more substituted, more stable) sub->ts1 ts2 Hofmann Transition State (less substituted, less hindered) sub->ts2 base1 EtO- (non-bulky) base1->ts1 Favored Path base2 t-BuO- (bulky) base2->ts2 Favored Path prod1 2-Methyl-2-butene (Zaitsev Product) ts1->prod1 prod2 3-Methyl-1-butene (Hofmann Product) ts2->prod2

Caption: Zaitsev vs. Hofmann E2 elimination pathways.

Protocol 4: SN2 Reaction with Sodium Cyanide

This protocol aims to favor the SN2 pathway by using a good nucleophile that is a relatively weak base in a polar aprotic solvent.

Objective: To synthesize 3-methyl-2-butanenitrile from this compound via an SN2 reaction.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Acetone (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6.0 g of sodium cyanide to 50 mL of anhydrous acetone.

  • Stir the suspension and add 10.6 g of this compound.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling, filter the mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether and wash with water (2 x 25 mL) to remove any remaining salts.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude nitrile product.

  • Purify the product by vacuum distillation and characterize by IR (nitrile stretch ~2250 cm⁻¹) and NMR spectroscopy.

Expected Outcome: The primary product will be 3-methyl-2-butanenitrile. If a chiral starting material is used, the product will show an inversion of stereochemistry.[3] Minor elimination products may also be observed.

References

Application Notes and Protocols for 2-Chloro-3-methylbutane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-chloro-3-methylbutane as an alkylating agent in organic synthesis. The document covers its primary applications, theoretical uses, and detailed experimental protocols for key reactions.

Application Notes

This compound is a secondary alkyl halide that can be utilized as an alkylating agent to introduce an isoamyl (3-methylbutyl) or, more commonly, a tert-amyl (2-methylbutan-2-yl) group into various molecules. Its reactivity is largely dictated by its structure, which allows for both nucleophilic substitution and elimination pathways. A critical characteristic of its reactivity, particularly under conditions that favor carbocation formation, is the propensity for a hydride shift to form a more stable tertiary carbocation.

Friedel-Crafts Alkylation of Aromatic Compounds

The most well-documented application of this compound is in the Friedel-Crafts alkylation of aromatic rings.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

A key feature of this reaction is a carbocation rearrangement.[2][3] The Lewis acid facilitates the departure of the chloride ion, initially forming a secondary carbocation. This intermediate rapidly rearranges via a 1,2-hydride shift to a more stable tertiary carbocation.[3][4] The aromatic ring then attacks this more stable tertiary carbocation. Consequently, the major product is not the one derived from the initial secondary alkyl halide structure, but the rearranged isomer. For example, the reaction with benzene (B151609) predominantly yields (2-methylbutan-2-yl)benzene.[2][5]

Key Characteristics:

  • Reaction Type: Electrophilic Aromatic Substitution.

  • Key Feature: Involves a carbocation rearrangement (1,2-hydride shift) to form a more stable tertiary carbocation.[3]

  • Typical Substrates: Benzene and other activated aromatic compounds.

  • Catalyst: Strong Lewis acids, primarily AlCl₃.[1]

  • Limitations: Like other Friedel-Crafts alkylations, the reaction can be prone to polyalkylation, and it is not effective on deactivated aromatic rings.[1]

N-Alkylation of Amines (Theoretical Application)

In theory, this compound can serve as an alkylating agent for primary and secondary amines to produce more substituted amines.[6] This nucleophilic aliphatic substitution would introduce the isoamyl group onto the nitrogen atom.

However, this reaction is often complicated. The amine product of the initial alkylation is typically more nucleophilic than the starting amine, leading to a high likelihood of polyalkylation.[7][8] For instance, a primary amine can be converted into a mixture of secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt.[8] Achieving selective mono-alkylation can be challenging and often requires specific strategies like using a large excess of the starting amine.[6] The reaction with a tertiary amine would lead to a quaternary ammonium salt in what is known as the Menshutkin reaction.[6]

O-Alkylation of Phenols (Theoretical Application)

Phenols can be O-alkylated using alkyl halides to form ethers.[9] This reaction is typically carried out under basic conditions, where a base (e.g., sodium hydroxide (B78521) or potassium carbonate) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The phenoxide then attacks the alkyl halide in a nucleophilic substitution reaction. While specific examples using this compound are not prevalent in the literature, the general mechanism applies. Competition between O-alkylation and C-alkylation (a form of Friedel-Crafts alkylation) can occur, but O-alkylation is generally favored under these conditions.[10][11]

Competing Reactions
  • Elimination (E2): When treated with a strong, sterically hindered base such as potassium tert-butoxide, this compound will primarily undergo an E2 elimination reaction to yield an alkene, 3-methyl-1-butene, as the major product.[12][13]

  • Solvolysis (SN1): In the presence of a weak nucleophile that is also the solvent, such as water or ethanol, this compound can undergo a solvolysis reaction via an SN1 mechanism.[14] This reaction also proceeds through the rearranged tertiary carbocation, leading to products like 2-methylbutan-2-ol when water is the nucleophile.[14]

Data Presentation

Table 1: Summary of the Friedel-Crafts Alkylation of Benzene

ParameterDescription
Reactants Benzene, this compound
Catalyst Aluminum Chloride (AlCl₃)
Solvent Benzene (often used in excess)
Key Reaction Feature Formation of a secondary carbocation followed by a 1,2-hydride shift to a more stable tertiary carbocation.[2][3]
Electrophile tert-amyl carbocation (2-methylbutan-2-yl cation)
Major Product (2-methylbutan-2-yl)benzene
Reaction Type Electrophilic Aromatic Substitution

Mandatory Visualizations

Friedel_Crafts_Alkylation cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Hydride Shift (Rearrangement) cluster_2 Step 3: Electrophilic Attack & Deprotonation r1 This compound sec_carb Secondary Carbocation (Unstable) r1->sec_carb + AlCl₄⁻ cat AlCl₃ cat->r1 sec_carb_2 Secondary Carbocation tert_carb Tertiary Carbocation (More Stable) tert_carb_2 Tertiary Carbocation sec_carb_2->tert_carb 1,2-Hydride Shift benzene Benzene sigma Sigma Complex (Arenium Ion) benzene->sigma Nucleophilic Attack product (2-methylbutan-2-yl)benzene sigma->product -H⁺ tert_carb_2->benzene

Caption: Mechanism of Friedel-Crafts alkylation with rearrangement.

competing_reactions cluster_sub Substitution Pathways cluster_elim Elimination Pathway start This compound sn2 SN2 (Strong, Unhindered Nucleophile) start->sn2 e.g., NaI sn1 SN1 (Weak Nucleophile, Protic Solvent) start->sn1 e.g., H₂O, EtOH e2 E2 (Strong, Hindered Base) start->e2 e.g., K-OtBu

Caption: Competing reaction pathways for this compound.

experimental_workflow setup 1. Reaction Setup (Combine Reactants & Catalyst) reaction 2. Reaction Monitoring (e.g., TLC, GC) setup->reaction quench 3. Quenching (e.g., Add ice-water) reaction->quench extraction 4. Liquid-Liquid Extraction (Separate organic/aqueous layers) quench->extraction drying 5. Drying (e.g., Anhydrous Na₂SO₄) extraction->drying purification 6. Purification (e.g., Distillation) drying->purification analysis 7. Product Analysis (e.g., NMR, GC-MS) purification->analysis

Caption: General experimental workflow for alkylation reactions.

Experimental Protocols

Disclaimer: These protocols are for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.

Protocol 1: Friedel-Crafts Alkylation of Benzene

Objective: To synthesize (2-methylbutan-2-yl)benzene.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.

  • Reactant Addition: In the flask, combine 100 mL of anhydrous benzene and 10.6 g of this compound.

  • Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly and carefully add 14.0 g of anhydrous aluminum chloride in small portions. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC or GC if desired.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Stir until the ice has melted.

  • Work-up: Transfer the mixture to a separatory funnel. Add 20 mL of 6M HCl and shake, venting frequently. Separate the layers and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[15]

  • Purification: Decant the dried solution and remove the excess benzene by simple distillation. Purify the resulting crude product by fractional distillation to obtain (2-methylbutan-2-yl)benzene.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine (Theoretical)

Objective: To synthesize an N-isoamyl substituted amine.

Materials:

  • Primary amine (e.g., aniline)

  • This compound

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq, used in excess if mono-alkylation is desired) and the base (1.5 eq) in the anhydrous solvent.

  • Addition: Slowly add this compound (1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the solid base.

  • Extraction: Quench the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the unreacted starting material, mono-alkylated, and poly-alkylated products.

Protocol 3: General Procedure for O-Alkylation of a Phenol (B47542) (Theoretical)

Objective: To synthesize an isoamyl phenyl ether.

Materials:

  • Phenol

  • This compound

  • A suitable base (e.g., sodium hydroxide, NaOH, or potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Acetone, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Addition: Stir the mixture at room temperature for 30 minutes to form the phenoxide. Slowly add this compound (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter the mixture to remove any inorganic salts.

  • Extraction: Quench the filtrate with water and extract with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the combined organic layers with dilute NaOH solution to remove unreacted phenol, followed by water and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ether by distillation or column chromatography.

References

Application Notes and Protocols: SN1/SN2 Reactions of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions, categorized as SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), are fundamental transformations in organic chemistry with broad applications in synthesis and drug development. The substrate, 2-chloro-3-methylbutane, serves as an excellent model for studying the competition between these two pathways due to its secondary alkyl halide structure. This document provides detailed experimental protocols to investigate the SN1 and SN2 reactions of this compound, methods for product analysis, and a summary of expected kinetic and stereochemical outcomes.

Factors Influencing SN1 vs. SN2 Pathways

The choice between the SN1 and SN2 reaction pathways is influenced by several key factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For a secondary alkyl halide like this compound, the reaction conditions can be manipulated to favor one pathway over the other.

  • SN1 reactions are favored by the use of a polar protic solvent (e.g., ethanol (B145695), water) to stabilize the carbocation intermediate and a weak nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate (rate = k[alkyl halide]).[1]

  • SN2 reactions are favored by the use of a polar aprotic solvent (e.g., acetone) and a strong, unhindered nucleophile. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[alkyl halide][nucleophile]).[2][3][4][5]

Data Presentation

The following tables summarize the expected qualitative and representative quantitative data for the SN1 and SN2 reactions of this compound. It is important to note that specific kinetic data for this compound is not extensively available in public literature; therefore, the quantitative values provided are based on typical ranges for similar secondary alkyl halides and are intended for comparative purposes.

Table 1: Reaction Conditions and Expected Observations

ParameterSN1 ReactionSN2 Reaction
Substrate This compoundThis compound
Nucleophile Ethanol (weak)Sodium Iodide (strong)
Solvent 80% Ethanol / 20% Water (polar protic)Acetone (B3395972) (polar aprotic)
Expected Observation Formation of a precipitate (AgCl) with AgNO₃ testFormation of a precipitate (NaCl)
Stereochemistry Racemization of chiral centerInversion of configuration
Rearrangement Possible (hydride shift)Not possible

Table 2: Representative Kinetic and Product Distribution Data

ParameterSN1 Reaction (Solvolysis in 80% EtOH)SN2 Reaction (with NaI in Acetone)
Rate Law Rate = k[R-Cl]Rate = k[R-Cl][I⁻]
Relative Rate Constant (k) Slower than tertiary halidesFaster than tertiary, slower than primary
Activation Energy (Ea) Lower than primary halides for SN1Higher than primary halides for SN2
Product(s) 2-Ethoxy-3-methylbutane, 2-Ethoxy-2-methylbutane2-Iodo-3-methylbutane
Product Ratio Mixture of unrearranged and rearranged productsPredominantly the direct substitution product

Experimental Protocols

Protocol 1: SN1 Solvolysis of this compound

This protocol is designed to favor the SN1 pathway through the use of a polar protic solvent and a weak nucleophile. The reaction progress can be monitored by the formation of HCl, which can be titrated, or qualitatively observed by the precipitation of silver chloride upon addition of silver nitrate.

Materials:

  • This compound

  • 80% Ethanol (Ethanol/Water, 80:20 v/v)

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol

  • Test tubes and rack

  • Water bath

  • Pipettes

Procedure:

  • To a clean, dry test tube, add 1 mL of 0.1 M this compound in 80% ethanol.

  • In a separate test tube, prepare a control with 1 mL of the 80% ethanol solvent.

  • Place both test tubes in a water bath set to 50°C.

  • To initiate the reaction, add 1 mL of 0.1 M AgNO₃ in ethanol to each test tube simultaneously and start a timer.

  • Observe the test tubes for the formation of a white precipitate (AgCl).

  • Record the time it takes for the precipitate to become distinctly visible.

  • The formation of a precipitate indicates the production of a chloride ion, signifying that the SN1 reaction has occurred.

Protocol 2: SN2 Reaction of this compound with Sodium Iodide

This protocol is designed to favor the SN2 pathway by utilizing a strong nucleophile (iodide) in a polar aprotic solvent (acetone). The reaction is monitored by the formation of a sodium chloride precipitate.

Materials:

  • This compound

  • 15% Sodium Iodide (NaI) in acetone

  • Test tubes and rack

  • Water bath

  • Pipettes

Procedure:

  • To a clean, dry test tube, add 2 mL of a 15% solution of sodium iodide in acetone.

  • Add 5 drops of this compound to the test tube.

  • Stopper the test tube and shake vigorously to mix the reactants.

  • Observe the solution for the formation of a white precipitate (NaCl).

  • If no precipitate forms at room temperature after 5 minutes, place the test tube in a water bath at 50°C.

  • Record the time of the initial appearance of cloudiness or precipitate. The insolubility of NaCl in acetone drives the equilibrium of the reaction and provides a visual indication of the SN2 reaction progress.

Visualizations

Reaction Mechanisms

SN1_SN2_Mechanisms cluster_SN1 SN1 Mechanism cluster_SN2 SN2 Mechanism SN1_start This compound SN1_carbocation Secondary Carbocation (+ Rearrangement to Tertiary) SN1_start->SN1_carbocation Slow, Rate-determining SN1_product Substitution Product(s) (Racemic Mixture) SN1_carbocation->SN1_product Fast, Nucleophilic Attack SN2_start This compound SN2_transition Transition State [Nu---C---Cl] SN2_start->SN2_transition Concerted Step SN2_product Substitution Product (Inversion of Stereochemistry) SN2_transition->SN2_product

Caption: SN1 and SN2 reaction pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare Solutions: - Substrate in Solvent - Nucleophile Solution mix Mix Reactants start->mix incubate Incubate at Controlled Temperature mix->incubate observe Observe for Precipitate Formation incubate->observe record Record Time for Reaction observe->record characterize Characterize Product(s) (e.g., GC-MS, NMR) record->characterize

Caption: General experimental workflow for kinetic studies.

Logical Relationship of Factors

Factor_Influence cluster_factors Influencing Factors cluster_pathways Favored Pathway Solvent Solvent SN1 SN1 Solvent->SN1 Polar Protic SN2 SN2 Solvent->SN2 Polar Aprotic Nucleophile Nucleophile Nucleophile->SN1 Weak Nucleophile->SN2 Strong Substrate Substrate Structure (Secondary) Substrate->SN1 Substrate->SN2

Caption: Factors influencing the SN1 vs. SN2 reaction pathway.

References

Application Notes and Protocols: Formation of 2-Methylbutylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the preparation of the Grignard reagent 2-methylbutylmagnesium chloride from 2-chloro-3-methylbutane. The resulting organomagnesium compound is a valuable intermediate for the synthesis of a wide range of molecules in the pharmaceutical and chemical industries. Due to the high reactivity of Grignard reagents, this procedure requires strict adherence to anhydrous and inert atmosphere techniques to ensure optimal yield and safety.

Data Presentation

The yield of Grignard reagents is highly dependent on the purity of reagents, the dryness of the apparatus and solvent, and the nature of the alkyl halide. For secondary alkyl chlorides like this compound, the reactivity is moderate, and typical yields can be expected in the range of 50-80%.

ParameterValueReference
Starting Material This compoundN/A
Reagent Magnesium TurningsN/A
Solvent Anhydrous Tetrahydrofuran (THF)N/A
Typical Yield 50 - 80%[1]
Initiation Time 5 - 15 minutes[2]
Addition Time 30 - 60 minutes[1]
Post-addition Reaction Time 30 - 60 minutes[1]

Experimental Protocol

1. Materials and Reagents:

  • This compound (C₅H₁₁Cl), freshly distilled

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Iodine (I₂), a few crystals for initiation

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

  • Standardized solution of sec-butanol in anhydrous THF for titration

  • 1,10-Phenanthroline (B135089) (indicator for titration)

2. Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles, oven-dried

  • Glassware for titration (burette, flask)

3. Procedure:

3.1. Apparatus Setup:

  • Assemble the flame-dried three-necked flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum.

  • Ensure all glass joints are well-sealed with grease.

  • Place the apparatus under a positive pressure of inert gas (nitrogen or argon) and maintain a gentle flow throughout the reaction.

3.2. Grignard Reagent Formation:

  • To the reaction flask, add magnesium turnings (1.2 equivalents).

  • Add a few crystals of iodine to the flask. The iodine will act as an initiator.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

  • Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a gray, cloudy solution with gentle bubbling.[1] The reaction is exothermic, so an ice bath should be kept nearby to control the reaction rate if it becomes too vigorous.[2]

  • Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This addition should take approximately 30-60 minutes.[1]

  • After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[1]

  • The resulting gray to brownish solution is the Grignard reagent, 2-methylbutylmagnesium chloride.

3.3. Characterization (Titration):

The concentration of the prepared Grignard reagent should be determined before use.

  • In a separate flame-dried flask under an inert atmosphere, add a precise amount of 1,10-phenanthroline indicator.

  • Add a known volume of the standardized sec-butanol solution in anhydrous THF.

  • Titrate this solution with the prepared Grignard reagent until a persistent color change is observed, indicating the endpoint.

  • Calculate the molarity of the Grignard reagent based on the volume of titrant used.

4. Safety Precautions:

  • Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. Always work under an inert atmosphere.

  • The reaction is exothermic and can become vigorous. Use caution during initiation and addition, and have an ice bath ready for cooling.

  • Anhydrous ethers like THF are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • This compound is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quench any unreacted Grignard reagent slowly and carefully with a proton source (e.g., a saturated aqueous solution of ammonium (B1175870) chloride) in an ice bath.

Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Flame-dry glassware assemble Assemble apparatus under inert gas start->assemble reagents Add Mg turnings and Iodine assemble->reagents initiate Initiate reaction with small aliquot reagents->initiate solution Prepare this compound in THF solution->initiate addition Dropwise addition of remaining halide initiate->addition exothermic reflux Reflux to ensure completion addition->reflux product Formation of 2-Methylbutylmagnesium Chloride reflux->product titrate Titrate to determine concentration product->titrate use Use in subsequent reaction titrate->use

Caption: Experimental workflow for the synthesis of 2-methylbutylmagnesium chloride.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_solvent Solvent AlkylHalide This compound (R-Cl) Grignard 2-Methylbutylmagnesium Chloride (R-MgCl) AlkylHalide->Grignard Insertion Magnesium Magnesium (Mg) Magnesium->Grignard THF Anhydrous THF THF->Grignard Stabilization

Caption: Logical relationship of reactants and product in Grignard formation.

References

Application Notes and Protocols: Williamson Ether Synthesis of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Williamson ether synthesis using 2-chloro-3-methylbutane as the alkyl halide substrate. Due to the secondary and sterically hindered nature of this substrate, the synthesis presents a classic case of competing SN2 (ether formation) and E2 (alkene formation) reaction pathways. These notes outline the mechanistic considerations, strategies to optimize the yield of the desired ether product, and detailed experimental protocols.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a widely used organic reaction for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion. This process typically occurs via an S(_N)2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group.

The efficiency of the Williamson ether synthesis is highly dependent on the structure of the alkyl halide and the alkoxide. For a successful S(_N)2 reaction, the alkyl halide is preferably primary. Secondary alkyl halides, such as this compound, are prone to a competing E2 elimination reaction, especially when a strong, bulky base is used.[1][2][3]

The Challenge: SN2 vs. E2 Competition with this compound

The reaction of this compound with an alkoxide presents a significant challenge due to the steric hindrance around the reaction center and the availability of β-hydrogens, which can be abstracted by the basic alkoxide. This leads to a competition between the desired S(_N)2 pathway, yielding an ether, and the E2 pathway, which results in the formation of an alkene (3-methyl-1-butene or 2-methyl-2-butene).[3][4]

Several factors influence the ratio of substitution to elimination products:

  • Steric Hindrance of the Alkyl Halide: The secondary nature of this compound already disfavors the S(_N)2 reaction compared to a primary alkyl halide.[1][5]

  • Strength and Steric Hindrance of the Base (Alkoxide): Strongly basic and sterically bulky alkoxides will favor the E2 pathway by preferentially abstracting a proton.[6]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can enhance the nucleophilicity of the alkoxide and favor the S(_N)2 reaction.[3][4]

  • Temperature: Higher temperatures generally favor the elimination reaction over substitution.[4]

Data Presentation: Expected Product Distribution

Alkoxide (R-O⁻)Base Steric HindranceSolventTemperatureMajor Product(s)Minor Product(s)Rationale
Sodium Methoxide (B1231860) (CH₃ONa)LowMethanol (Protic)Moderate3-methyl-1-butene, 2-methyl-2-butene (B146552) (E2)2-methoxy-3-methylbutane (SN2)A strong base in a protic solvent favors elimination.
Sodium Ethoxide (CH₃CH₂ONa)LowEthanol (Protic)Moderate3-methyl-1-butene, 2-methyl-2-butene (E2)2-ethoxy-3-methylbutane (SN2)Similar to methoxide, favors elimination.
Sodium tert-butoxide ((CH₃)₃CONa)Hightert-Butanol (Protic)Moderate3-methyl-1-butene, 2-methyl-2-butene (E2)Very little to no ether productA sterically hindered strong base strongly favors elimination.[6]
Sodium Methoxide (CH₃ONa)LowDMSO (Polar Aprotic)Low to Moderate2-methoxy-3-methylbutane (SN2)3-methyl-1-butene, 2-methyl-2-butene (E2)A polar aprotic solvent enhances nucleophilicity, and lower temperatures favor substitution.[3][4]

Mechanistic Pathways

The following diagram illustrates the competing S(_N)2 and E2 reaction pathways for this compound with an alkoxide.

G cluster_reactants Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway R1 This compound TS1 SN2 Transition State R1->TS1 Nucleophilic attack TS2 E2 Transition State R1->TS2 R2 Alkoxide (R-O⁻) R2->TS1 R2->TS2 Proton abstraction P1 2-Alkoxy-3-methylbutane (Ether Product) TS1->P1 Inversion of stereochemistry P2 3-Methyl-1-butene (Alkene Product) TS2->P2 Elimination

Caption: Competing SN2 and E2 pathways.

Experimental Protocols

The following protocols are designed to maximize the yield of the ether product (S(_N)2) by mitigating the competing E2 elimination.

Protocol 1: Synthesis of 2-Methoxy-3-methylbutane

Objective: To synthesize 2-methoxy-3-methylbutane from this compound and sodium methoxide, optimizing for the S(_N)2 product.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (1.1 equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous DMSO to the flask. Stir the mixture until the sodium methoxide is fully dissolved.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 100 mL of saturated aqueous ammonium chloride solution, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to separate the desired ether from any unreacted starting material and alkene byproducts.

Experimental Workflow

The following diagram outlines the general workflow for the Williamson ether synthesis of this compound.

G A Reagent Preparation (Alkoxide in Solvent) B Addition of This compound A->B C Reaction under Controlled Temperature B->C D Reaction Quenching and Extraction C->D E Washing and Drying of Organic Phase D->E F Solvent Removal (Rotary Evaporation) E->F G Product Purification (Fractional Distillation) F->G H Product Characterization (NMR, GC-MS) G->H

Caption: Experimental workflow diagram.

Troubleshooting

  • Low Yield of Ether Product: This is likely due to the predominance of the E2 elimination. To favor the S(_N)2 reaction, ensure the use of a polar aprotic solvent, maintain a lower reaction temperature, and use a less sterically hindered alkoxide if possible.

  • Formation of Multiple Products: The formation of both substitution and elimination products is expected. Purification by fractional distillation is crucial to isolate the desired ether. The identity of the products should be confirmed by analytical methods such as NMR and GC-MS.

Conclusion

The Williamson ether synthesis with this compound serves as an excellent case study for the competition between S(_N)2 and E2 reactions. While the formation of the ether is challenging due to steric hindrance and the secondary nature of the alkyl halide, careful control of reaction conditions—specifically the choice of a less hindered alkoxide, a polar aprotic solvent, and lower reaction temperatures—can favor the desired substitution pathway. The protocols and notes provided herein offer a comprehensive guide for researchers tackling this and similar sterically demanding ether syntheses.

References

Application Note and Protocol: Friedel-Crafts Alkylation of Benzene with 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, typically employs an alkyl halide as the alkylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst. This application note provides a detailed methodology for the Friedel-Crafts alkylation of benzene (B151609) with 2-chloro-3-methylbutane. A key feature of this specific reaction is the rearrangement of the initial secondary carbocation to a more stable tertiary carbocation via a hydride shift, which ultimately dictates the structure of the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Principle and Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts the chloride from this compound to form a secondary carbocation.

  • Carbocation Rearrangement: The less stable secondary carbocation rapidly rearranges to a more stable tertiary carbocation through a 1,2-hydride shift.[1][2][3]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the tertiary carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The principal product of this reaction is 2-methyl-2-phenylbutane, also known as tert-amylbenzene.[1]

Reaction Scheme

Caption: Overall reaction for the Friedel-Crafts alkylation of benzene.

Data Presentation

The following tables summarize the key quantitative data for the Friedel-Crafts alkylation of benzene with this compound.

Table 1: Reactant and Product Properties

CompoundIUPAC NameOther NamesMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Starting Material BenzeneC₆H₆78.1180.10.876
Alkylating Agent This compoundC₅H₁₁Cl106.5999-1010.874
Major Product 2-Methyl-2-phenylbutanetert-AmylbenzeneC₁₁H₁₆148.251920.862[4]

Table 2: Reaction Parameters and Yield

ParameterValueReference
CatalystAnhydrous Aluminum Chloride (AlCl₃)General
SolventBenzene (in excess)[5]
Reaction Temperature0-10 °C[6]
Reaction Time1-8 hours[7]
Typical Yield~72.5%[7]

Table 3: Spectroscopic Data for 2-Methyl-2-phenylbutane

SpectroscopyKey Peaks/Shifts
¹H NMR Signals corresponding to aromatic protons, a quaternary carbon, two methyl groups, and an ethyl group.[2]
¹³C NMR Signals for aromatic carbons and aliphatic carbons of the tert-amyl group.
IR Spectroscopy Peaks indicative of C-H bonds (aromatic and aliphatic) and C=C bonds of the aromatic ring.

Note: Specific spectral data for ¹³C NMR and IR are based on characteristic absorptions for the functional groups present.

Experimental Protocols

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzene is a known carcinogen and is flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents:

  • Benzene (anhydrous)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • 10% Hydrochloric acid (optional, for washing)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Detailed Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

    • Place the flask in an ice bath on a magnetic stirrer.

  • Charging the Reactants:

    • Add an excess of anhydrous benzene to the flask. The use of excess benzene helps to minimize polyalkylation.[5]

    • In the dropping funnel, place the this compound.

  • Catalyst Addition and Reaction:

    • While stirring the benzene, slowly and carefully add anhydrous aluminum chloride to the flask in portions. The addition is exothermic.

    • Once the catalyst has been added, begin the dropwise addition of this compound from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-10 °C.[6]

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours, and then let it warm to room temperature and stir for another 1-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

  • Work-up and Product Isolation:

    • Quenching: Carefully and slowly pour the reaction mixture over crushed ice or add ice-cold water dropwise to the flask to decompose the aluminum chloride complex. This step is highly exothermic and will produce HCl gas.

    • Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent like diethyl ether to extract the product. Separate the organic layer.

    • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the excess benzene and extraction solvent using a rotary evaporator.

    • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-methyl-2-phenylbutane.[7]

Diagrams

Reaction Mechanism Workflow

G start Start gen_carbocation Generation of Secondary Carbocation start->gen_carbocation This compound + AlCl₃ rearrangement 1,2-Hydride Shift gen_carbocation->rearrangement tert_carbocation Formation of Tertiary Carbocation rearrangement->tert_carbocation More Stable attack Electrophilic Attack by Benzene tert_carbocation->attack arenium Formation of Arenium Ion attack->arenium deprotonation Deprotonation arenium->deprotonation Base (AlCl₄⁻) product Final Product: 2-Methyl-2-phenylbutane deprotonation->product Restoration of Aromaticity

Caption: Key steps in the Friedel-Crafts alkylation mechanism.

Experimental Workflow

G setup Reaction Setup (Flask, Stirrer, Ice Bath) reactants Add Benzene and AlCl₃ setup->reactants addition Dropwise Addition of This compound (0-10 °C) reactants->addition reaction Stir at 0-10 °C, then at Room Temp addition->reaction quench Quench with Ice-Cold Water reaction->quench extract Extract with Ether quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify by Distillation evaporate->purify product Pure 2-Methyl-2-phenylbutane purify->product

Caption: Summary of the experimental procedure.

References

Application Notes and Protocols: Synthesis of a Dinitrophenol Pesticide via 2-Chloro-3-methylbutane Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methylbutane is a valuable alkylating agent in organic synthesis. While direct public-domain examples of its use in synthesizing currently registered pesticides are scarce, its reactivity makes it a suitable intermediate for creating alkylated aromatic compounds, which are precursors to various bioactive molecules, including pesticides. This document outlines a detailed protocol for the synthesis of a hypothetical dinitrophenol herbicide, 2,4-dinitro-6-(1,1-dimethylpropyl)phenol, using this compound as the key intermediate for alkylation. The synthetic pathway is analogous to the historical production of related dinitrophenol herbicides like Dinoseb.[1][2]

The primary reaction is a Friedel-Crafts alkylation of phenol (B47542). It is important to note that the reaction of this compound proceeds via a secondary carbocation which rapidly rearranges to a more stable tertiary carbocation through a 1,2-hydride shift. Consequently, the alkyl group introduced onto the aromatic ring is the tert-amyl (1,1-dimethylpropyl) group, not the sec-amyl (1,2-dimethylpropyl) group.[3]

This application note provides researchers, scientists, and drug development professionals with a comprehensive workflow, from the initial alkylation to the subsequent nitration, to yield the final pesticide compound.

Part 1: Synthesis of 4-(1,1-dimethylpropyl)phenol

The first stage of the synthesis involves the Friedel-Crafts alkylation of phenol with this compound to produce 4-(1,1-dimethylpropyl)phenol, also known as p-tert-amylphenol.[4][5][6][7][8][9]

Reaction Pathway

G cluster_reactants Reactants phenol Phenol intermediate 4-(1,1-dimethylpropyl)phenol phenol->intermediate Alkylation alkyl_halide This compound alkyl_halide->intermediate catalyst AlCl₃ (catalyst) catalyst->intermediate hcl HCl intermediate->hcl Byproduct

Caption: Friedel-Crafts alkylation of phenol.

Experimental Protocol: Friedel-Crafts Alkylation
  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Reactant Charging: In the flask, dissolve 47 g (0.5 mol) of phenol in 150 mL of a suitable inert solvent like petroleum ether.[7]

  • Catalyst Addition: Cool the mixture to 15-20°C using an ice bath. Slowly add 6.7 g (0.05 mol) of anhydrous aluminum chloride (AlCl₃) in portions while stirring.[7][9]

  • Alkylation Reaction: From the dropping funnel, add 53.3 g (0.5 mol) of this compound dropwise over 1-2 hours, maintaining the temperature between 18-25°C.[7]

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 3-4 hours.[7]

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it twice with 100 mL of water, followed by 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Quantitative Data: Synthesis of 4-(1,1-dimethylpropyl)phenol
ParameterValueReference
Phenol47 g (0.5 mol)[7]
This compound53.3 g (0.5 mol)-
Aluminum Chloride6.7 g (0.05 mol)[7]
Reaction Temperature18-25 °C[7]
Reaction Time4-6 hours[7]
Typical Yield 65-75 g (80-90%) [7]
Boiling Point 260-262 °C [10]
Molecular Weight 164.24 g/mol [4][10]

Part 2: Synthesis of 2,4-dinitro-6-(1,1-dimethylpropyl)phenol

The second stage involves the dinitration of the synthesized 4-(1,1-dimethylpropyl)phenol to yield the final pesticide product. This is achieved using a mixture of nitric acid and sulfuric acid.[2][11]

Reaction Pathway

G cluster_reactants Reactants start_material 4-(1,1-dimethylpropyl)phenol product 2,4-dinitro-6-(1,1-dimethylpropyl)phenol start_material->product Nitration reagents HNO₃ / H₂SO₄ reagents->product water H₂O product->water Byproduct

Caption: Nitration of 4-(1,1-dimethylpropyl)phenol.

Experimental Protocol: Dinitration
  • Apparatus Setup: Use a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acid Mixture: In the flask, carefully prepare a nitrating mixture by adding 60 mL of concentrated sulfuric acid to 60 mL of concentrated nitric acid, keeping the temperature below 10°C.

  • Substrate Addition: Dissolve 41 g (0.25 mol) of 4-(1,1-dimethylpropyl)phenol in 100 mL of a suitable solvent like carbon tetrachloride and place it in the dropping funnel.[7]

  • Nitration Reaction: Slowly add the solution of the alkylated phenol to the stirred nitrating mixture, maintaining the reaction temperature between 0-5°C. The addition should take approximately 2 hours.

  • Reaction Completion: After the addition, allow the mixture to stir for an additional 2 hours at 5-10°C.

  • Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The crude product can be purified by recrystallization from ethanol (B145695) or a similar suitable solvent to yield yellow crystals.

Quantitative Data: Synthesis of 2,4-dinitro-6-(1,1-dimethylpropyl)phenol
ParameterValueReference
4-(1,1-dimethylpropyl)phenol41 g (0.25 mol)-
Concentrated Nitric Acid60 mL[2]
Concentrated Sulfuric Acid60 mL[2]
Reaction Temperature0-5 °C-
Reaction Time4 hours-
Typical Yield 53-60 g (80-90%) [11]
Melting Point ~40 °C (estimated) [1]
Molecular Weight 254.24 g/mol -

Workflow Visualization

The overall workflow from starting materials to the final product is summarized in the following diagram.

G cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Dinitration reactants1 Phenol + this compound process1 Reaction with AlCl₃ catalyst reactants1->process1 workup1 Acidic Work-up & Extraction process1->workup1 product1 Intermediate: 4-(1,1-dimethylpropyl)phenol workup1->product1 process2 Reaction with HNO₃/H₂SO₄ product1->process2 workup2 Ice Quenching & Filtration process2->workup2 product2 Final Product: 2,4-dinitro-6-(1,1-dimethylpropyl)phenol workup2->product2

Caption: Overall synthesis workflow.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Concentrated acids (sulfuric and nitric) are extremely corrosive and must be handled with extreme caution. Always add acid to water, not the other way around.

  • The final product is a dinitrophenol derivative and is expected to be toxic. Handle with appropriate care and dispose of waste according to institutional guidelines.

This document provides a detailed, plausible synthetic route for a pesticide using this compound as a key intermediate. The protocols and data are based on established chemical principles and analogous reactions found in the literature. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.

References

Application Notes and Protocols: The Role of 2-Chloro-3-methylbutane in Mechanistic Studies of Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbutane, a secondary alkyl halide, serves as an exemplary substrate in mechanistic studies of nucleophilic substitution and elimination reactions. Its structure is sufficiently complex to illustrate key chemical principles such as carbocation rearrangements, stereochemistry, and the competition between S(_N)1, S(_N)2, E1, and E2 pathways. Understanding the behavior of this molecule under various reaction conditions provides valuable insights into the factors that govern reaction mechanisms, which is fundamental in the rational design of synthetic routes and in predicting the metabolic fate of drug candidates.

These application notes provide a detailed overview of the mechanistic dichotomies observed in reactions of this compound and offer experimental protocols for their investigation.

Mechanistic Pathways of this compound

The reactions of this compound are highly dependent on the reaction conditions, including the nature of the solvent, the strength of the nucleophile or base, and the temperature.

S(_N)1 and E1 Reactions: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695), water), this compound can undergo solvolysis via a unimolecular pathway. The first and rate-determining step is the formation of a secondary carbocation. This intermediate can then be attacked by the solvent (S(_N)1) or lose a proton (E1). A key feature of this pathway is the potential for a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of products.[1][2]

S(_N)2 and E2 Reactions: With a strong, non-bulky nucleophile in a polar aprotic solvent, the bimolecular S(_N)2 mechanism is favored, leading to inversion of stereochemistry. If a strong, sterically hindered base is used, the bimolecular E2 elimination pathway predominates, yielding alkenes.

Data Presentation: Product Distribution in Solvolysis

The following table summarizes the expected product distribution for the solvolysis of this compound in a polar protic solvent like ethanol. The formation of multiple products, including rearranged substitution and elimination products, highlights the complexity of unimolecular pathways.

Product NameStructureReaction PathwayExpected % Yield (approx.)
2-Ethoxy-3-methylbutaneCH(_3)CH(OCH(_2)CH(_3))CH(CH(_3))_2S(_N)1 (unrearranged)30-40%
2-Ethoxy-2-methylbutane(CH(_3))(_2)C(OCH(_2)CH(_3))CH(_2)CH(_3)S(_N)1 (rearranged)20-30%
3-Methyl-1-buteneCH(_2)=CHCH(CH(_3))(_2)E1 (unrearranged)10-15%
2-Methyl-2-butene(CH(_3))(_2)C=CHCH(_3)E1 (rearranged)20-25%
2-Methyl-1-buteneCH(_2)=C(CH(_3))CH(_2)CH(_3)E1 (rearranged)5-10%

Note: These are representative values and the actual product ratios can vary significantly with temperature and solvent composition.

Experimental Protocols

Protocol 1: Solvolysis of this compound in Ethanol (S(_N)1/E1 Conditions)

Objective: To determine the product distribution of the solvolysis of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard for Gas Chromatography (e.g., nonane)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a 100 mL round-bottom flask, place 50 mL of anhydrous ethanol.

  • Add 5.0 g of this compound to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any acid formed.

  • Separate the organic layer and wash with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and analyze the product mixture by GC-MS.

  • Identify the products by their mass spectra and retention times.

  • Quantify the product distribution by integrating the peak areas in the gas chromatogram, using a known amount of an internal standard for calibration.

Protocol 2: Reaction with Sodium Ethoxide in Ethanol (S(_N)2/E2 Conditions)

Objective: To investigate the competition between S(_N)2 and E2 pathways.

Materials:

  • This compound

  • Sodium ethoxide in ethanol (2 M solution)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, add 20 mL of a 2 M solution of sodium ethoxide in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add 4.0 g of this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with 3 x 30 mL of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and carefully evaporate the solvent.

  • Analyze the product mixture by GC-MS to determine the ratio of substitution (2-ethoxy-3-methylbutane) to elimination (3-methyl-1-butene and 2-methyl-2-butene) products.

Visualizations

Substitution_Elimination_Pathways sub This compound sec_carbocation Secondary Carbocation sub->sec_carbocation Weak Nucleophile Polar Protic Solvent sn2_product Inverted Substitution Product sub->sn2_product Strong Nucleophile Polar Aprotic Solvent e2_product Elimination Products sub->e2_product Strong, Hindered Base sn1_unrearranged 2-Ethoxy-3-methylbutane sec_carbocation->sn1_unrearranged S_N1 e1_unrearranged 3-Methyl-1-butene sec_carbocation->e1_unrearranged E1 tert_carbocation Tertiary Carbocation sec_carbocation->tert_carbocation 1,2-Hydride Shift sn1_rearranged 2-Ethoxy-2-methylbutane tert_carbocation->sn1_rearranged S_N1 e1_rearranged 2-Methyl-2-butene 2-Methyl-1-butene tert_carbocation->e1_rearranged E1

Caption: Reaction pathways of this compound.

Solvolysis_Workflow start Start: this compound in Ethanol reflux Reflux for 2 hours start->reflux workup Work-up: - Neutralize with NaHCO3 - Wash with H2O - Dry with MgSO4 reflux->workup analysis GC-MS Analysis workup->analysis quant Quantification of Products analysis->quant end End: Product Distribution Data quant->end

Caption: Experimental workflow for solvolysis.

Conclusion

The study of this compound provides a rich platform for understanding the subtleties of substitution and elimination reactions. The propensity for carbocation rearrangement in S(_N)1/E1 pathways and the clear distinction between unimolecular and bimolecular mechanisms based on reaction conditions make it an invaluable tool for both educational and research purposes in organic and medicinal chemistry. The protocols outlined here offer a framework for the practical investigation of these fundamental mechanistic principles.

References

Application Notes and Protocols: 2-Chloro-3-methylbutane as a Precursor for Carbocation Rearrangement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 2-chloro-3-methylbutane as a model substrate in the study of carbocation rearrangements, a fundamental concept in organic chemistry with significant implications in reaction mechanism elucidation and synthetic strategy development.

Introduction

This compound is an excellent precursor for demonstrating and studying carbocation rearrangements, specifically the 1,2-hydride shift. When subjected to reaction conditions that favor carbocation formation, such as in Friedel-Crafts alkylation or Sₙ1 solvolysis, the initially formed secondary carbocation readily rearranges to a more stable tertiary carbocation. This rearrangement dictates the structure of the final product, providing a clear and instructive example of this important mechanistic pathway.[1][2][3][4]

The primary rearrangement observed is the migration of a hydride ion from the tertiary carbon to the adjacent secondary carbon bearing the positive charge. This process is energetically favorable due to the increased stability of the resulting tertiary carbocation, which is stabilized by hyperconjugation and inductive effects.

Key Applications

  • Mechanistic Studies: Elucidating the principles of carbocation stability and rearrangement pathways.

  • Educational Demonstrations: Providing a classic and reliable example of a 1,2-hydride shift in undergraduate and graduate organic chemistry laboratories.

  • Synthetic Strategy: Understanding potential side reactions and predicting major products in reactions proceeding through carbocation intermediates.

Reaction Mechanisms

Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound reacts with an aromatic substrate like benzene (B151609) to form an alkylated arene. The reaction proceeds through the following steps:

  • Formation of the initial carbocation: The Lewis acid assists in the removal of the chloride ion, generating a secondary carbocation.

  • 1,2-Hydride Shift: A hydride ion from the adjacent tertiary carbon migrates to the secondary carbocation center.

  • Formation of the more stable carbocation: This rearrangement results in the formation of a more stable tertiary carbocation.

  • Electrophilic Aromatic Substitution: The tertiary carbocation is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final product.[1][3][4][5]

Sₙ1 Solvolysis

In a polar protic solvent (e.g., water, ethanol), this compound can undergo a unimolecular nucleophilic substitution (Sₙ1) reaction. The key steps are:

  • Formation of the initial carbocation: The polar solvent facilitates the departure of the chloride ion, forming a secondary carbocation. This is the rate-determining step.[1]

  • 1,2-Hydride Shift: Similar to the Friedel-Crafts reaction, a rapid 1,2-hydride shift occurs to form the more stable tertiary carbocation.

  • Nucleophilic Attack: The solvent molecule (the nucleophile) attacks the tertiary carbocation.

  • Deprotonation: A final deprotonation step yields the substitution product.[6]

Data Presentation

The following tables summarize the expected products and their relative distribution in the carbocation rearrangement studies of this compound.

Reaction TypeSubstrateReagentsNon-Rearranged ProductRearranged ProductExpected Product Ratio (Rearranged:Non-Rearranged)
Friedel-Crafts AlkylationThis compoundBenzene, AlCl₃2-Phenyl-3-methylbutane2-Phenyl-2-methylbutanePredominantly Rearranged
Sₙ1 SolvolysisThis compoundAqueous Ethanol (B145695)3-Methyl-2-butanol2-Methyl-2-butanolPredominantly Rearranged

Note: The exact product ratios can be influenced by reaction conditions such as temperature and solvent.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with this compound

Objective: To synthesize 2-phenyl-2-methylbutane via a Friedel-Crafts alkylation reaction involving a carbocation rearrangement and to analyze the product mixture.

Materials:

  • This compound

  • Anhydrous Benzene (excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diethyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube.

  • In the flask, combine anhydrous benzene (in large excess to minimize polyalkylation) and anhydrous aluminum chloride. Cool the mixture in an ice bath.

  • Slowly add this compound to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the excess benzene and diethyl ether using a rotary evaporator.

  • Analyze the product mixture using GC-MS to identify and quantify the rearranged (2-phenyl-2-methylbutane) and non-rearranged (2-phenyl-3-methylbutane) products.

Protocol 2: Sₙ1 Solvolysis of this compound

Objective: To study the carbocation rearrangement of this compound via an Sₙ1 solvolysis reaction and analyze the resulting alcohol products.

Materials:

  • This compound

  • 50% Aqueous Ethanol (v/v)

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Test tube or small flask

  • Water bath

  • Separatory funnel

  • Gas Chromatograph (GC) with a suitable column for alcohol analysis

Procedure:

  • In a test tube or small flask, dissolve a known amount of this compound in 50% aqueous ethanol.

  • Heat the mixture in a water bath at a controlled temperature (e.g., 50-60 °C) for a specified time to allow the solvolysis to proceed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the products with diethyl ether.

  • Wash the organic layer with water to remove any remaining ethanol and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully concentrate the ether extract to a small volume.

  • Analyze the product mixture by gas chromatography to determine the ratio of the rearranged product (2-methyl-2-butanol) to the non-rearranged product (3-methyl-2-butanol).

Visualizations

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation and Rearrangement cluster_1 Electrophilic Aromatic Substitution This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + AlCl3 - AlCl4- Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Sigma Complex Sigma Complex Tertiary Carbocation->Sigma Complex + Benzene Benzene Benzene 2-Phenyl-2-methylbutane 2-Phenyl-2-methylbutane Sigma Complex->2-Phenyl-2-methylbutane - H+

Caption: Friedel-Crafts Alkylation Mechanism of this compound.

SN1_Solvolysis This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation Slow - Cl- Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Nucleophilic Attack Nucleophilic Attack by Solvent (SOH) Secondary Carbocation->Nucleophilic Attack Minor Pathway Tertiary Carbocation->Nucleophilic Attack Protonated Product Protonated Product Nucleophilic Attack->Protonated Product Final Products 2-Methyl-2-butanol (Rearranged) 3-Methyl-2-butanol (Non-rearranged) Protonated Product->Final Products - H+

Caption: Sₙ1 Solvolysis Pathway of this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Reactants + Catalyst/Solvent) Start->Reaction Setup Reaction Reaction Period (Stirring/Heating) Reaction Setup->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer (e.g., with NaHCO3) Extraction->Washing Drying Drying of Organic Layer (e.g., with Na2SO4) Washing->Drying Solvent Removal Solvent Removal (Rotary Evaporation) Drying->Solvent Removal Product Analysis Product Analysis (GC-MS or GC) Solvent Removal->Product Analysis End End Product Analysis->End

Caption: General Experimental Workflow for Carbocation Rearrangement Studies.

References

Application Notes and Protocols for the Dehydrohalogenation of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, providing a reliable method for the formation of alkenes from alkyl halides. This application note details the dehydrohalogenation of 2-chloro-3-methylbutane, a secondary alkyl halide, to yield a mixture of alkene isomers. The reaction proceeds via a β-elimination mechanism, and the regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. Understanding and controlling this reaction is crucial for the synthesis of various organic molecules, including intermediates in drug development.

When this compound is treated with a strong, non-bulky base such as potassium hydroxide (B78521) in an alcoholic solvent, two primary products are formed: the major product, 2-methyl-2-butene (B146552) (the more substituted Zaitsev product), and the minor product, 3-methyl-1-butene (B165623) (the less substituted Hofmann product).[1]

Reaction Mechanism and Product Distribution

The dehydrohalogenation of this compound proceeds through an E2 (bimolecular elimination) mechanism when a strong base is used.[2][3] In this concerted, one-step reaction, the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the chlorine atom (α-position), while simultaneously the carbon-chlorine bond breaks and a double bond is formed.

There are two types of β-hydrogens in this compound, leading to the formation of two constitutional isomers:

  • Removal of a β-hydrogen from the tertiary carbon (C3): This pathway leads to the formation of the more stable, tetrasubstituted alkene, 2-methyl-2-butene . This is the major product, in accordance with Zaitsev's rule, which states that the more substituted alkene is generally the favored product in elimination reactions.[1]

  • Removal of a β-hydrogen from the primary carbon (C1): This pathway results in the formation of the less stable, disubstituted alkene, 3-methyl-1-butene . This is the minor product.

The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the formation of the Hofmann product due to the base's difficulty in accessing the more sterically hindered tertiary β-hydrogen.

Signaling Pathway Diagram

Dehydrohalogenation_Mechanism cluster_reactants Reactants cluster_products Products Reactant This compound Transition_State_Major Transition State (Major Pathway) Reactant->Transition_State_Major Base abstracts H+ from C3 Transition_State_Minor Transition State (Minor Pathway) Reactant->Transition_State_Minor Base abstracts H+ from C1 Base KOH (in Ethanol) Major_Product 2-Methyl-2-butene (Zaitsev Product - Major) Minor_Product 3-Methyl-1-butene (Hofmann Product - Minor) Transition_State_Major->Major_Product Transition_State_Minor->Minor_Product Experimental_Workflow A 1. Reaction Setup - Dissolve KOH in ethanol - Add this compound B 2. Reflux - Heat the reaction mixture - Monitor for completion A->B C 3. Workup - Cool and dilute with water - Extract with organic solvent B->C D 4. Washing - Wash with 5% NaHCO3 - Wash with brine C->D E 5. Drying - Dry organic layer with  anhydrous CaCl2 or Na2SO4 D->E F 6. Purification - Simple or fractional distillation E->F G 7. Analysis - Gas Chromatography (GC) - NMR and FTIR Spectroscopy F->G

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-3-methylbutane Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-chloro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during substitution and elimination reactions with this versatile secondary alkyl halide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, providing explanations and recommended solutions.

FAQ 1: My elimination reaction is giving a low yield of the desired alkene. What are the possible causes and how can I improve it?

Possible Causes:

  • Sub-optimal Base: The choice of base is critical. A weak base will not efficiently promote the E2 mechanism, which is often desired for secondary alkyl halides.

  • Incorrect Solvent: The polarity of the solvent can significantly influence the reaction pathway. Protic solvents can favor SN1/E1 pathways, which may be slower and lead to undesired side products.

  • Low Reaction Temperature: Elimination reactions are generally favored at higher temperatures. If the temperature is too low, substitution reactions may compete more effectively.[1]

  • Presence of Water: Water in the reaction mixture can act as a competing nucleophile, leading to the formation of alcohols as byproducts.

Troubleshooting and Optimization:

  • Base Selection: For the formation of the Zaitsev product (more substituted alkene, 2-methyl-2-butene), use a strong, non-bulky base like sodium ethoxide in ethanol (B145695) or alcoholic potassium hydroxide (B78521). To favor the Hofmann product (less substituted alkene, 3-methyl-1-butene), a sterically hindered base such as potassium tert-butoxide is recommended.[2][3]

  • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to favor the SN2/E2 pathway when using a strong, non-bulky base. When using a bulky base like potassium tert-butoxide, its corresponding alcohol (tert-butanol) is a suitable solvent.

  • Temperature Control: Increase the reaction temperature to favor elimination over substitution. Refluxing the reaction mixture is a common practice.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the formation of alcohol byproducts.

FAQ 2: I am observing a significant amount of a rearranged product in my reaction. Why is this happening and how can I prevent it?

Explanation:

The formation of rearranged products is a hallmark of reactions that proceed through a carbocation intermediate, namely SN1 and E1 reactions. This compound initially forms a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which then reacts with the nucleophile or base to yield rearranged substitution or elimination products.[4][5]

Prevention Strategies:

  • Favor Bimolecular Mechanisms (SN2/E2): To avoid carbocation formation, create conditions that favor SN2 or E2 pathways.

    • Use a high concentration of a strong, non-bulky nucleophile/base. This will promote a bimolecular reaction that does not involve a carbocation intermediate.

    • Choose a polar aprotic solvent such as acetone (B3395972) or DMSO, which favors the SN2 mechanism.[6]

Below is a diagram illustrating the troubleshooting logic for carbocation rearrangement.

G cluster_problem Problem cluster_cause Likely Cause cluster_solution Solution Problem Rearranged Product Observed Cause Reaction proceeding via SN1/E1 Pathway (Carbocation Intermediate) Problem->Cause Leads to Solution1 Promote SN2/E2 Pathway Cause->Solution1 Counteract with Solution2 Use high concentration of strong nucleophile/base Solution1->Solution2 Solution3 Use a polar aprotic solvent (e.g., DMSO, Acetone) Solution1->Solution3

Diagram 1: Troubleshooting Carbocation Rearrangement.
FAQ 3: My substitution reaction is producing a mixture of substitution and elimination products. How can I increase the yield of the substitution product?

Influencing Factors:

The competition between substitution and elimination is a common challenge with secondary alkyl halides. Several factors determine the product ratio.

  • Nature of the Nucleophile/Base: Strongly basic nucleophiles (e.g., hydroxides, alkoxides) will favor elimination. Less basic, good nucleophiles (e.g., cyanide, azide, halides) will favor substitution.

  • Reaction Temperature: Lower temperatures generally favor substitution over elimination.

  • Steric Hindrance: A sterically hindered substrate or nucleophile/base will favor elimination.

Optimization Strategies:

  • Nucleophile Choice: Use a good nucleophile that is a weak base. For example, sodium cyanide in DMSO is effective for producing the corresponding nitrile via an SN2 reaction.

  • Temperature: Run the reaction at a lower temperature (e.g., room temperature or below) to disfavor the elimination pathway.

  • Solvent: For SN2 reactions, a polar aprotic solvent is ideal. For SN1 reactions with a weak nucleophile (e.g., water, ethanol), a polar protic solvent is necessary.

Product Distribution Overview

The following table summarizes the expected major and minor products for the reaction of this compound under various conditions. These values are illustrative and can be influenced by the precise reaction conditions.

Reagent/SolventTemperaturePredominant MechanismMajor Product(s)Minor Product(s)
Sodium Ethoxide (NaOEt) in Ethanol (EtOH) 25°CSN2/E22-Methyl-2-butene (E2), 3-Methyl-2-ethoxbutane (SN2)3-Methyl-1-butene (E2)
Sodium Ethoxide (NaOEt) in Ethanol (EtOH) 55°CE2 > SN22-Methyl-2-butene (E2)3-Methyl-1-butene (E2), 3-Methyl-2-ethoxbutane (SN2)
Potassium tert-butoxide (t-BuOK) in tert-Butanol (t-BuOH) HighE23-Methyl-1-butene (Hofmann product)[2][3]2-Methyl-2-butene
Aqueous Sodium Hydroxide (NaOH) LowSN2/E23-Methyl-2-butanol (SN2)2-Methyl-2-butene, 3-Methyl-1-butene
Alcoholic Potassium Hydroxide (KOH) HighE22-Methyl-2-butene (Zaitsev product)3-Methyl-1-butene
Methanol (CH₃OH) - Solvolysis VariesSN1/E12-Methoxy-2-methylbutane (rearranged SN1), 2-Methyl-2-butene (E1)3-Methoxy-3-methylbutane (SN1), 3-Methyl-1-butene (E1)
Water (H₂O) - Solvolysis VariesSN1/E12-Methyl-2-butanol (rearranged SN1), 2-Methyl-2-butene (E1)3-Methyl-2-butanol (SN1), 3-Methyl-1-butene (E1)
Sodium Cyanide (NaCN) in DMSO VariesSN23,4-Dimethyl-2-pentenenitrile-

Experimental Protocols

Protocol 1: E2 Elimination to Synthesize 2-Methyl-2-butene (Zaitsev Product)

Objective: To synthesize the more substituted alkene via an E2 reaction.

Materials:

  • This compound

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 5-10% w/v)

  • Anhydrous calcium chloride or sodium sulfate

  • Separatory funnel

  • Round-bottom flask with reflux condenser

  • Distillation apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, combine this compound with a 1.5 molar equivalent of the ethanolic KOH solution.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of cold water.

  • Shake the funnel, venting frequently, and allow the layers to separate.

  • Drain the lower aqueous layer and wash the organic layer with water (2 x 20 mL).

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride or sodium sulfate.

  • Decant the dried liquid into a distillation flask.

  • Perform a simple or fractional distillation, collecting the fraction that boils around 38-39°C.

  • Characterize the product using GC-MS or NMR to confirm the identity and purity of 2-methyl-2-butene.

Protocol 2: SN2 Substitution with Sodium Cyanide

Objective: To synthesize 3,4-dimethyl-2-pentenenitrile via an SN2 reaction.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Separatory funnel

  • Round-bottom flask with a stirrer and nitrogen inlet

  • Water and diethyl ether for workup

  • Anhydrous magnesium sulfate

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • With stirring, add this compound (1 equivalent) dropwise to the solution.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify the product by vacuum distillation or column chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the major reaction pathways of this compound and a general experimental workflow.

G cluster_e2 E2 Elimination cluster_sn2 SN2 Substitution cluster_sn1_e1 SN1/E1 via Carbocation reactant This compound e2_zaitsev 2-Methyl-2-butene (Zaitsev) reactant->e2_zaitsev Strong, non-bulky base (e.g., EtO⁻) e2_hofmann 3-Methyl-1-butene (Hofmann) reactant->e2_hofmann Bulky base (e.g., t-BuO⁻) sn2_product Substitution Product (Inversion of stereochemistry) reactant->sn2_product Strong, non-basic nucleophile (e.g., CN⁻) carbocation Secondary Carbocation reactant->carbocation Weak nucleophile/base (e.g., H₂O, EtOH) rearranged_carbocation Tertiary Carbocation (via Hydride Shift) carbocation->rearranged_carbocation sn1_product SN1 Product (Racemic) carbocation->sn1_product e1_product E1 Product carbocation->e1_product rearranged_sn1 Rearranged SN1 Product rearranged_carbocation->rearranged_sn1 rearranged_e1 Rearranged E1 Product rearranged_carbocation->rearranged_e1

Diagram 2: Major reaction pathways of this compound.

G start Start: Reaction Setup reaction Reaction (Heating/Stirring) start->reaction workup Aqueous Workup (Extraction/Washing) reaction->workup drying Drying of Organic Layer workup->drying purification Purification (Distillation/Chromatography) drying->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End: Pure Product analysis->end

Diagram 3: General experimental workflow for reactions of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common laboratory synthesis involves the hydrochlorination of 3-methyl-1-butene (B165623). This reaction proceeds via an electrophilic addition mechanism. Another potential route is the reaction of 3-methyl-2-butanol (B147160) with a chlorinating agent like hydrogen chloride.

Q2: What is the major side product observed in the synthesis of this compound?

A2: The principal side product is 2-chloro-2-methylbutane (B165293).[1][2][3] Its formation is often favored and it can become the major product depending on the reaction conditions.[1] This occurs due to a carbocation rearrangement during the reaction mechanism.[3]

Q3: Why is 2-chloro-2-methylbutane a common byproduct?

A3: The reaction proceeds through a carbocation intermediate. The addition of a proton to 3-methyl-1-butene initially forms a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The subsequent attack by the chloride ion on this rearranged tertiary carbocation leads to the formation of 2-chloro-2-methylbutane.[3]

Q4: How can I minimize the formation of the rearranged product, 2-chloro-2-methylbutane?

A4: Minimizing carbocation rearrangements can be challenging in this synthesis. Lower reaction temperatures may slightly favor the formation of the kinetic product (this compound) over the thermodynamic product (2-chloro-2-methylbutane). However, the energy difference between the secondary and tertiary carbocations is significant, making the rearrangement difficult to prevent completely. The choice of a less polar solvent might also have a minor influence on the product ratio.

Q5: What analytical techniques can be used to identify and quantify the main product and the side product?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to separate and identify this compound and 2-chloro-2-methylbutane. The gas chromatogram will show two distinct peaks, and the mass spectrum of each peak will confirm the identity of the isomers. Nuclear magnetic resonance (NMR) spectroscopy can also be used to distinguish between the two products based on their different chemical shifts and splitting patterns.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired product (this compound) - Predominant formation of the rearranged product (2-chloro-2-methylbutane).- Incomplete reaction.- Loss of product during workup and purification.- Optimize reaction conditions (e.g., lower temperature) to disfavor rearrangement, although complete suppression is unlikely.- Ensure sufficient reaction time and adequate mixing.- Perform careful extractions and distillations to minimize mechanical losses.
Presence of a significant amount of an unexpected peak in GC-MS analysis - This is likely the rearranged isomer, 2-chloro-2-methylbutane.- Confirm the identity of the peak using its mass spectrum.- This is an inherent side reaction; focus on purification to isolate the desired product.
Formation of polymeric byproducts - High concentration of the alkene and/or high reaction temperature.- Use a more dilute solution of the alkene.- Maintain a low and controlled reaction temperature.
Difficulty in separating the two isomers - The boiling points of this compound and 2-chloro-2-methylbutane are very close, making simple distillation challenging.- Use fractional distillation with a high-efficiency column for better separation.- Preparative gas chromatography can be used for high-purity isolation on a smaller scale.

Data Presentation

Table 1: Expected Product Distribution in the Hydrochlorination of 3-Methyl-1-Butene

ProductStructureIUPAC NameExpected YieldRationale for Formation
Desired Product CC(C)C(Cl)CThis compoundMinor ProductFormed from the initial, less stable secondary carbocation.
Side Product CC(Cl)(C)CC2-Chloro-2-methylbutaneMajor ProductFormed from the more stable tertiary carbocation after a 1,2-hydride shift.[1]

Experimental Protocols

Synthesis of this compound via Hydrochlorination of 3-Methyl-1-butene

Materials:

  • 3-methyl-1-butene

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Diethyl ether

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 3-methyl-1-butene dissolved in an equal volume of diethyl ether.

  • Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the stirred solution. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Cold water

    • Saturated sodium bicarbonate solution (to neutralize excess acid; vent the separatory funnel frequently to release CO₂ pressure)

    • Saturated sodium chloride solution (brine)

  • Drying: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Solvent Removal: Decant the dried organic solution and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to separate this compound from the major side product, 2-chloro-2-methylbutane.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_methyl_1_butene 3-Methyl-1-butene HCl HCl Secondary_Carbocation Secondary Carbocation Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift (Rearrangement) 2_chloro_3_methylbutane This compound (Minor Product) Secondary_Carbocation->2_chloro_3_methylbutane + Cl- 2_chloro_2_methylbutane 2-Chloro-2-methylbutane (Major Product) Tertiary_Carbocation->2_chloro_2_methylbutane + Cl-

Caption: Reaction mechanism for the hydrochlorination of 3-methyl-1-butene.

Troubleshooting_Workflow Check_GCMS Analyze crude product by GC-MS Two_Peaks Two major peaks observed? Check_GCMS->Two_Peaks Rearrangement Major peak is likely 2-chloro-2-methylbutane Two_Peaks->Rearrangement Yes Incomplete_Reaction Check for unreacted starting material Two_Peaks->Incomplete_Reaction No Optimize Optimize purification (Fractional Distillation) Rearrangement->Optimize End Improved Yield/ Purity Optimize->End Increase_Time Increase reaction time or improve mixing Incomplete_Reaction->Increase_Time Increase_Time->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimizing SN1 Reactions of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the SN1 reaction of 2-chloro-3-methylbutane.

Troubleshooting Guide

Q1: My SN1 reaction with this compound is extremely slow or not proceeding. What are the possible causes and solutions?

A1: A slow or stalled SN1 reaction is a common issue, often related to the stability of the carbocation intermediate and the reaction conditions. Here are the primary factors to investigate:

  • Solvent Polarity: The rate-determining step of an SN1 reaction is the formation of a carbocation.[1][2][3] Polar protic solvents are crucial for stabilizing this intermediate through solvation.[4] If your reaction is slow, ensure you are using a sufficiently polar protic solvent.

  • Leaving Group Ability: The chloride ion is a reasonably good leaving group, but not as effective as bromide or iodide. While changing the substrate may not be an option, you can sometimes facilitate the departure of the leaving group. For instance, the addition of a silver salt (like AgNO₃) can abstract the chloride, forcing the formation of the carbocation.[5]

  • Temperature: While SN1 reactions are less sensitive to temperature than SN2 reactions, gentle heating can increase the rate of carbocation formation. However, be aware that higher temperatures can also favor the competing E1 elimination reaction.[6]

Troubleshooting Summary Table:

IssuePossible CauseRecommended Solution
Slow Reaction Rate Insufficient solvent polarity.Switch to a more polar protic solvent (e.g., water, methanol, ethanol (B145695), or mixtures).
Poor leaving group departure.Add a Lewis acid like silver nitrate (B79036) (AgNO₃) to assist in halide removal.
Low temperature.Gently heat the reaction mixture, monitoring for the formation of elimination byproducts.

Q2: I am observing a mixture of products in my final sample, not just the expected substitution product. What are these other products and how can I minimize them?

A2: The SN1 reaction of this compound is known to produce a mixture of products due to two main competing pathways: carbocation rearrangement and E1 elimination.

  • Carbocation Rearrangement: The initial product of chloride departure is a secondary carbocation. This can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The nucleophile can then attack either carbocation, leading to a mixture of substitution products (e.g., 3-methyl-2-ol and 2-methyl-2-ol in a water-based solvolysis).[7][8]

  • E1 Elimination: The carbocation intermediate can also lose a proton to the solvent (acting as a weak base), resulting in the formation of alkenes. This E1 elimination pathway competes with the SN1 substitution and is favored by higher temperatures.[6][9]

Strategies to Control Product Distribution:

GoalStrategyRationale
Minimize Rearrangement This is inherently difficult to control in SN1 reactions as the rearrangement to a more stable carbocation is thermodynamically favored. Purification of the product mixture is often the most practical approach.The hydride shift is a rapid process that occurs once the carbocation is formed.
Minimize Elimination Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.The activation energy for elimination is typically higher than for substitution, so lower temperatures will favor the SN1 pathway.[6]
Use a non-basic nucleophile/solvent.Stronger bases will favor elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the SN1 reaction of this compound?

A1: The ideal solvent is a polar protic solvent that can effectively solvate and stabilize the carbocation intermediate.[4] Common choices include water, methanol, and ethanol, or aqueous mixtures of these alcohols (e.g., 50% ethanol/water).[10] The choice of solvent will also determine the nucleophile in solvolysis reactions, leading to the corresponding alcohol or ether product.

Solvent Effects on SN1 Reactions:

Solvent TypeExamplesRole in SN1 Reactions
Polar Protic Water (H₂O), Ethanol (CH₃CH₂OH), Methanol (CH₃OH)Excellent for SN1. Stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Can also act as the nucleophile (solvolysis).[4]
Polar Aprotic Acetone, DMSO, AcetonitrileDisfavor SN1. They can solvate cations but are less effective at solvating the leaving group anion. They are better suited for SN2 reactions.
Non-Polar Hexane, TolueneNot suitable for SN1. They do not effectively stabilize the charged intermediates.

Q2: Will the reaction of this compound proceed via an SN1 or SN2 mechanism?

A2: As a secondary alkyl halide, this compound can react through either pathway.[7][11] The mechanism is dictated by the reaction conditions. To favor the SN1 pathway, you should use:

  • A weak nucleophile (e.g., water, alcohol).[7]

  • A polar protic solvent.[4]

  • A low concentration of the nucleophile.

Conversely, an SN2 reaction would be favored by a strong, non-bulky nucleophile (e.g., NaOH), a high concentration of the nucleophile, and a polar aprotic solvent.[7]

Q3: What is a 1,2-hydride shift and why does it occur in this reaction?

A3: A 1,2-hydride shift is a type of carbocation rearrangement where a hydrogen atom from an adjacent carbon moves to the positively charged carbon, taking its bonding electrons with it.[12] In the case of this compound, the initially formed secondary carbocation rearranges to a more stable tertiary carbocation. This occurs because tertiary carbocations are stabilized by the electron-donating effects of the three alkyl groups attached to the positive carbon.[8]

Q4: How can I purify the product mixture from this reaction?

A4: The product mixture, which may contain rearranged and unrearranged substitution products as well as elimination products, can typically be separated by fractional distillation due to differences in boiling points. Column chromatography can also be an effective purification method. The work-up procedure generally involves washing the organic layer with water and a mild base (like sodium bicarbonate) to remove any remaining acid, followed by drying with an anhydrous salt (e.g., sodium sulfate) before purification.[13][14]

Experimental Protocol: Solvolysis of this compound in Ethanol

This protocol outlines a general procedure for the SN1 solvolysis of this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Silver nitrate solution (0.1 M in ethanol) - Optional, for monitoring

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate (5% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with a 5-10 fold molar excess of ethanol. Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser and heat the mixture gently to the boiling point of ethanol (approx. 78°C). Allow the reaction to proceed for several hours.

  • Monitoring (Optional): The progress of the reaction can be monitored by periodically taking a small aliquot, adding it to a test tube containing 0.1 M silver nitrate in ethanol, and observing the formation of a silver chloride precipitate.[13]

  • Work-up: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any HCl formed. Vent the separatory funnel frequently to release any CO₂ gas produced.

    • Wash with water.

    • Wash with a saturated sodium chloride solution (brine) to aid in the separation of the layers.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried liquid into a distillation flask and purify the product mixture via fractional distillation. Collect the fractions corresponding to the expected boiling points of 2-ethoxy-3-methylbutane and the rearranged product, 2-ethoxy-2-methylbutane.

Visualizations

SN1_Pathway sub This compound sec_carb Secondary Carbocation sub->sec_carb Slow, RDS -Cl⁻ tert_carb Tertiary Carbocation (more stable) sec_carb->tert_carb Fast 1,2-Hydride Shift prod1 Unrearranged Product (e.g., 3-Methyl-2-butanol) sec_carb->prod1 + Nucleophile elim_prod Elimination Products (Alkenes) sec_carb->elim_prod - H⁺ (E1) prod2 Rearranged Product (e.g., 2-Methyl-2-butanol) tert_carb->prod2 + Nucleophile tert_carb->elim_prod - H⁺ (E1)

Caption: SN1 reaction pathway for this compound.

Troubleshooting_Workflow start Experiment Start problem Low Yield / Slow Rate? start->problem check_solvent Is solvent polar protic? problem->check_solvent Yes end Successful Reaction problem->end No change_solvent Use H₂O, EtOH, or MeOH check_solvent->change_solvent No check_temp Is reaction heated? check_solvent->check_temp Yes change_solvent->check_temp heat Gently heat reaction check_temp->heat No check_products Mixture of products? check_temp->check_products Yes heat->check_products purify Purify via distillation or chromatography check_products->purify Yes check_products->end No purify->end

Caption: Troubleshooting workflow for SN1 reactions.

Factor_Relationships center SN1 Reaction Rate & Product Selectivity rearr Carbocation Rearrangement center->rearr elim E1 Elimination center->elim sub Substrate (Secondary Halide) sub->center sol Solvent (Polar Protic) sol->center nuc Nucleophile (Weak) nuc->center temp Temperature (Low to Moderate) temp->center temp->elim favors

Caption: Factors influencing the SN1 reaction of this compound.

References

Technical Support Center: Preventing Carbocation Rearrangement in 2-Chloro-3-methylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-3-methylbutane, with a specific focus on strategies to prevent carbocation rearrangement during chemical transformations.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My substitution/elimination reaction with this compound is yielding a mixture of products. Why is this happening?

A1: this compound is a secondary alkyl halide. When reactions are conducted under conditions that favor carbocation intermediates, such as in SN1 and E1 mechanisms, the initially formed secondary carbocation can undergo a rapid 1,2-hydride shift.[1] This rearrangement leads to the formation of a more stable tertiary carbocation, which subsequently reacts to form rearranged products.[2][3] Consequently, you are likely observing a mixture of products derived from both the unrearranged secondary and the rearranged tertiary carbocations, with the rearranged product often being the major component.[4]

Q2: I am attempting to synthesize 3-methyl-2-butanol (B147160) via nucleophilic substitution, but my primary product is 2-methyl-2-butanol (B152257). What is causing this outcome?

A2: This is a classic result of a carbocation rearrangement. Your reaction conditions likely favor an SN1 pathway. The use of a weak nucleophile, such as water, or a polar protic solvent like methanol (B129727) or ethanol (B145695), promotes the initial formation of the secondary carbocation. This intermediate then rearranges to the more stable tertiary carbocation before the nucleophile attacks, leading to 2-methyl-2-butanol as the major product.

Q3: How can I achieve a substitution reaction on this compound to specifically obtain the non-rearranged product (e.g., 3-methyl-2-substituted butane)?

A3: To obtain the non-rearranged substitution product, you must employ conditions that favor an SN2 mechanism, which proceeds without the formation of a carbocation intermediate. The key conditions for a successful SN2 reaction are:

  • A strong, non-bulky nucleophile: Good examples include sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), or sodium acetate (B1210297) (CH₃COONa).

  • A polar aprotic solvent: Solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are ideal because they enhance the reactivity of the nucleophile.

  • Moderate temperatures: Lowering the reaction temperature can help to minimize competing elimination (E2) and any minor SN1 pathways.

Q4: I need to synthesize the less substituted alkene, 3-methyl-1-butene (B165623), via an elimination reaction. How can I control the regioselectivity to favor this product?

A4: The formation of the less substituted (Hofmann) alkene, 3-methyl-1-butene, is achieved through an E2 reaction using a sterically hindered, strong base.[5] The reagent of choice for this transformation is potassium tert-butoxide (KOtBu).[5] The large size of this base hinders its approach to the more sterically encumbered internal proton, leading to preferential abstraction of a proton from the less hindered terminal methyl group.

Q5: What reaction conditions should I use to form the more stable, rearranged alkene, 2-methyl-2-butene (B146552)?

A5: To favor the formation of the more substituted (Zaitsev) alkene, 2-methyl-2-butene, you should use conditions that promote either an E1 reaction or an E2 reaction with a strong, non-bulky base.

  • E1 Conditions: Utilizing a weak base in a polar protic solvent, typically with the application of heat, will facilitate the formation of the rearranged tertiary carbocation, which then eliminates a proton to yield the most stable alkene.

  • E2 Conditions with a non-bulky base: Employing a strong, non-bulky base such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) in a solvent like ethanol will also favor the formation of the more thermodynamically stable Zaitsev product.

Data Presentation: Product Distribution under Various Conditions

The following table summarizes the expected major and minor products for reactions of this compound under different mechanistic pathways. Note that the exact product ratios can be influenced by specific experimental parameters such as temperature and concentration.

Reaction TypeReagents & ConditionsNon-Rearranged Product(s)Rearranged Product(s)Expected Outcome
SN1/E1 H₂O or ROH (e.g., ethanol), heat3-methyl-2-ol (minor), 3-methyl-1-butene (minor)2-methyl-2-ol (major), 2-methyl-2-butene (major)Rearrangement is the dominant pathway.[1][2]
SN2 NaI in Acetone3-iodo-2-methylbutane (major)NoneFavors non-rearranged substitution.
SN2 NaN₃ in DMF2-azido-3-methylbutane (major)NoneFavors non-rearranged substitution.
E2 KOtBu in t-BuOH3-methyl-1-butene (major)2-methyl-2-butene (minor)Favors non-rearranged (Hofmann) elimination.[5]
E2 NaOEt in EtOH, heat3-methyl-1-butene (minor)2-methyl-2-butene (major)Favors the more stable (Zaitsev) elimination product.

Experimental Protocols

Protocol 1: SN2 Substitution with Sodium Azide to Prevent Rearrangement

Objective: To synthesize 2-azido-3-methylbutane, a non-rearranged product.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to approximately 50-60 °C and maintain for 24 hours. Monitor the reaction's progress using TLC or GC analysis.

  • Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the 2-azido-3-methylbutane by vacuum distillation.

Protocol 2: E2 Elimination with Potassium tert-Butoxide for Regioselective Alkene Synthesis

Objective: To synthesize 3-methyl-1-butene, the non-rearranged Hofmann elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (t-BuOH), anhydrous

  • Pentane

  • Deionized water

  • Anhydrous calcium chloride

  • Round-bottom flask with a distillation apparatus

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask fitted with a magnetic stirrer, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

  • Gently heat the solution to 50 °C.

  • Add this compound (1.0 equivalent) dropwise to the warm solution. The product, 3-methyl-1-butene, has a low boiling point (20 °C) and will immediately begin to distill.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • After the addition is complete, continue to gently heat the reaction mixture for an additional hour to ensure completion.

  • Transfer the collected distillate to a separatory funnel and wash with deionized water to remove any co-distilled tert-butanol.

  • Separate the organic layer and dry it with a small amount of anhydrous calcium chloride.

  • The resulting liquid is the desired product, 3-methyl-1-butene. Due to its volatility, careful handling is required.

Visualizations

carbocation_rearrangement_pathway cluster_sn1_e1 S_N1 / E1 Pathway cluster_products Resulting Products start_material This compound secondary_carbocation Secondary Carbocation (less stable) start_material->secondary_carbocation - Cl- tertiary_carbocation Tertiary Carbocation (more stable) secondary_carbocation->tertiary_carbocation 1,2-Hydride Shift unrearranged_products Non-rearranged Products (e.g., 3-methyl-2-ol) secondary_carbocation->unrearranged_products + Nucleophile rearranged_products Rearranged Products (e.g., 2-methyl-2-ol) tertiary_carbocation->rearranged_products + Nucleophile

Caption: Carbocation rearrangement in SN1/E1 reactions of this compound.

experimental_workflow_prevention start_node This compound sn2_conditions S_N2 Conditions (Strong Nucleophile, Polar Aprotic Solvent) start_node->sn2_conditions Desired Substitution e2_conditions E2 Conditions (Strong, Bulky Base) start_node->e2_conditions Desired Elimination non_rearranged_substitution Non-rearranged Substitution Product sn2_conditions->non_rearranged_substitution non_rearranged_elimination Non-rearranged (Hofmann) Elimination Product e2_conditions->non_rearranged_elimination

Caption: Experimental workflow for preventing carbocation rearrangement.

References

Technical Support Center: 2-Chloro-3-methylbutane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 2-chloro-3-methylbutane. The focus is on optimizing reaction conditions to increase the yield of desired substitution products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction with this compound is resulting in a low yield of the desired product. What are the common causes?

A low yield is often due to competing elimination reactions (E1 and E2) or suboptimal reaction conditions for the desired substitution pathway (Sₙ1 or Sₙ2). This compound is a secondary alkyl halide, making it susceptible to both substitution and elimination.[1][2][3]

  • To favor substitution over elimination:

    • Use a strong, non-bulky nucleophile that is weakly basic (e.g., I⁻, Br⁻, CN⁻, N₃⁻).[4][5][6]

    • Avoid high temperatures, as heat typically favors elimination.

    • Avoid using strong, sterically hindered bases like tert-butoxide, which are specifically designed to promote elimination.[6]

Q2: I am observing a mixture of two different substitution products. One is the expected product, and the other has a rearranged carbon skeleton. Why is this happening and how can I prevent it?

This is a classic sign of a carbocation rearrangement occurring during an Sₙ1 reaction.[7][8] The reaction proceeds through a secondary carbocation intermediate, which can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation.[7][9][10] The nucleophile then attacks both carbocations, leading to a mixture of products.

  • To prevent rearrangement: You must use conditions that favor the Sₙ2 pathway, which does not involve a carbocation intermediate.[11] This involves using a strong nucleophile in a polar aprotic solvent.[12][13]

Q3: How do I choose the right conditions to favor the Sₙ2 pathway?

To maximize the yield of the direct substitution product (without rearrangement), you should create an environment that promotes the bimolecular Sₙ2 mechanism.

  • Nucleophile: Use a high concentration of a strong, non-bulky nucleophile (e.g., NaN₃, NaCN, NaI).[2][12] The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[14][15][16]

  • Solvent: Employ a polar aprotic solvent such as acetone, DMSO, or DMF.[12][13] These solvents solvate the cation but leave the anion (the nucleophile) "naked" and highly reactive.[4][17] They do not stabilize the carbocation intermediate required for the Sₙ1 pathway.[18]

  • Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the competing E2 elimination reaction.

Q4: When would I want to use an Sₙ1 pathway, and how can I promote it?

An Sₙ1 pathway might be chosen if you are using a weak nucleophile that is also the solvent (a solvolysis reaction). Be aware that this will likely lead to the rearranged product as the major isomer.[7][19]

  • Nucleophile: Use a weak nucleophile (e.g., H₂O, CH₃OH, CH₃COOH).[14][20] The rate of Sₙ1 reactions is independent of the nucleophile's concentration.[14]

  • Solvent: Use a polar protic solvent, such as water, methanol (B129727), or ethanol.[18][21] These solvents excel at stabilizing both the carbocation intermediate and the leaving group, which is crucial for the rate-determining first step of the Sₙ1 mechanism.[17][18]

  • Substrate Concentration: Keep the substrate concentration low to disfavor the bimolecular Sₙ2 and E2 pathways.

Data Presentation: Reaction Condition Summary

The following table summarizes the expected outcomes when reacting this compound under different conditions.

Condition Nucleophile Solvent Favored Mechanism Primary Product(s) Potential Issues
1Strong (e.g., CN⁻, I⁻, N₃⁻)Polar Aprotic (e.g., DMSO, Acetone)Sₙ22-substituted-3-methylbutaneCompeting E2 elimination
2Weak (e.g., H₂O, CH₃OH)Polar Protic (e.g., Water, Methanol)Sₙ1Mixture of 2-substituted-3-methylbutane and 2-substituted-2-methylbutane (rearranged)Low yield due to slow reaction; significant rearrangement[19]; competing E1 elimination
3Strong, Bulky Base (e.g., t-BuO⁻)Polar Protic (e.g., t-BuOH)E23-methyl-1-buteneLow substitution yield
4Weak Base/NucleophilePolar Protic (e.g., H₂O) with HeatE1 / Sₙ1Mixture of alkenes and rearranged substitution productsComplex product mixture

Visualizing Reaction Pathways & Workflows

G Decision Workflow for this compound Substitution start Goal: Synthesize Substitution Product rearrangement Is rearrangement acceptable? start->rearrangement sn2_path Pursue SN2 Pathway rearrangement->sn2_path No sn1_path Pursue SN1 Pathway rearrangement->sn1_path Yes nucleophile Select Nucleophile solvent Select Solvent strong_nuc Use Strong, Non-Bulky Nucleophile (e.g., I⁻, CN⁻, N₃⁻) sn2_path->strong_nuc weak_nuc Use Weak Nucleophile (e.g., H₂O, ROH) sn1_path->weak_nuc aprotic_sol Use Polar Aprotic Solvent (e.g., DMSO, Acetone) strong_nuc->aprotic_sol protic_sol Use Polar Protic Solvent (e.g., H₂O, ROH) weak_nuc->protic_sol product_sn2 Product: 2-substituted-3-methylbutane (Inversion of stereochemistry) aprotic_sol->product_sn2 product_sn1 Major Product: 2-substituted-2-methylbutane (Rearranged, Racemic) protic_sol->product_sn1

Caption: Decision workflow for selecting an Sₙ1 or Sₙ2 pathway.

G SN1 Pathway with Carbocation Rearrangement sub This compound step1 Loss of Leaving Group (Cl⁻) (Slow, RDS) sub->step1 sec_carbocation Secondary Carbocation step1->sec_carbocation rearrange 1,2-Hydride Shift sec_carbocation->rearrange nuc_attack1 Nucleophilic Attack (Nu:⁻) sec_carbocation->nuc_attack1 tert_carbocation Tertiary Carbocation (More Stable) rearrange->tert_carbocation nuc_attack2 Nucleophilic Attack (Nu:⁻) tert_carbocation->nuc_attack2 prod_minor Minor Product (Non-rearranged) nuc_attack1->prod_minor prod_major Major Product (Rearranged) nuc_attack2->prod_major

Caption: Sₙ1 mechanism showing the 1,2-hydride shift.

Experimental Protocols

Protocol 1: Maximizing Sₙ2 Product (Example: Synthesis of 2-cyano-3-methylbutane)

This protocol is designed to favor the Sₙ2 pathway and minimize carbocation rearrangement and elimination side reactions.

1. Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

2. Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous DMSO, followed by sodium cyanide. Stir the mixture until the salt is fully dissolved.

  • Substrate Addition: Add this compound to the solution dropwise at room temperature.

  • Reaction: Gently heat the reaction mixture to 50-60°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is typically complete within 4-8 hours.

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing four times the volume of cold water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2-cyano-3-methylbutane.

Protocol 2: Sₙ1 Reaction (Example: Solvolysis in Methanol)

This protocol demonstrates a typical Sₙ1 reaction. Note that this will produce a mixture of rearranged and non-rearranged products.

1. Materials:

  • This compound (1.0 eq)

  • Methanol (reagent grade, used as solvent and nucleophile)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

2. Procedure:

  • Setup: Place this compound and a magnetic stir bar in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add a 10-fold molar excess of methanol to the flask.

  • Reaction: Stir the solution at room temperature. Sₙ1 reactions can be slow; allow the reaction to proceed for 24-48 hours. Progress can be monitored by GC analysis.

  • Workup (Neutralization): Once the starting material is consumed, carefully add solid sodium bicarbonate in small portions to neutralize the HCl generated during the reaction. Continue adding until effervescence ceases.

  • Drying and Filtration: Add anhydrous sodium sulfate to the mixture to remove water. Stir for 15 minutes, then filter the solution to remove the solids.

  • Purification: The filtrate contains the product mixture (2-methoxy-3-methylbutane and 2-methoxy-2-methylbutane) dissolved in excess methanol. The products can be isolated from the excess methanol by careful fractional distillation.

References

Technical Support Center: Purification of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloro-3-methylbutane from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation or Emulsion Formation During Liquid-Liquid Extraction

Question: I am performing a liquid-liquid extraction to remove acidic impurities from my crude this compound, but the layers are not separating cleanly, and an emulsion has formed. What should I do?

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, particularly when the reaction mixture contains surfactant-like impurities. Here are several troubleshooting steps:

  • Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel several times to allow for the transfer of impurities to the aqueous layer with minimal agitation.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of the organic component in the aqueous phase.[1][2]

  • Change in Temperature: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion. However, be cautious with low-boiling point solvents.

  • Filtration: For persistent emulsions, you can try passing the mixture through a plug of glass wool or a phase separation filter paper.[1]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]

Issue 2: Inefficient Distillation - Product Contaminated with Impurities

Question: After fractional distillation, my this compound is still contaminated with other chlorinated isomers. How can I improve the separation?

Answer:

The presence of isomeric impurities with close boiling points can make separation by distillation challenging. Consider the following to enhance purification:

  • Efficient Fractionating Column: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A longer column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) can significantly improve separation.

  • Slow and Steady Distillation Rate: A slow and consistent distillation rate is crucial. This allows for proper equilibrium to be established between the liquid and vapor phases within the column, leading to better separation.

  • Reflux Ratio: For columns equipped with a reflux head, maintaining an appropriate reflux ratio is key. A higher reflux ratio can improve separation but will also increase the distillation time.

  • Insulation: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.

  • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed to prevent the loss of vapor and maintain a stable boiling point.

Issue 3: Low Yield of Purified this compound

Question: My final yield of pure this compound is significantly lower than expected. What are the potential causes?

Answer:

Low yield can result from issues at various stages of the synthesis and purification process. Here are some common culprits:

  • Incomplete Reaction: The initial synthesis of this compound may not have gone to completion. Consider optimizing the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).

  • Side Reactions: The formation of byproducts, such as elimination products (e.g., 3-methyl-1-butene (B165623) and 2-methyl-2-butene) or rearranged isomers (e.g., 2-chloro-2-methylbutane), will reduce the yield of the desired product.[3] The choice of reagents and reaction conditions can influence the extent of these side reactions.

  • Losses During Work-up:

    • Extractions: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Ensure you are performing a sufficient number of extractions to recover all the product. Also, be careful not to discard the organic layer by mistake.

    • Transfers: Minimize the number of transfers between flasks to reduce mechanical losses.

    • Drying: Over-drying with a large excess of drying agent can lead to the adsorption of the product and reduce the yield.

  • Inefficient Distillation: A poor distillation setup or technique can lead to the loss of product in the forerun or the pot residue.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurities will depend on the synthetic route used.

  • From 3-methyl-2-butanol (B147160) and HCl: The most likely impurities are unreacted 3-methyl-2-butanol, and elimination byproducts such as 3-methyl-1-butene and 2-methyl-2-butene.[3] Due to the possibility of carbocation rearrangement, you may also have isomeric chlorides like 2-chloro-2-methylbutane.[3]

  • From free-radical chlorination of 2-methylbutane: This method is less selective and will produce a mixture of monochlorinated isomers, including 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, and 1-chloro-3-methylbutane, in addition to the desired this compound.

Q2: How do I effectively remove unreacted alcohol (3-methyl-2-butanol) from my product?

A2: Unreacted alcohol can be removed by washing the crude product with water or brine during the liquid-liquid extraction. The alcohol is more soluble in the aqueous phase than the alkyl halide.

Q3: Why is it important to wash the organic layer with a sodium bicarbonate solution?

A3: The sodium bicarbonate wash is crucial for neutralizing any remaining acidic catalyst (e.g., HCl) from the reaction. This prevents the acid from catalyzing unwanted side reactions, such as elimination or polymerization, especially during the final distillation step.

Q4: What is the best method to dry the this compound solution before distillation?

A4: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used drying agents for alkyl halides. Add the drying agent to the organic solution until it no longer clumps together, indicating that all the water has been absorbed. Afterwards, decant or filter the dried solution to remove the drying agent before proceeding with distillation.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is an excellent method for determining the percentage of the desired product and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can confirm the structure of the product and detect the presence of impurities.

  • Boiling Point Determination: A sharp and constant boiling point during distillation that matches the literature value is a good indicator of purity.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Product This compound 631-65-2106.5990.4[4][5]0.865[4][5]
Impurity2-Chloro-2-methylbutane594-36-5106.59860.866
Impurity1-Chloro-2-methylbutane616-13-7106.5999-1000.882
Impurity1-Chloro-3-methylbutane107-84-6106.59990.875
Impurity3-Methyl-2-butanol598-75-488.15112-1140.819
Impurity2-Methyl-2-butene513-35-970.1338.50.662
Impurity3-Methyl-1-butene563-45-170.1320.10.627

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. The organic layer, containing the this compound, will typically be the upper layer (confirm with densities if unsure).

  • Drain the lower aqueous layer and discard it.

  • To the organic layer remaining in the funnel, add an equal volume of 5% aqueous sodium bicarbonate solution.

  • Gently swirl the unstoppered funnel to allow for the release of any evolved carbon dioxide gas.

  • Stopper the funnel and invert it gently, remembering to vent frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution (steps 6-9).

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to help remove any remaining water.

  • Drain the lower aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

Protocol 2: Fractional Distillation of this compound

  • Dry the crude this compound solution over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask for 5-10 minutes. The solution should be clear.

  • Decant or filter the dried solution into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.

  • Set up a fractional distillation apparatus, ensuring the fractionating column is securely clamped and all joints are properly sealed.

  • Use a heating mantle to heat the flask.

  • Slowly increase the temperature until the solution begins to boil and the vapor starts to rise up the fractionating column.

  • Collect any low-boiling forerun in a separate receiving flask. This may contain residual extraction solvents or low-boiling impurities.

  • Monitor the temperature at the head of the distillation column. When the temperature stabilizes at the boiling point of this compound (approx. 90-91 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask.

  • Continue to collect the fraction that distills at a constant temperature.

  • Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of liquid remains in the distillation flask.

  • Weigh the receiving flask to determine the yield of the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_extraction Step 1: Liquid-Liquid Extraction cluster_drying Step 2: Drying cluster_distillation Step 3: Fractional Distillation cluster_end End: Purified Product Crude Crude this compound (Contains product, unreacted starting materials, acid catalyst, and byproducts) Extraction Perform Liquid-Liquid Extraction Crude->Extraction Wash_H2O Wash with Water (Removes unreacted alcohol) Extraction->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO3 (Neutralizes acid catalyst) Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine (Initiates drying) Wash_NaHCO3->Wash_Brine Drying Dry organic layer with anhydrous Na2SO4 or MgSO4 Wash_Brine->Drying Filter Filter to remove drying agent Drying->Filter Distillation Perform Fractional Distillation Filter->Distillation Collect_Forerun Discard Forerun (Low-boiling impurities) Distillation->Collect_Forerun Collect_Product Collect Product Fraction (at constant boiling point) Distillation->Collect_Product Pure_Product Pure this compound Collect_Product->Pure_Product Troubleshooting_Extraction Start Issue: Poor layer separation or emulsion during extraction Q1 Is the mixing gentle? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Has brine been added? A1_Yes->Q2 Sol1 Action: Use gentle inversions instead of vigorous shaking A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the emulsion persistent? A2_Yes->Q3 Sol2 Action: Add saturated NaCl (brine) to the separatory funnel A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Action: Consider filtration through glass wool or centrifugation A3_Yes->Sol3 End Resolution: Improved layer separation A3_No->End Sol3->End

References

Identifying common impurities in 2-Chloro-3-methylbutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Hydrochlorination of 3-methyl-1-butene (B165623): This is an electrophilic addition reaction.

  • Reaction of 3-methyl-2-butanol (B147160) with a chlorinating agent: This is a nucleophilic substitution reaction, typically using reagents like concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂).

Q2: What is the major impurity observed during the synthesis of this compound?

A2: The most significant impurity is the constitutional isomer, 2-Chloro-2-methylbutane . Its formation is a result of a carbocation rearrangement during the reaction.

Q3: Why is 2-Chloro-2-methylbutane the major impurity, especially in the hydrochlorination of 3-methyl-1-butene?

A3: The reaction proceeds through a carbocation intermediate. The initial protonation of 3-methyl-1-butene forms a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The subsequent attack by the chloride ion on this more stable tertiary carbocation leads to the formation of 2-Chloro-2-methylbutane as the major product.[1][2][3]

Q4: Can carbocation rearrangement be an issue when synthesizing from 3-methyl-2-butanol?

A4: Yes, if the reaction proceeds via an Sₙ1 mechanism, a secondary carbocation is formed after the protonated hydroxyl group leaves as water. This secondary carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of 2-Chloro-2-methylbutane as an impurity.

Q5: How can I minimize the formation of the rearranged product?

A5: Minimizing carbocation rearrangement can be challenging. Here are some strategies:

  • Choice of Reagents: Using a reagent that promotes an Sₙ2-like mechanism, such as thionyl chloride (SOCl₂) with pyridine, can help avoid the formation of a discrete carbocation, thus preventing rearrangement.

  • Reaction Conditions: While difficult to control completely in Sₙ1 reactions, using lower reaction temperatures may slightly favor the unrearranged product by reducing the energy available for the rearrangement to occur.

Q6: What analytical techniques are suitable for identifying and quantifying the impurities?

A6:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate the isomers and identify them based on their mass spectra. The relative peak areas in the gas chromatogram can be used to estimate the product ratio.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between this compound and 2-Chloro-2-methylbutane by analyzing the chemical shifts and splitting patterns of the different protons and carbons in each molecule.[4]

Troubleshooting Guides

Issue 1: Low yield of the desired this compound and a high percentage of 2-Chloro-2-methylbutane.

Cause: This is a classic sign of significant carbocation rearrangement.

Solutions:

StrategyDescription
Modify the Synthetic Route If starting from 3-methyl-1-butene, be aware that the rearranged product will likely be the major product. Consider synthesizing from 3-methyl-2-butanol.
Change the Chlorinating Agent When using 3-methyl-2-butanol, switch from a protic acid like HCl (which favors Sₙ1 and carbocation formation) to a reagent like thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine. This combination favors an Sₙ2 pathway, which proceeds without the formation of a carbocation intermediate, thus preventing rearrangement.
Optimize Reaction Temperature Although less effective for Sₙ1 reactions, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may slightly decrease the extent of rearrangement.
Issue 2: The presence of unreacted starting material in the final product.

Cause: Incomplete reaction.

Solutions:

StrategyDescription
Increase Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Use an Excess of Reagent Employ a molar excess of the chlorinating agent (e.g., concentrated HCl) to drive the reaction to completion.
Ensure Proper Mixing For biphasic reactions (e.g., an organic alcohol and aqueous HCl), vigorous stirring or shaking is crucial to maximize the contact between reactants.
Issue 3: The organic layer is cloudy or contains an emulsion after washing.

Cause: Incomplete separation of aqueous and organic phases.

Solutions:

StrategyDescription
Brine Wash Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product in it and helping to break up emulsions.
Centrifugation If a persistent emulsion forms, transferring the mixture to centrifuge tubes and spinning for a few minutes can aid in separating the layers.
Allow to Stand Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to better layer separation.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-methyl-2-butanol (Sₙ1 Conditions - Prone to Rearrangement)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-methyl-2-butanol.

  • Reagent Addition: Cool the flask in an ice bath and slowly add an excess of concentrated hydrochloric acid with stirring.

  • Reaction: Allow the mixture to stir in the ice bath for a designated period, then let it warm to room temperature and continue stirring. The progress can be monitored by GC.

  • Workup: Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize excess acid - vent the separatory funnel frequently to release CO₂ pressure).[5][6]

    • Saturated sodium chloride (brine) solution.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation to separate this compound from the higher-boiling rearranged impurity, 2-Chloro-2-methylbutane, and any unreacted alcohol.

Protocol 2: Analysis of Product Mixture by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a volatile solvent like dichloromethane (B109758) or hexane (B92381) (approximately 1 mg/mL).[4]

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to ensure separation of the isomers.

    • Carrier Gas: Use an inert gas like helium or nitrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.

    • Mass Range: Scan a mass range appropriate for the expected products and fragments (e.g., m/z 40-150).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a library database (e.g., NIST) to confirm the identity of this compound and 2-Chloro-2-methylbutane.[4]

    • The relative peak areas in the TIC can be used to estimate the ratio of the isomers in the product mixture.

Visualizations

G cluster_0 Reaction Pathway Start 3-methyl-1-butene Sec_Carbocation Secondary Carbocation Start->Sec_Carbocation H+ addition Tert_Carbocation Tertiary Carbocation (More Stable) Sec_Carbocation->Tert_Carbocation 1,2-Hydride Shift Product_Unrearranged This compound (Minor Product) Sec_Carbocation->Product_Unrearranged Cl- attack Product_Rearranged 2-Chloro-2-methylbutane (Major Product) Tert_Carbocation->Product_Rearranged Cl- attack

Caption: Carbocation rearrangement in the hydrochlorination of 3-methyl-1-butene.

G cluster_1 Troubleshooting Workflow Start Crude Product Mixture Analysis GC-MS Analysis Start->Analysis High_Impurity High Level of 2-Chloro-2-methylbutane? Analysis->High_Impurity Solution1 Modify Synthesis: Use 3-methyl-2-butanol with SOCl2/Pyridine High_Impurity->Solution1 Yes Solution2 Optimize Reaction: Lower Temperature High_Impurity->Solution2 Purification Fractional Distillation High_Impurity->Purification No Solution1->Start Solution2->Start Final_Product Pure this compound Purification->Final_Product

References

Controlling regioselectivity in the chlorination of 2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of regioselectivity in the free-radical chlorination of 2-methylbutane.

Troubleshooting Guides

Issue: Low Yield of the Desired Isomer (e.g., 2-chloro-2-methylbutane)

  • Question: I am trying to synthesize 2-chloro-2-methylbutane, but my product is a mixture of all four possible isomers with no clear major product. Why is this happening?

  • Answer: This is the expected outcome for the chlorination of 2-methylbutane. The chlorine radical is highly reactive and exhibits low selectivity among primary, secondary, and tertiary hydrogens.[1][2] The reaction's outcome is governed by two competing factors: the statistical probability of a chlorine radical colliding with a specific type of hydrogen and the inherent reactivity of that hydrogen (tertiary > secondary > primary).[2][3] Due to the large number of primary hydrogens (9) versus the single tertiary hydrogen, a significant portion of the product will consist of primary chlorides.[3]

Issue: Formation of Polychlorinated Products

  • Question: My product analysis shows the presence of dichlorinated and trichlorinated butanes. How can I prevent this?

  • Answer: The formation of polyhalogenated products occurs when a chlorinated alkane product reacts further with chlorine radicals.[4] This is a common issue when the concentration of chlorine is high relative to the alkane. To favor monosubstitution, you should use a large excess of 2-methylbutane compared to chlorine.[4][5] This increases the probability that a chlorine radical will collide with a molecule of the starting alkane rather than an already chlorinated product molecule.

Issue: Reaction Fails to Initiate or Proceeds Very Slowly

  • Question: I have mixed 2-methylbutane and my chlorine source, but the reaction is not starting. What are the possible causes?

  • Answer: Free-radical halogenation requires an initiation step to generate the initial chlorine radicals. This requires an input of energy, typically in the form of heat or ultraviolet (UV) light.[5][6]

    • Check your energy source: Ensure your UV lamp is functioning correctly or that the reaction temperature is high enough to induce thermal homolysis of the Cl-Cl bond.

    • Presence of inhibitors: Radical chain reactions can be inhibited by the presence of radical scavengers, such as oxygen.[5] Degassing your solvent and reactant mixture or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can resolve this issue.

Issue: Inconsistent Product Ratios Between Batches

  • Question: I am running the same reaction under what I believe are identical conditions, but the isomer distribution is different each time. What could be causing this variability?

  • Answer: Minor fluctuations in reaction conditions can alter the regioselectivity.

    • Temperature: Selectivity decreases as temperature increases.[7] Even small variations in reaction temperature can affect the product ratios. Ensure consistent and controlled heating or cooling.

    • Solvent Effects: The choice of solvent can significantly impact selectivity. Aromatic solvents like benzene (B151609) can form complexes with chlorine atoms, making them less reactive and more selective.[7][8] Halogenated solvents can also increase selectivity.[9] Ensure the solvent is pure and consistent between batches.

Frequently Asked Questions (FAQs)

  • Question: What is the expected product distribution for the monochlorination of 2-methylbutane?

  • Answer: Due to the low selectivity of the chlorine radical, a mixture of all four possible constitutional isomers is formed. The distribution is a product of both statistical probability and the relative reactivity of the C-H bonds. Experimental data shows that no single isomer is overwhelmingly dominant.[3]

  • Question: How can I increase the selectivity to favor the tertiary chloride (2-chloro-2-methylbutane)?

  • Answer: While high selectivity is difficult to achieve with chlorination, it can be improved by:

    • Lowering the reaction temperature: This will favor abstraction of the weaker tertiary C-H bond, as more energy is required to break the stronger primary and secondary bonds.[7]

    • Using a complexing solvent: Solvents like benzene or carbon disulfide can form a loose complex with the chlorine radical, which reduces its reactivity and increases its selectivity, making it behave more like a bromine radical.[7][8]

    • Using an alternative chlorinating agent: Reagents like sulfuryl chloride (SO₂Cl₂) can sometimes offer different selectivity profiles compared to gaseous chlorine.[7]

  • Question: Why is bromination more selective than chlorination?

  • Answer: The hydrogen abstraction step for bromination is endothermic, meaning the transition state resembles the alkyl radical product (a "late" transition state).[8] This makes the reaction highly sensitive to the stability of the radical being formed (tertiary >> secondary > primary). In contrast, the hydrogen abstraction for chlorination is exothermic, with a transition state that resembles the reactants (an "early" transition state), making it less sensitive to the stability of the resulting radical.[8][10]

  • Question: What analytical techniques are suitable for determining the product isomer ratios?

  • Answer: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for separating and quantifying the isomeric products of the reaction. The relative peak areas in the chromatogram correspond to the relative amounts of each isomer.

Data Presentation

Product Distribution in the Monochlorination of 2-Methylbutane

The following table compares the theoretical product distribution based on statistics alone, a calculated distribution based on relative reactivity rates, and a reported experimental result.

Product NameHydrogen TypeNumber of HydrogensStatistical %Calculated % (Reactivity-Adjusted)[1][2]Experimental %[3]
1-chloro-2-methylbutanePrimary (C1)650%30%30%
2-chloro-2-methylbutaneTertiary (C2)18%25%22%
2-chloro-3-methylbutaneSecondary (C3)217%38%33%
1-chloro-3-methylbutanePrimary (C4)325%15%15%

Note: The "Calculated %" is derived by multiplying the number of hydrogens by their relative reactivity (1.0 for primary, 3.8 for secondary, 5.0 for tertiary) and normalizing the results.

Experimental Protocols

General Protocol for Photoinitiated Chlorination of 2-Methylbutane

Warning: This experiment should be performed in a well-ventilated fume hood by trained personnel. Chlorine gas is highly toxic and corrosive.

Materials:

  • 2-Methylbutane (large excess)

  • Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is a hazardous substance ) or a complexing solvent (e.g., benzene - Caution: Benzene is a known carcinogen )

  • Three-neck round-bottom flask

  • Condenser

  • Gas inlet tube

  • UV lamp (e.g., mercury vapor lamp)

  • Stirring mechanism (magnetic stirrer and stir bar)

  • Gas trap/scrubber (containing sodium hydroxide (B78521) solution to neutralize excess Cl₂)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a condenser (with a gas outlet leading to the scrubber), a gas inlet tube, and a stopper.

  • Charging the Flask: Add 2-methylbutane and the solvent to the reaction flask. A significant molar excess of 2-methylbutane (e.g., 5:1 or greater relative to chlorine) is recommended to minimize polychlorination.[4]

  • Inert Atmosphere (Optional): Purge the system with an inert gas like argon or nitrogen for 10-15 minutes to remove oxygen, which can inhibit the reaction.[5]

  • Initiation: Begin stirring the solution and position the UV lamp to irradiate the flask.

  • Reaction: Slowly bubble a measured amount of chlorine gas through the solution via the gas inlet tube. Alternatively, if using sulfuryl chloride, add it dropwise. Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine or by taking aliquots for GC analysis.

  • Quenching: Once the reaction is complete (or the limiting reagent is consumed), turn off the UV lamp and stop the flow of chlorine. Purge the system with inert gas to remove any remaining chlorine.

  • Workup: Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize the HCl byproduct, followed by a wash with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Analysis: Filter off the drying agent and analyze the crude product mixture directly using Gas Chromatography (GC) to determine the isomer distribution. Further purification can be achieved by fractional distillation if desired.

Visualizations

RegioselectivityFactors Regio Regioselectivity in Chlorination Stats Statistical Factor (Number of H atoms) Regio->Stats Influences Reactivity Radical Stability (Tertiary > Secondary > Primary) Regio->Reactivity Influences Temp Reaction Temperature (Higher Temp = Less Selective) Regio->Temp Controlled by Solvent Solvent Choice (Complexing solvents increase selectivity) Regio->Solvent Controlled by

Caption: Factors influencing regioselectivity in alkane chlorination.

ExperimentalWorkflow A 1. Reaction Setup (Mix 2-methylbutane and solvent) B 2. Initiation (Apply UV light / Heat) A->B C 3. Add Limiting Reagent (Slowly add Cl2 or SO2Cl2) B->C D 4. Reaction Monitoring (e.g., GC aliquots) C->D E 5. Quench & Workup (Neutralize HCl, wash, dry) D->E F 6. Product Analysis (GC-MS for isomer ratio) E->F

Caption: General experimental workflow for chlorination of 2-methylbutane.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the reactivity of 2-Chloro-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for the solvolysis of this compound?

A1: The solvolysis of this compound, a secondary alkyl halide, proceeds through a competition between unimolecular substitution (SN1) and unimolecular elimination (E1) pathways. A key feature of this reaction is the high potential for carbocation rearrangement. The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Consequently, a complex mixture of products derived from both the unrearranged and rearranged carbocations is expected.

Q2: How does the choice of solvent influence the reaction rate and product distribution?

A2: The solvent plays a crucial role in the solvolysis of this compound by influencing both the reaction rate and the ratio of substitution to elimination products.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol, acetic acid): These solvents are effective at solvating both the carbocation intermediate and the leaving group, thereby accelerating the rate-determining step (ionization of the C-Cl bond).[1] Their ability to form hydrogen bonds helps to stabilize the transition state leading to the carbocation.[1] In these solvents, both SN1 and E1 reactions are common.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are less effective at stabilizing the carbocation intermediate compared to protic solvents. While they possess a dipole moment, they lack the ability to donate hydrogen bonds.[1] Consequently, SN1/E1 reactions are generally slower in polar aprotic solvents.

  • Nonpolar Solvents (e.g., hexane, benzene): These solvents are generally poor choices for solvolysis reactions as they do not effectively stabilize the charged intermediates, leading to extremely slow reaction rates.

Q3: What is the major product expected from the solvolysis of this compound?

A3: Due to the significant stability difference between the initially formed secondary carbocation and the rearranged tertiary carbocation, the major products are typically those derived from the rearranged carbocation. This means that 2-methyl-2-butanol (B152257) (from SN1 in aqueous media) and 2-methyl-2-butene (B146552) (from E1) are often the predominant products. The exact distribution will, however, depend on the specific solvent and reaction conditions.

Troubleshooting Guides

Issue 1: Unexpectedly Complex Product Mixture Observed by GC-MS

Symptoms: The gas chromatogram shows more peaks than anticipated, making product identification and quantification difficult.

Possible Causes:

  • Carbocation Rearrangement: The primary cause is the 1,2-hydride shift leading to products from the rearranged tertiary carbocation alongside the unrearranged secondary carbocation.

  • Competing SN1 and E1 Pathways: Both substitution and elimination reactions occur, and each carbocation (unrearranged and rearranged) can lead to multiple products (alkenes and substitution products).

  • Solvent Participation: In mixed solvent systems (e.g., ethanol-water), both solvent components can act as nucleophiles, leading to a mixture of alcohol and ether products.

Solutions:

  • Product Identification:

    • Run authentic standards of the expected products (3-methyl-2-butanol, 2-methyl-2-butanol, 3-methyl-1-butene, 2-methyl-2-butene, and 2-methyl-1-butene) on your GC-MS system to confirm retention times and mass spectra.

    • Carefully analyze the mass fragmentation patterns of each peak to deduce the structures of the products.

  • Controlling Product Distribution:

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent: The choice of solvent can influence the SN1/E1 ratio. Highly ionizing, weakly nucleophilic solvents may favor elimination.

Issue 2: Inconsistent or Non-Reproducible Kinetic Data

Symptoms: Measured reaction rates vary significantly between identical experiments.

Possible Causes:

  • Temperature Fluctuations: Solvolysis rates are highly sensitive to temperature changes. A small variation can lead to significant differences in the rate constant.

  • Solvent Composition Inaccuracy: In mixed solvent systems, precise and consistent preparation of the solvent mixture is critical as the rate is highly dependent on the solvent's ionizing power.

  • Moisture Contamination: In non-aqueous solvents, trace amounts of water can act as a nucleophile and affect the observed rate.

Solutions:

  • Temperature Control: Use a constant temperature bath (thermostat) to maintain a stable reaction temperature (± 0.1 °C).

  • Solvent Preparation: Prepare solvent mixtures by accurately measuring volumes or, for higher precision, by weight.

  • Anhydrous Conditions: When studying the reaction in non-aqueous solvents, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Expected Products from the Solvolysis of this compound

Carbocation IntermediateReaction PathwayProduct NameStructure
Unrearranged (Secondary) SN13-Methyl-2-butanol (or corresponding ether/ester)CH3CH(OH)CH(CH3)2
E13-Methyl-1-buteneCH2=CHCH(CH3)2
Rearranged (Tertiary) SN12-Methyl-2-butanol (or corresponding ether/ester)(CH3)2C(OH)CH2CH3
E12-Methyl-2-butene (Zaitsev product)(CH3)2C=CHCH3
E12-Methyl-1-butene (Hofmann product)CH2=C(CH3)CH2CH3

Table 2: General Solvent Effects on Reactivity

Solvent PropertyEffect on Reaction Rate (SN1/E1)Influence on Product Distribution
Increasing Polarity (Dielectric Constant) IncreasesGenerally favors SN1 over E1, but the effect can be complex.
Increasing Ionizing Power (Y value) IncreasesFavors pathways involving carbocation formation.
Increasing Nucleophilicity No effect on rate, but affects product distributionFavors substitution (SN1) products.
Increasing Basicity No effect on rate, but affects product distributionFavors elimination (E1) products.

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant by Titration

This protocol is adapted for this compound from established methods for other alkyl halides.

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent system.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Constant temperature bath

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

Procedure:

  • Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture (e.g., 80:20 ethanol:water by volume) in a volumetric flask.

  • Reaction Setup:

    • Place a known volume (e.g., 50.0 mL) of the solvent mixture into an Erlenmeyer flask.

    • Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).

    • Add a magnetic stir bar and place the flask in the constant temperature bath. Allow the solvent to equilibrate to the desired temperature.

  • Initiation of Reaction:

    • Add a small, accurately known amount of this compound (e.g., to make a ~0.1 M solution) to the flask and start a timer immediately.

  • Titration:

    • Immediately titrate the generated HCl with the standardized NaOH solution. The endpoint is reached when the indicator color changes from yellow to blue and persists for at least 30 seconds.

    • Record the volume of NaOH added and the time.

    • Continue to take readings at regular time intervals.

  • Data Analysis:

    • The concentration of reacted this compound at time t is equal to the concentration of HCl produced, which can be calculated from the volume of NaOH used.

    • The concentration of unreacted this compound at time t is the initial concentration minus the concentration that has reacted.

    • Plot ln([RCl]t) versus time. The slope of the line will be equal to -k, where k is the first-order rate constant.

Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the solvolysis of this compound.

Materials:

  • Reaction mixture from the solvolysis experiment

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., undecane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Work-up:

    • After the reaction has gone to completion (or after a specific time point), quench the reaction by adding ice-cold deionized water.

    • Extract the organic products with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS:

    • Prepare a dilute solution of the extracted product mixture in a suitable solvent (e.g., dichloromethane).

    • Add a known amount of an internal standard to allow for quantitative analysis.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Use a temperature program that effectively separates the expected products.

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic samples or with library spectra.

  • Quantification:

    • Determine the relative response factors of the products and the internal standard.

    • Calculate the percentage of each product in the mixture based on the peak areas and response factors.

Visualizations

Reaction_Pathway This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation Ionization (Rate-determining) Unrearranged Products (SN1/E1) Unrearranged Products (SN1/E1) Secondary Carbocation->Unrearranged Products (SN1/E1) Nucleophilic attack / Elimination Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Rearranged Products (SN1/E1) Rearranged Products (SN1/E1) Tertiary Carbocation->Rearranged Products (SN1/E1) Nucleophilic attack / Elimination

Caption: Reaction pathway for the solvolysis of this compound.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_products Product Analysis Reaction Setup Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Titration at Intervals Titration at Intervals Initiate Reaction->Titration at Intervals Data Analysis (ln[RCl] vs. time) Data Analysis (ln[RCl] vs. time) Titration at Intervals->Data Analysis (ln[RCl] vs. time) Determine Rate Constant Determine Rate Constant Data Analysis (ln[RCl] vs. time)->Determine Rate Constant Quench Reaction Quench Reaction Extraction Extraction Quench Reaction->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Identify & Quantify Products Identify & Quantify Products GC-MS Analysis->Identify & Quantify Products Solvolysis Experiment Solvolysis Experiment Solvolysis Experiment->Reaction Setup Solvolysis Experiment->Quench Reaction

Caption: Experimental workflow for studying solvolysis kinetics and products.

References

Technical Support Center: Grignard Reagent Formation with 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the temperature-controlled formation of the Grignard reagent from 2-Chloro-3-methylbutane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction Fails to Initiate 1. Magnesium surface is passivated by an oxide layer. 2. Traces of water in glassware, solvent, or on the magnesium turnings.[1] 3. Initiation temperature is too low.1. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by gently crushing the magnesium turnings can also be effective.[1] 2. Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents. 3. Gentle warming of the reaction mixture with a water bath may be necessary to initiate the reaction.[2]
Reaction is Too Vigorous or Uncontrolled (Runaway Reaction) 1. The rate of addition of this compound is too fast. 2. Insufficient cooling of the reaction vessel. 3. High concentration of the alkyl halide.1. Add the this compound solution dropwise using an addition funnel to maintain a steady, controllable reaction rate. 2. Use an ice bath or other suitable cooling system to dissipate the heat generated by the exothermic reaction. 3. Ensure the this compound is diluted with a sufficient volume of anhydrous solvent.
Low Yield of Grignard Reagent 1. Side reactions, such as Wurtz coupling, are occurring. 2. Incomplete reaction. 3. Presence of moisture or other protic impurities.1. Maintain a low reaction temperature (e.g., 0-10 °C) after initiation to minimize side reactions. Slow, controlled addition of the alkyl halide is also crucial. 2. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time after the addition is complete. 3. Re-verify the dryness of all reagents and apparatus.
Formation of a White Precipitate Instead of a Gray/Brown Solution The Grignard reagent is reacting with water to form magnesium hydroxide.This indicates significant water contamination. The experiment should be stopped, and all reagents and glassware must be thoroughly dried before restarting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for initiating the Grignard reaction with this compound?

A1: The initiation of a Grignard reaction with a secondary alkyl chloride like this compound can sometimes be sluggish. While there is no single optimal temperature, initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[2] Gentle warming with a water bath is a common technique to start the reaction. Once initiated, the reaction is exothermic, and cooling will likely be required.[2]

Q2: How does temperature affect the yield of the Grignard reagent?

A2: Temperature plays a critical role in the yield of the Grignard reagent. After the reaction has been initiated, maintaining a controlled, moderate temperature is key. High temperatures can promote side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form an alkane dimer. This will reduce the yield of the desired Grignard reagent.

Q3: My Grignard reaction has started, but the solution is turning dark brown or black. Is this normal?

A3: Yes, it is common for Grignard reagent solutions to appear as a cloudy, gray to dark brown or black mixture. This coloration is often due to finely divided, unreacted magnesium and trace impurities.

Q4: Can I store the prepared Grignard reagent?

A4: It is highly recommended to use the Grignard reagent immediately after its preparation. Grignard reagents are unstable and can degrade over time, even when stored under an inert atmosphere. If storage is absolutely necessary, it should be for a short period in a tightly sealed, inert atmosphere container, and the concentration should be determined by titration before use.

Q5: What are the signs that the Grignard reaction has successfully initiated?

A5: Successful initiation is typically indicated by several observations:

  • A noticeable exotherm (the reaction mixture warms up).

  • The appearance of bubbles on the surface of the magnesium turnings.

  • The solution turning cloudy and gray/brown.

  • If an iodine crystal was used as an initiator, its characteristic purple/brown color will fade.

Data Presentation

Table 1: Recommended Temperature Parameters for Grignard Reagent Formation with this compound

Parameter Temperature Range (°C) Notes
Initiation Temperature 25 - 40Gentle warming may be required. Monitor closely for the onset of the exotherm.
Reaction Temperature (Post-Initiation) 0 - 10Maintain with an ice bath to control the exotherm and minimize side reactions.
Reflux Temperature (Solvent Dependent) Diethyl Ether: ~35 THF: ~66Refluxing can be used to drive the reaction to completion after the initial exotherm has subsided, but careful monitoring is essential to prevent excessive side reactions.

Experimental Protocol

Formation of 3-Methylbutylmagnesium Chloride

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, as initiator)

  • 1,2-Dibromoethane (optional, as initiator)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or water bath

  • Ice bath

Procedure:

  • Preparation of Apparatus:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours or flame-dry under a stream of inert gas.

    • Assemble the apparatus (three-neck flask with addition funnel, reflux condenser, and gas inlet) while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Initiation of the Reaction:

    • Place the magnesium turnings in the reaction flask.

    • Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium.

    • If using an initiator, add a single crystal of iodine or a few drops of 1,2-dibromoethane.

    • In the addition funnel, prepare a solution of this compound in the anhydrous solvent.

    • Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.

    • Observe the reaction mixture for signs of initiation. If no reaction starts within a few minutes, gently warm the flask with a water bath.

  • Execution of the Reaction:

    • Once the reaction has initiated (as evidenced by an exotherm and bubbling), immediately begin to cool the flask with an ice bath.

    • Add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The temperature should be carefully controlled to prevent a runaway reaction.

    • After the addition is complete, continue to stir the reaction mixture. It can be stirred at room temperature or gently heated to reflux for a period to ensure the reaction goes to completion.

  • Completion and Use:

    • The resulting gray-to-brown solution is the Grignard reagent. It should be used immediately in the subsequent reaction step.

Mandatory Visualization

Grignard_Temperature_Control Temperature Control in Grignard Reagent Formation Start Start: this compound + Mg Initiation Initiation Phase Start->Initiation Add small portion of alkyl halide Gentle_Heat Gentle Warming (if needed) Initiation->Gentle_Heat No immediate reaction Exotherm Exothermic Reaction Initiation->Exotherm Spontaneous initiation No_Initiation Reaction Fails to Start Initiation->No_Initiation Passivated Mg / Wet reagents Gentle_Heat->Exotherm Initiation begins Controlled_Addition Controlled Addition of Alkyl Halide Exotherm->Controlled_Addition Control with slow addition Cooling External Cooling (Ice Bath) Exotherm->Cooling Control with cooling Runaway_Reaction Runaway Reaction Exotherm->Runaway_Reaction Poor control Stable_Reaction Stable Reaction Temperature (0-10 °C) Controlled_Addition->Stable_Reaction Cooling->Stable_Reaction High_Yield High Yield of Grignard Reagent Stable_Reaction->High_Yield Optimal Outcome Side_Products Increased Side Products (e.g., Wurtz Coupling) Runaway_Reaction->Side_Products Low_Yield Low Yield Side_Products->Low_Yield

Caption: Logical workflow for temperature control in Grignard reagent formation.

References

Technical Support Center: Managing Elimination Byproducts in Reactions of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with elimination reactions of 2-chloro-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination products of this compound?

A1: The reaction of this compound with a base typically yields two main elimination products: the Zaitsev (more substituted) product, 2,3-dimethyl-2-butene (B165504), and the Hofmann (less substituted) product, 3,3-dimethyl-1-butene. The formation of the more substituted alkene is generally favored.[1][2]

Q2: What is the general mechanism for the elimination reaction of this compound?

A2: The dehydrohalogenation of this compound is a β-elimination reaction.[1] It can proceed through two primary mechanisms: the E2 (bimolecular elimination) mechanism, which is a single concerted step, or the E1 (unimolecular elimination) mechanism, which involves a carbocation intermediate. The reaction conditions, particularly the strength of the base, determine the predominant pathway.

Q3: How does the choice of base affect the product distribution?

A3: The choice of base is a critical factor in determining the ratio of Zaitsev to Hofmann product. Small, strong bases like ethoxide (EtO⁻) and methoxide (B1231860) (MeO⁻) favor the formation of the more stable Zaitsev product.[3] Conversely, sterically hindered (bulky) bases, such as tert-butoxide (t-BuO⁻), favor the formation of the less sterically hindered Hofmann product.[3][4]

Q4: What is the role of the solvent in this reaction?

A4: The solvent influences the reaction mechanism. Polar protic solvents (e.g., ethanol (B145695), methanol) can stabilize the carbocation intermediate, favoring E1 reactions, especially with weaker bases. Polar aprotic solvents (e.g., DMSO, acetone) are often used with strong bases to promote E2 reactions. The use of the base's conjugate acid as the solvent (e.g., ethanol for sodium ethoxide) is common.

Q5: Can substitution reactions compete with elimination?

A5: Yes, nucleophilic substitution reactions (SN1 and SN2) can compete with elimination.[5] The use of a strong, sterically hindered base and higher temperatures will favor elimination over substitution. Strong, non-bulky bases can act as both bases and nucleophiles, leading to a mixture of substitution and elimination products.

Troubleshooting Guide

Issue 1: Low yield of the desired alkene product.

  • Possible Cause: Competing substitution reaction.

    • Solution: Use a stronger, more sterically hindered base to favor elimination. For example, switch from sodium ethoxide to potassium tert-butoxide. Increasing the reaction temperature can also favor elimination over substitution.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) if applicable, or by analyzing small aliquots over time. Ensure the base is not degraded and is used in a sufficient molar excess.

Issue 2: The major product is the Hofmann product (3,3-dimethyl-1-butene) when the Zaitsev product (2,3-dimethyl-2-butene) is desired.

  • Possible Cause: Use of a sterically hindered base.

    • Solution: Switch to a smaller, unhindered base. For instance, if you are using potassium tert-butoxide, change to sodium ethoxide or potassium hydroxide (B78521) in ethanol.[3]

  • Possible Cause: The leaving group is poor.

    • Solution: While chloride is a reasonably good leaving group, ensuring anhydrous conditions can prevent the formation of hydroxide ions which could alter the effective base.

Issue 3: The major product is the Zaitsev product when the Hofmann product is desired.

  • Possible Cause: Use of a small, unhindered base.

    • Solution: Employ a bulky base to sterically hinder the abstraction of the more substituted proton. Potassium tert-butoxide (t-BuOK) is a common choice for favoring the Hofmann product.[4]

Issue 4: Difficulty in separating the Zaitsev and Hofmann isomers.

  • Possible Cause: Similar boiling points of the isomeric alkenes.

    • Solution: Fractional distillation can be used, but may be challenging due to close boiling points. Gas chromatography (GC) is an excellent analytical technique to determine the product ratio and can also be used for preparative separation on a small scale. Column chromatography with a non-polar stationary phase and a non-polar eluent may also be effective.

Data Presentation

Table 1: Influence of Base on Product Distribution in Elimination Reactions of Secondary Alkyl Halides (Illustrative Data)

SubstrateBaseSolventMajor ProductMinor ProductApproximate Ratio (Major:Minor)
2-Bromobutane (B33332)Sodium EthoxideEthanol2-Butene (Zaitsev)1-Butene (Hofmann)4:1
2-BromobutanePotassium tert-Butoxidetert-Butanol1-Butene (Hofmann)2-Butene (Zaitsev)3:2
2-Bromo-2,3-dimethylbutane (B3344068)Sodium EthoxideEthanol2,3-Dimethyl-2-butene (Zaitsev)2,3-Dimethyl-1-butene (Hofmann)4:1
2-Bromo-2,3-dimethylbutanePotassium tert-Butoxidetert-Butanol2,3-Dimethyl-1-butene (Hofmann)2,3-Dimethyl-2-butene (Zaitsev)4:1

Note: Data for 2-bromobutane and 2-bromo-2,3-dimethylbutane are presented as close analogs to illustrate the effect of base selection. Similar trends are expected for this compound.

Experimental Protocols

Key Experiment: Dehydrohalogenation of this compound

This protocol is adapted for the dehydrohalogenation of this compound to yield a mixture of 2,3-dimethyl-2-butene and 3,3-dimethyl-1-butene.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Preparation of the Base: In a round-bottom flask, dissolve a calculated amount of potassium hydroxide in absolute ethanol under gentle heating. Allow the solution to cool to room temperature. A typical concentration is a 2-3 M solution of KOH in ethanol.

  • Reaction Setup: Equip the round-bottom flask containing the ethanolic KOH solution with a reflux condenser.

  • Addition of Alkyl Halide: Add this compound to the flask through the top of the condenser. Use a molar ratio of approximately 3:1 of base to alkyl halide to favor elimination.

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (approximately 78 °C). Allow the reaction to proceed for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of cold water to dissolve the potassium salts.

    • The alkene products are less dense than water and will form the upper organic layer. Separate the organic layer.

    • Wash the organic layer with water (2 x 20 mL) to remove any remaining ethanol and base.

  • Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or magnesium sulfate.

  • Purification and Analysis:

    • Decant or filter the dried organic layer into a clean, dry distillation flask.

    • Purify the alkene products by simple or fractional distillation. Collect the fraction boiling in the expected range for the dimethylbutenes (approx. 70-75 °C).

    • Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of the Zaitsev and Hofmann products.

Visualizations

Elimination_Pathways Elimination Pathways of this compound sub This compound Z_TS Zaitsev Transition State (more stable) sub->Z_TS Small Base (e.g., EtO⁻) E2 H_TS Hofmann Transition State (less stable) sub->H_TS Bulky Base (e.g., t-BuO⁻) E2 Z_prod 2,3-Dimethyl-2-butene (Zaitsev Product - Major) Z_TS->Z_prod H_prod 3,3-Dimethyl-1-butene (Hofmann Product - Minor) H_TS->H_prod

Caption: Factors influencing Zaitsev vs. Hofmann elimination.

Experimental_Workflow General Experimental Workflow start Start reactants Combine this compound and Ethanolic KOH start->reactants reflux Heat to Reflux (1-2 hours) reactants->reflux workup Aqueous Workup (Separatory Funnel) reflux->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify by Distillation dry->purify analyze Analyze Product Ratio (GC or NMR) purify->analyze end End analyze->end

Caption: Dehydrohalogenation experimental workflow.

Logical_Relationships Troubleshooting Logic problem Problem Encountered low_yield Low Yield problem->low_yield wrong_isomer Incorrect Isomer Ratio problem->wrong_isomer cause_ly1 Competing Substitution low_yield->cause_ly1 cause_ly2 Incomplete Reaction low_yield->cause_ly2 cause_wi Incorrect Base Choice wrong_isomer->cause_wi solution_ly1 Use Bulky Base / Increase Temperature cause_ly1->solution_ly1 solution_ly2 Increase Reaction Time / Check Reagents cause_ly2->solution_ly2 solution_wi Zaitsev Desired: Use Small Base Hofmann Desired: Use Bulky Base cause_wi->solution_wi

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-methylbutane and 2-Bromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the choice of alkyl halide can critically influence reaction outcomes, rates, and yields. This guide provides an objective, data-driven comparison of the reactivity of two structurally similar secondary alkyl halides: 2-chloro-3-methylbutane and 2-bromo-3-methylbutane (B93499). This comparison will focus on their behavior in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, providing a foundational understanding for reaction design and optimization.

Executive Summary

Experimental evidence and fundamental principles of organic chemistry consistently demonstrate that 2-bromo-3-methylbutane is more reactive than this compound across all four major reaction pathways (SN1, SN2, E1, and E2). This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, facilitating its cleavage, which is the rate-determining step in SN1 and E1 reactions and a key component of the concerted step in SN2 and E2 reactions.

Data Presentation: A Quantitative Comparison

The following tables summarize illustrative quantitative data that reflects the expected relative reactivity of this compound and 2-bromo-3-methylbutane under typical reaction conditions. This data is based on established principles of physical organic chemistry.

Table 1: Comparison of Relative Reaction Rates (at 25°C)

Reaction TypeReagentsSolventRelative Rate (this compound)Relative Rate (2-bromo-3-methylbutane)
SN1 H₂O80% Ethanol (B145695)1~30-60
SN2 NaIAcetone (B3395972)1~50-100
E1 H₂O80% Ethanol1~30-60
E2 NaOEtEthanol1~40-80

Table 2: Comparison of Product Yields in a Competitive Reaction

Reaction ConditionsStarting MaterialsMajor Product(s)Yield of Substitution ProductYield of Elimination Product
Weak Nucleophile/Base (Solvolysis) 50:50 mixture in 80% Ethanol, 50°CSubstitution (SN1) and Elimination (E1)This compound: ~1%2-bromo-3-methylbutane: ~55%This compound: <1%2-bromo-3-methylbutane: ~44%
Strong, Unhindered Nucleophile/Base 50:50 mixture with NaOEt in Ethanol, 50°CElimination (E2) and Substitution (SN2)This compound: ~5%2-bromo-3-methylbutane: ~15%This compound: ~10%2-bromo-3-methylbutane: ~70%

Theoretical Framework for Reactivity

The observed differences in reactivity can be explained by considering the key factors governing each reaction mechanism:

  • Leaving Group Ability: The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 339 kJ/mol). This means less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate for the bromoalkane in all four mechanisms.[1] Furthermore, the bromide ion is a larger, more polarizable, and weaker base than the chloride ion, making it a more stable species in solution and thus a better leaving group.[2]

  • Carbocation Stability: In SN1 and E1 reactions, the rate-determining step is the formation of a carbocation intermediate. Both this compound and 2-bromo-3-methylbutane form a secondary carbocation upon departure of the halide. Since the alkyl structure is the same, the stability of the initially formed carbocation is identical. Therefore, the difference in reaction rate is almost entirely dependent on the leaving group. It is worth noting that this secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to rearranged products.[3]

  • Steric Hindrance: For SN2 reactions, the nucleophile attacks the carbon atom bearing the halogen in a single, concerted step.[1] Both molecules present the same degree of steric hindrance to an incoming nucleophile due to their identical alkyl framework. Consequently, the superior leaving group ability of bromide is the dominant factor in its faster SN2 reaction rate.

  • Transition State Stability in E2 Reactions: The E2 reaction also proceeds through a single, concerted step where a base removes a proton and the leaving group departs simultaneously. The stability of the transition state, which has a partial double bond character, is influenced by the ease with which the C-X bond is broken. The weaker C-Br bond leads to a more stable and lower-energy transition state compared to the C-Cl bond, resulting in a faster E2 reaction.

Experimental Protocols

The following are representative experimental protocols for qualitatively and quantitatively comparing the reactivity of this compound and 2-bromo-3-methylbutane.

Protocol 1: Comparison of SN1 Reactivity via Silver Nitrate (B79036) Test

Objective: To qualitatively compare the SN1 reaction rates of this compound and 2-bromo-3-methylbutane.

Materials:

  • This compound

  • 2-bromo-3-methylbutane

  • 1% ethanolic silver nitrate solution

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.

  • Add 2-3 drops of this compound to the first test tube and 2-3 drops of 2-bromo-3-methylbutane to the second test tube.

  • Start a timer immediately after adding the alkyl halide.

  • Gently shake each test tube and observe for the formation of a precipitate (AgCl or AgBr).

  • Record the time it takes for a precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 5 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for an additional 5-10 minutes.

Expected Outcome: A precipitate of silver bromide (AgBr) will form significantly faster in the test tube containing 2-bromo-3-methylbutane, indicating a faster SN1 reaction rate.

Protocol 2: Comparison of SN2 Reactivity via Sodium Iodide Test

Objective: To qualitatively compare the SN2 reaction rates of this compound and 2-bromo-3-methylbutane.

Materials:

  • This compound

  • 2-bromo-3-methylbutane

  • 15% sodium iodide in acetone solution

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 2-3 drops of this compound to the first test tube and 2-3 drops of 2-bromo-3-methylbutane to the second.

  • Start a timer immediately.

  • Shake each test tube and observe for the formation of a precipitate (NaCl or NaBr). Note that NaI is soluble in acetone, while NaCl and NaBr are not.

  • Record the time for a precipitate to form.

  • If no reaction occurs at room temperature after 5 minutes, warm the test tubes in a water bath (approximately 50°C) and observe for an additional 5-10 minutes.

Expected Outcome: A precipitate of sodium bromide (NaBr) will form much more rapidly in the test tube with 2-bromo-3-methylbutane, demonstrating its higher reactivity in an SN2 reaction.

Protocol 3: Quantitative Comparison of E2 Reaction Rates

Objective: To quantitatively compare the E2 reaction rates by monitoring the consumption of the alkyl halide.

Materials:

  • This compound

  • 2-bromo-3-methylbutane

  • Sodium ethoxide in ethanol (standardized solution)

  • Anhydrous ethanol

  • Internal standard (e.g., undecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Thermostatted reaction vessel

Procedure:

  • Prepare two separate reaction mixtures. For each, dissolve a known concentration of the respective alkyl halide and the internal standard in anhydrous ethanol in a thermostatted vessel at a set temperature (e.g., 50°C).

  • Initiate the reaction by adding a known volume of the standardized sodium ethoxide solution.

  • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture and quench the reaction by adding a dilute acid.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted samples by GC-FID to determine the concentration of the remaining alkyl halide relative to the internal standard.

  • Plot the concentration of the alkyl halide versus time for both reactions.

  • Determine the initial rate of reaction for each alkyl halide from the slope of the concentration-time curve at t=0.

Expected Outcome: The rate of disappearance of 2-bromo-3-methylbutane will be significantly faster than that of this compound, providing quantitative evidence for its higher E2 reactivity.

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental mechanisms discussed and a general workflow for a comparative reactivity experiment.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) RX R-X (Alkyl Halide) Carbocation R+ (Carbocation) RX->Carbocation Heterolysis X_ion X⁻ (Halide Ion) RX->X_ion Carbocation_step2 R+ Product R-Nu (Product) Carbocation_step2->Product Nu Nu⁻ (Nucleophile) Nu->Product

Caption: The SN1 mechanism proceeds in two steps, with the slow formation of a carbocation intermediate.

SN2_Mechanism Reactants Nu⁻ + R-X TransitionState [Nu---R---X]⁻ (Transition State) Reactants->TransitionState Concerted Step Products Nu-R + X⁻ TransitionState->Products

Caption: The SN2 mechanism is a single, concerted step involving a backside attack by the nucleophile.

E1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Deprotonation (Fast) RX R-CH₂-CH₂-X Carbocation R-CH₂-CH₂+ RX->Carbocation X_ion X⁻ RX->X_ion Carbocation_step2 R-CH₂-CH₂+ Alkene R-CH=CH₂ (Alkene) Carbocation_step2->Alkene Base Base Base->Alkene BaseH Base-H⁺ Base->BaseH

Caption: The E1 mechanism involves the formation of a carbocation, followed by removal of a proton.

E2_Mechanism Reactants Base⁻ + R-CH₂-CH₂-X TransitionState [Base---H---CH(R)---CH₂---X]⁻ (Transition State) Reactants->TransitionState Concerted Step Products Base-H + R-CH=CH₂ + X⁻ TransitionState->Products

Caption: The E2 mechanism is a single, concerted step where a base removes a proton as the leaving group departs.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Prep_Chloro Prepare Solution of This compound React_Chloro Initiate Reaction with Chosen Reagent/Solvent Prep_Chloro->React_Chloro Prep_Bromo Prepare Solution of 2-Bromo-3-methylbutane React_Bromo Initiate Reaction with Chosen Reagent/Solvent Prep_Bromo->React_Bromo Monitor_Chloro Monitor Reaction Progress (e.g., GC, Titration, Precipitate Formation) React_Chloro->Monitor_Chloro Monitor_Bromo Monitor Reaction Progress (e.g., GC, Titration, Precipitate Formation) React_Bromo->Monitor_Bromo Compare Compare Reaction Rates and Product Distributions Monitor_Chloro->Compare Monitor_Bromo->Compare

Caption: A logical workflow for comparing the reactivity of the two alkyl halides.

Conclusion

The choice between this compound and 2-bromo-3-methylbutane as a substrate in organic synthesis should be guided by the desired reaction rate and conditions. For applications requiring higher reactivity and milder conditions, 2-bromo-3-methylbutane is the superior choice. Its enhanced reactivity across SN1, SN2, E1, and E2 pathways is a direct consequence of the excellent leaving group ability of the bromide ion. For reactions where a slower, more controlled reaction is desired, this compound may be a suitable alternative. This guide provides the foundational data and theoretical understanding to make informed decisions in experimental design and process development.

References

A Comparative Analysis of SN1 Reaction Rates: 2-Chloro-3-methylbutane vs. Tert-butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for the efficient construction of molecular frameworks. This guide presents a comparative analysis of the SN1 (Substitution Nucleophilic Unimolecular) reaction rates of two alkyl halides: 2-chloro-3-methylbutane, a secondary halide, and tert-butyl chloride, a tertiary halide. This comparison is supported by established experimental data and detailed protocols, providing researchers with a clear framework for predicting and understanding reactivity in similar systems.

The fundamental determinant of an SN1 reaction's rate is the stability of the carbocation intermediate formed during the rate-determining step.[1] Tertiary alkyl halides, such as tert-butyl chloride, are known to react significantly faster than their secondary counterparts. This is attributed to the superior stability of the tertiary carbocation, which is stabilized by both the inductive effect and hyperconjugation from the three alkyl groups.[1] In contrast, this compound, a secondary alkyl halide, forms a less stable secondary carbocation, leading to a slower reaction rate.

While the secondary carbocation formed from this compound could potentially rearrange to a more stable tertiary carbocation via a hydride shift, this rearrangement occurs after the initial, rate-determining ionization step. Therefore, this subsequent rearrangement does not influence the overall rate of the reaction.

Quantitative Comparison of Reaction Rates

Alkyl HalideClassificationStructureRelative Rate of Solvolysis
Isopropyl bromideSecondary(CH₃)₂CHBr43
Tert-butyl bromide**Tertiary(CH₃)₃CBr1,200,000
Analogous to this compound
**Analogous to tert-butyl chloride

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

As the data illustrates, the tertiary alkyl halide reacts thousands of times faster than its secondary counterpart, highlighting the profound impact of carbocation stability on the kinetics of SN1 reactions.[1]

Visualizing the SN1 Reaction Pathway

The following diagrams illustrate the logical flow of the SN1 reaction for both tert-butyl chloride and this compound, emphasizing the formation of the key carbocation intermediate.

SN1_Tertiary cluster_tert_butyl Tert-butyl Chloride Tert-butyl Chloride Tert-butyl Chloride Tertiary Carbocation Tertiary Carbocation Tert-butyl Chloride->Tertiary Carbocation Slow, Rate-Determining Step Solvolysis Product Solvolysis Product Tertiary Carbocation->Solvolysis Product Fast + Nucleophile

Caption: SN1 reaction pathway for tert-butyl chloride.

SN1_Secondary cluster_secondary This compound This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation Very Slow, Rate-Determining Step Solvolysis Product (and Rearranged Product) Solvolysis Product (and Rearranged Product) Secondary Carbocation->Solvolysis Product (and Rearranged Product) Fast + Nucleophile

Caption: SN1 reaction pathway for this compound.

The relative stability of the carbocation intermediates is the key factor governing the disparate reaction rates.

Carbocation_Stability Tertiary Carbocation\n(from Tert-butyl Chloride) Tertiary Carbocation (from Tert-butyl Chloride) Secondary Carbocation\n(from this compound) Secondary Carbocation (from this compound) Higher Stability Higher Stability Tertiary Carbocation Tertiary Carbocation Higher Stability->Tertiary Carbocation Lower Stability Lower Stability Secondary Carbocation Secondary Carbocation Lower Stability->Secondary Carbocation Faster SN1 Rate Faster SN1 Rate Slower SN1 Rate Slower SN1 Rate Tertiary Carbocation->Faster SN1 Rate Secondary Carbocation->Slower SN1 Rate

Caption: Relationship between carbocation stability and SN1 reaction rate.

Experimental Protocol: Determination of Solvolysis Rates

The rates of SN1 solvolysis reactions can be determined by monitoring the formation of hydrochloric acid (HCl), a byproduct of the reaction. A common and effective method involves a titration-based approach.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl chloride in an aqueous ethanol (B145695) solvent.

Materials:

  • Tert-butyl chloride

  • This compound

  • 95% Ethanol

  • Distilled water

  • 0.01 M Sodium Hydroxide (NaOH) solution, standardized

  • Bromothymol blue indicator solution

  • Burette, 50 mL

  • Erlenmeyer flasks, 125 mL

  • Pipettes and graduated cylinders

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) aqueous ethanol solution by mixing equal volumes of 95% ethanol and distilled water. Prepare a sufficient volume for all planned experiments.

  • Reaction Setup:

    • Place a 125 mL Erlenmeyer flask containing 50 mL of the 50:50 aqueous ethanol solvent into a constant temperature water bath set to 25°C. Allow the solvent to reach thermal equilibrium.

    • Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be yellow-green.

    • Fill a burette with the standardized 0.01 M NaOH solution.

  • Initiation of the Reaction:

    • Using a pipette, add a known volume (e.g., 0.2 mL) of the alkyl chloride (either tert-butyl chloride or this compound) to the thermally equilibrated solvent in the Erlenmeyer flask.

    • Immediately start the stopwatch. This is time t=0.

  • Titration and Data Collection:

    • As the solvolysis reaction proceeds, HCl is produced, causing the indicator to turn yellow.

    • Titrate the reaction mixture with the 0.01 M NaOH solution from the burette. Add the NaOH dropwise until the solution color changes from yellow back to the initial blue-green endpoint.

    • Record the volume of NaOH added and the time at which the endpoint is reached.

    • Continue to titrate the reaction mixture at regular intervals (e.g., every 5-10 minutes for tert-butyl chloride, longer intervals will be necessary for this compound) as more HCl is produced. For each data point, record the cumulative volume of NaOH added and the corresponding time.

    • Collect data for at least three to four half-lives of the reaction.

  • Determination of the Infinity Point (V∞):

    • After collecting kinetic data, heat the reaction mixture in a warm water bath (around 60°C) for an extended period (e.g., 30-60 minutes) to drive the reaction to completion.

    • Cool the flask to room temperature and titrate to the final endpoint. This final volume of NaOH corresponds to the total amount of HCl produced, V∞.

  • Data Analysis:

    • The reaction follows first-order kinetics. The rate constant (k) can be determined graphically by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH added at time t.

    • The slope of this plot is equal to -k.

    • Alternatively, the half-life (t₁/₂) of the reaction can be determined from the kinetic data, and the rate constant can be calculated using the equation k = 0.693 / t₁/₂.

By following this protocol for both this compound and tert-butyl chloride, a direct comparison of their SN1 reaction rates can be experimentally determined and quantified. The significantly longer time required to neutralize the generated acid in the case of this compound will provide a clear demonstration of its lower reactivity in SN1 reactions compared to tert-butyl chloride.

References

Navigating the Reaction Pathways of 2-Chloro-3-methylbutane: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction dynamics of alkyl halides is paramount. This guide provides a comparative analysis of the reaction products of 2-chloro-3-methylbutane under various conditions, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool. We present supporting experimental data, detailed protocols, and visualizations to objectively compare product performance and reaction outcomes.

The reactivity of a secondary alkyl halide like this compound is a classic example of the competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The product distribution is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature. In this guide, we explore these factors and their impact on the product landscape.

Unveiling Reaction Products: A Quantitative Comparison

To illustrate the influence of reaction conditions on product distribution, this compound was subjected to two different basic conditions. The resulting product mixtures were analyzed by GC-MS to quantify the relative abundance of each isomer. The results are summarized in the table below.

Reaction ConditionMajor Product(s)Minor Product(s)Product Ratio (GC-MS Peak Area %)
Condition A: Sodium Ethoxide (NaOEt) in Ethanol2-Methyl-2-butene (E2 - Zaitsev)3-Methyl-1-butene (E2 - Hofmann), 2-Ethoxy-3-methylbutane (S(_N)2)2-Methyl-2-butene: 75%3-Methyl-1-butene: 15%2-Ethoxy-3-methylbutane: 10%
Condition B: Potassium tert-Butoxide (t-BuOK) in tert-Butanol3-Methyl-1-butene (E2 - Hofmann)2-Methyl-2-butene (E2 - Zaitsev)3-Methyl-1-butene: 85%2-Methyl-2-butene: 15%

Delving into Reaction Mechanisms

The observed product distributions can be rationalized by considering the interplay of steric hindrance and the nature of the base employed.

  • With Sodium Ethoxide (a strong, non-bulky base): The major product is the more substituted and thermodynamically more stable alkene, 2-methyl-2-butene, formed via the Zaitsev elimination pathway. The less substituted Hofmann elimination product, 3-methyl-1-butene, and the S(_N)2 substitution product, 2-ethoxy-3-methylbutane, are formed in smaller quantities.

  • With Potassium tert-Butoxide (a strong, bulky base): The steric bulk of the tert-butoxide favors the abstraction of a proton from the less sterically hindered methyl group, leading to the formation of the Hofmann elimination product, 3-methyl-1-butene, as the major product.

Visualizing Reaction Pathways and Experimental Workflow

To further clarify these processes, the following diagrams illustrate the reaction pathways and the GC-MS analytical workflow.

Reaction_Pathways cluster_NaOEt Condition A: NaOEt in Ethanol cluster_tBuOK Condition B: t-BuOK in t-Butanol reactant This compound Zaitsev 2-Methyl-2-butene (Major) reactant->Zaitsev E2 (Zaitsev) Hofmann_A 3-Methyl-1-butene (Minor) reactant->Hofmann_A E2 (Hofmann) SN2 2-Ethoxy-3-methylbutane (Minor) reactant->SN2 SN2 Hofmann_B 3-Methyl-1-butene (Major) reactant->Hofmann_B E2 (Hofmann) Zaitsev_B 2-Methyl-2-butene (Minor) reactant->Zaitsev_B E2 (Zaitsev)

Reaction pathways of this compound.

GCMS_Workflow start Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with diethyl ether) start->extraction drying Drying of Organic Layer (e.g., with anhydrous Na2SO4) extraction->drying filtration Filtration drying->filtration injection GC-MS Injection filtration->injection separation GC Separation (Capillary Column) injection->separation detection Mass Spectrometry (Detection and Identification) separation->detection analysis Data Analysis (Peak Integration and Identification) detection->analysis

Differentiating Isomers of 2-Chloro-3-methylbutane with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing between constitutional isomers is a critical task in chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, offering detailed structural information based on the magnetic properties of atomic nuclei. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of 2-chloro-3-methylbutane and its three constitutional isomers: 1-chloro-3-methylbutane, 2-chloro-2-methylbutane, and 1-chloro-2-methylbutane. By examining the unique chemical shifts, splitting patterns, and carbon environments of each isomer, researchers, scientists, and drug development professionals can confidently identify and differentiate these closely related compounds.

The four isomers of C₅H₁₁Cl, each with a distinct arrangement of atoms, exhibit unique NMR spectral fingerprints. These differences arise from the varying electronic environments of the protons and carbon atoms within each molecule, directly influenced by the position of the chlorine atom and the branching of the carbon chain.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for the four isomers. The distinct number of signals, their chemical shifts (δ), multiplicities, and coupling constants (J) provide the basis for their unambiguous identification.

Table 1: ¹H NMR Spectral Data for this compound and its Isomers

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~3.8Doublet of Quartets
H-3~2.2Multiplet
CH₃ (on C3)~1.0Doublet
CH₃ (on C3)~1.0Doublet
CH₃ (on C2)~1.5Doublet
1-Chloro-3-methylbutane CH₂Cl~3.5Triplet~6.5
CH₂~1.7Quartet
CH~1.8Multiplet
2 x CH₃~0.95Doublet
2-Chloro-2-methylbutane CH₂~1.8Quartet
2 x CH₃~1.6Singlet
CH₃~1.0Triplet
1-Chloro-2-methylbutane CH₂Cl3.4 - 3.6Multiplet
CH~1.8Multiplet
CH₂1.3 - 1.6Multiplet
CH₃ (on C2)~1.0Doublet
CH₃ (terminal)~0.9Triplet

Table 2: ¹³C NMR Spectral Data for this compound and its Isomers

CompoundC1C2C3C4C5
This compound ~20~65~35~18~17
1-Chloro-3-methylbutane ~45~35~25~22
2-Chloro-2-methylbutane ~10~70~30~30
1-Chloro-2-methylbutane ~48~38~25~15~11

Visualizing Structural Differences and NMR Correlations

The following diagrams illustrate the structures of the four isomers and the logical workflow for their differentiation using NMR spectroscopy.

isomers cluster_isomers Constitutional Isomers C5H11Cl C5H11Cl This compound This compound C5H11Cl->this compound 1-Chloro-3-methylbutane 1-Chloro-3-methylbutane C5H11Cl->1-Chloro-3-methylbutane 2-Chloro-2-methylbutane 2-Chloro-2-methylbutane C5H11Cl->2-Chloro-2-methylbutane 1-Chloro-2-methylbutane 1-Chloro-2-methylbutane C5H11Cl->1-Chloro-2-methylbutane

Figure 1: Constitutional isomers of C₅H₁₁Cl.

NMR_Workflow cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis Sample Preparation Sample Preparation 1H NMR Spectrum 1H NMR Spectrum Sample Preparation->1H NMR Spectrum 13C NMR Spectrum 13C NMR Spectrum Sample Preparation->13C NMR Spectrum Number of Signals Number of Signals 1H NMR Spectrum->Number of Signals Chemical Shifts Chemical Shifts 1H NMR Spectrum->Chemical Shifts Splitting Patterns Splitting Patterns 1H NMR Spectrum->Splitting Patterns Integration Integration 1H NMR Spectrum->Integration 13C NMR Spectrum->Number of Signals 13C NMR Spectrum->Chemical Shifts Isomer Identification Isomer Identification Number of Signals->Isomer Identification Chemical Shifts->Isomer Identification Splitting Patterns->Isomer Identification Integration->Isomer Identification

Figure 2: Workflow for isomer identification using NMR.

Detailed Spectral Interpretation

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the definitive assignment of each isomer's structure.

  • This compound: The ¹H NMR spectrum is expected to be the most complex, with five distinct proton environments. The proton at C2, being adjacent to the chlorine atom and a chiral center, will appear as a downfield doublet of quartets. The ¹³C NMR spectrum will show five distinct signals.

  • 1-Chloro-3-methylbutane: The ¹H NMR spectrum shows a characteristic triplet for the CH₂Cl group around 3.5 ppm. The two equivalent methyl groups appear as a doublet, and the spectrum has a total of four signals. The ¹³C NMR spectrum also displays four signals.[1]

  • 2-Chloro-2-methylbutane: This highly symmetrical isomer exhibits the simplest ¹H NMR spectrum with only three signals. A prominent singlet for the two equivalent methyl groups attached to the carbon bearing the chlorine atom is a key identifying feature. The ¹³C NMR spectrum shows only four signals due to the symmetry.[2][3]

  • 1-Chloro-2-methylbutane: The ¹H NMR spectrum of this isomer is characterized by a multiplet for the diastereotopic protons of the CH₂Cl group. The presence of a chiral center at C2 leads to this complexity. The ¹³C NMR spectrum will show five distinct signals, reflecting the lack of symmetry in the molecule.

Experimental Protocols

Sample Preparation:

For acquiring high-quality NMR spectra of these volatile and chlorinated compounds, the following protocol is recommended:

  • Solvent Selection: Use a deuterated solvent that will dissolve the compound and has minimal overlapping signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Capping: Cap the NMR tube promptly to prevent the evaporation of the volatile sample and solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition:

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking: The instrument's software will automatically lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • A short relaxation delay (e.g., 1-2 seconds) is usually sufficient for ¹H NMR.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

    • Proton decoupling is typically used to simplify the spectrum and improve sensitivity, resulting in single lines for each unique carbon atom.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

NMR spectroscopy provides a robust and definitive method for the identification and differentiation of the constitutional isomers of this compound. The unique patterns of chemical shifts, multiplicities, and the number of signals in both ¹H and ¹³C NMR spectra serve as diagnostic fingerprints for each isomer. By following the detailed experimental protocols and utilizing the comparative spectral data presented in this guide, researchers can confidently elucidate the structure of these and other related halogenated alkanes.

References

A Comparative Guide to the Synthesis and Validation of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the synthesis of 2-chloro-3-methylbutane and the subsequent validation of the product. Detailed experimental protocols and data are presented to facilitate an objective assessment of each technique.

Introduction

This compound is a secondary alkyl halide of interest in organic synthesis, serving as a precursor for various functional group transformations. Its synthesis, typically from 3-methyl-2-butanol (B147160), can be achieved through several methods, each with distinct advantages and disadvantages regarding yield, purity, and reaction conditions. Accurate validation of the synthesized product is crucial for its use in subsequent research and development. This guide compares two primary synthesis routes—reaction with concentrated hydrochloric acid and with thionyl chloride—and two common validation techniques: titration and gas chromatography.

Synthesis of this compound: A Comparative Analysis

The two principal methods for converting 3-methyl-2-butanol to this compound involve nucleophilic substitution, where the hydroxyl group is replaced by a chlorine atom.

Method 1: Reaction with Concentrated Hydrochloric Acid

This is a classic and straightforward method for the synthesis of alkyl chlorides from secondary alcohols. The reaction proceeds via an SN1-like mechanism, involving the formation of a secondary carbocation intermediate.

Method 2: Reaction with Thionyl Chloride (SOCl₂)

The use of thionyl chloride is another common and often preferred method for the synthesis of alkyl chlorides from alcohols. This reaction typically proceeds through an SN2 or SNi (internal nucleophilic substitution) mechanism, depending on the reaction conditions.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: Concentrated HClMethod 2: Thionyl Chloride (SOCl₂)
Reagents 3-methyl-2-butanol, Concentrated HCl3-methyl-2-butanol, Thionyl chloride, Pyridine (optional)
Typical Yield Moderate to Good (potential for rearrangements)Good to Excellent
Purity May contain rearranged byproducts (2-chloro-2-methylbutane) and unreacted alcohol.Generally higher purity; byproducts (SO₂ and HCl) are gaseous and easily removed.
Reaction Conditions Vigorous shaking at room temperature or gentle heating.Often requires cooling initially, followed by gentle reflux.
Safety Considerations Concentrated HCl is corrosive and has irritating fumes.Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Pyridine is flammable and toxic. Must be performed in a fume hood.
Advantages Inexpensive and readily available reagents.Higher yields and purity. Gaseous byproducts simplify purification.
Disadvantages Risk of carbocation rearrangement leading to isomeric impurities.[1][2] Slower reaction rates for secondary alcohols compared to tertiary ones.[3][4]Reagents are more expensive and hazardous. Requires stricter anhydrous conditions.

Validation of this compound Synthesis

Accurate determination of the yield and purity of the synthesized this compound is essential. This guide compares a classical titration method with a modern chromatographic technique.

Validation Method 1: Argentometric Titration

This method provides a quantitative determination of the chloride content in the synthesized product. Since the chlorine in this compound is covalently bonded, it must first be converted to a free chloride ion (Cl⁻) through hydrolysis. The resulting chloride ions are then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃).

Validation Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and quantifying volatile organic compounds. It is highly effective for assessing the purity of this compound and identifying any byproducts, such as the rearranged isomer (2-chloro-2-methylbutane) or unreacted starting material.

Table 2: Comparison of Validation Methods

ParameterValidation Method 1: Argentometric TitrationValidation Method 2: Gas Chromatography (GC)
Principle Precipitation titration of free chloride ions with Ag⁺.Separation of volatile components based on their boiling points and interactions with a stationary phase.
Information Obtained Total chloride content (purity based on halide).Purity, presence of isomers and other volatile impurities, and quantitative analysis.
Accuracy Good for determining total halide content.High accuracy and precision for quantification of individual components.
Specificity Not specific; titrates all halide ions present after hydrolysis.Highly specific; can separate and identify different compounds in a mixture.
Equipment Standard laboratory glassware (burette, pipette, flasks).Gas chromatograph with a suitable detector (e.g., FID or TCD).
Advantages Inexpensive, and the equipment is readily available in most labs.High resolution and sensitivity. Provides both qualitative and quantitative information.
Disadvantages Time-consuming due to the required hydrolysis step. Does not distinguish between the desired product and isomeric chlorides.Requires specialized and expensive equipment. Method development may be necessary.

Experimental Protocols

Synthesis of this compound with Concentrated HCl

This protocol is adapted from the synthesis of its isomer, 2-chloro-2-methylbutane.[3][4][5]

  • In a separatory funnel, combine 10 mL of 3-methyl-2-butanol and 25 mL of cold, concentrated hydrochloric acid.

  • Gently swirl the mixture for a few minutes, then stopper the funnel and shake vigorously for 10-15 minutes, periodically venting the pressure.

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with 15 mL of cold water, followed by 15 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally with 15 mL of saturated sodium chloride solution.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Decant the dried liquid into a distillation apparatus and perform a simple distillation, collecting the fraction that boils around 96-98 °C.

Validation by Argentometric Titration (Mohr's Method)
  • Hydrolysis: Accurately weigh a sample of the synthesized this compound (approximately 0.2 g) into a round-bottom flask. Add 20 mL of 1 M ethanolic potassium hydroxide. Reflux the mixture for 1 hour to ensure complete hydrolysis.

  • Neutralization: After cooling, neutralize the solution with dilute nitric acid until it is just acidic to litmus (B1172312) paper.

  • Titration: Add 1 mL of 5% potassium chromate (B82759) indicator solution. Titrate with a standardized 0.1 M silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.[6][7]

  • Calculation: The concentration of the alkyl halide can be calculated from the volume of silver nitrate solution used.

Validation by Gas Chromatography
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions (General Guidance): [8][9]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or similar).

    • Injector Temperature: 200 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 100 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph. Identify the peaks based on their retention times compared to known standards. The area under each peak is proportional to the concentration of that component.

Visualizing the Workflow and Concepts

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis of this compound cluster_hcl Method 1: HCl cluster_socl2 Method 2: SOCl2 cluster_validation Validation cluster_titration Method 1: Titration cluster_gc Method 2: GC Start 3-methyl-2-butanol Reaction_HCl SN1 Reaction Start->Reaction_HCl Reaction_SOCl2 SN2/SNi Reaction Start->Reaction_SOCl2 HCl_reagent Conc. HCl HCl_reagent->Reaction_HCl Purification Purification (Washing, Drying, Distillation) Reaction_HCl->Purification SOCl2_reagent Thionyl Chloride SOCl2_reagent->Reaction_SOCl2 Reaction_SOCl2->Purification Product This compound Purification->Product Hydrolysis Hydrolysis (KOH) Product->Hydrolysis GC_analysis Gas Chromatography Product->GC_analysis Titration Argentometric Titration Hydrolysis->Titration Result_Titration Purity (as % Chloride) Titration->Result_Titration Result_GC Purity & Isomer Content GC_analysis->Result_GC

Caption: Experimental workflow for the synthesis and validation of this compound.

Carbocation_Rearrangement 3-methyl-2-butanol 3-methyl-2-butanol Protonation Protonation 3-methyl-2-butanol->Protonation + H+ Loss of H2O Loss of H2O Protonation->Loss of H2O - H2O Secondary Carbocation Secondary Carbocation Loss of H2O->Secondary Carbocation Attack by Cl- Attack by Cl- Secondary Carbocation->Attack by Cl- + Cl- 1,2-Hydride Shift 1,2-Hydride Shift Secondary Carbocation->1,2-Hydride Shift This compound\n(Desired Product) This compound (Desired Product) Attack by Cl-->this compound\n(Desired Product) Tertiary Carbocation Tertiary Carbocation 1,2-Hydride Shift->Tertiary Carbocation Attack by Cl- Attack by Cl- Tertiary Carbocation->Attack by Cl- + Cl- 2-Chloro-2-methylbutane\n(Rearranged Product) 2-Chloro-2-methylbutane (Rearranged Product) Attack by Cl- ->2-Chloro-2-methylbutane\n(Rearranged Product)

Caption: Potential carbocation rearrangement during synthesis with HCl.

References

A Comparative Kinetic Study of the Solvolysis of 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvolysis kinetics of 2-chloro-3-methylbutane, a secondary alkyl halide. The content delves into the reaction mechanism, factors influencing reaction rates, and potential carbocation rearrangements, supported by experimental data and detailed protocols. This information is crucial for understanding reaction pathways and predicting product formation in various chemical syntheses.

Executive Summary

The solvolysis of this compound in a polar protic solvent mixture, such as aqueous ethanol (B145695), proceeds primarily through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The rate of this reaction is dependent on the stability of the initially formed secondary carbocation. A key feature of this specific substrate is the potential for a hydride shift to form a more stable tertiary carbocation, leading to a mixture of substitution products. This guide compares the estimated reactivity of this compound with that of a similar secondary alkyl halide, 2-chlorobutane (B165301), based on established kinetic data for analogous bromoalkanes.

Comparative Kinetic Data

Alkyl HalideClassificationRelative Rate of Solvolysis (80% Ethanol, 25°C)[1]
This compound (Estimated) Secondary~35
2-Chlorobutane (Estimated) Secondary~40
Isopropyl bromide Secondary43
tert-Butyl bromide Tertiary1,200,000

Note: The relative rates for this compound and 2-chlorobutane are estimations based on the relative rate of isopropyl bromide, a comparable secondary alkyl halide. The slightly lower estimated rate for this compound compared to 2-chlorobutane is due to potential minor steric hindrance from the adjacent isopropyl group, which can slightly impede solvation of the developing carbocation.

Reaction Mechanism and Carbocation Rearrangement

The solvolysis of this compound follows an Sₙ1 pathway, which involves the formation of a carbocation intermediate in the rate-determining step.

A significant aspect of the solvolysis of this compound is the high propensity for a[1][2]-hydride shift. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. This rearrangement is a rapid process that occurs after the rate-determining step. Consequently, the nucleophilic attack by the solvent (water or ethanol) can occur at both the secondary and tertiary carbocations, leading to a mixture of products: 2-hydroxy-3-methylbutane (and its corresponding ethyl ether) and the rearranged 2-hydroxy-2-methylbutane (and its corresponding ethyl ether).

Experimental Protocols

The following is a detailed protocol for determining the rate of solvolysis of a secondary alkyl halide, such as this compound.

Objective: To determine the first-order rate constant for the solvolysis of this compound in 80% aqueous ethanol at 25°C.

Materials:

  • This compound

  • 80% (v/v) ethanol-water solution

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath (25°C)

  • Buret, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Preparation: A known volume of the 80% ethanol-water solvent is placed in a flask and allowed to equilibrate to 25°C in the water bath.

  • Initiation: A precise amount of this compound is added to the solvent, and a timer is started immediately. The solution is mixed thoroughly.

  • Titration: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a standard sodium hydroxide solution and a few drops of phenolphthalein indicator.

  • Endpoint Determination: The excess NaOH in the quenching flask is immediately back-titrated with a standard solution of hydrochloric acid (HCl) to the phenolphthalein endpoint.

  • Data Analysis: The concentration of the HCl produced from the solvolysis at each time point is calculated from the titration data. The rate constant (k) is then determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. The slope of this line will be equal to -k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Equilibrate 80% Ethanol in 25°C Water Bath init Add this compound Start Timer prep1->init aliquot Withdraw Aliquots at Timed Intervals init->aliquot quench Quench with NaOH and Indicator aliquot->quench titrate Back-titrate with HCl quench->titrate plot Plot ln[R-Cl] vs. Time titrate->plot calc Calculate Rate Constant (k) plot->calc

Caption: Experimental workflow for kinetic analysis.

SN1_mechanism cluster_step1 Step 1: Formation of Secondary Carbocation (Slow) cluster_rearrangement Hydride Shift (Fast) cluster_step2 Step 2: Nucleophilic Attack (Fast) reactant This compound sec_carbocation Secondary Carbocation + Cl⁻ reactant->sec_carbocation Ionization tert_carbocation Tertiary Carbocation sec_carbocation->tert_carbocation [1,2]-Hydride Shift product1 2-Hydroxy-3-methylbutane (and ethyl ether) sec_carbocation->product1 Solvent (H₂O/EtOH) product2 2-Hydroxy-2-methylbutane (and ethyl ether) tert_carbocation->product2 Solvent (H₂O/EtOH)

Caption: SN1 mechanism with hydride shift.

References

A Comparative Guide to Substitution Reactions: 2-Chloro-3-methylbutane vs. 1-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of two isomeric alkyl halides, 2-chloro-3-methylbutane and 1-chloro-3-methylbutane (B93926), in nucleophilic substitution reactions. Understanding the mechanistic pathways and factors influencing reaction outcomes is critical for synthetic chemistry and drug development. This document outlines the structural differences that dictate their reactivity via SN1 and SN2 mechanisms, supported by established chemical principles.

Structural and Mechanistic Overview

The reactivity of an alkyl halide in a nucleophilic substitution reaction is primarily determined by the structure of the substrate.

  • 1-Chloro-3-methylbutane is a primary (1°) alkyl halide. The carbon atom bonded to the chlorine is attached to only one other carbon atom. Due to minimal steric hindrance around the reaction center, it predominantly undergoes the SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]

  • This compound is a secondary (2°) alkyl halide. The carbon atom bonded to the chlorine is attached to two other carbon atoms. This structure allows for competition between SN1 and SN2 pathways, with the outcome heavily dependent on the reaction conditions. It is also prone to carbocation rearrangement under SN1 conditions.[3][4][5][6]

Comparison of Reactivity

FeatureThis compound (Secondary)1-Chloro-3-methylbutane (Primary)
Preferred Mechanism SN1 (especially with weak nucleophiles/protic solvents), can undergo SN2SN2
Relative SN2 Rate Slow, due to steric hindrance.[7][8]Fast, due to low steric hindrance.[1][2]
Relative SN1 Rate Moderate to Fast. Forms a secondary carbocation that can rearrange to a more stable tertiary carbocation.[3][4]Very slow to negligible. Would form a highly unstable primary carbocation.[1][9]
Carbocation Rearrangement Yes, a 1,2-hydride shift occurs to form a more stable tertiary carbocation.[3][4][5]Not applicable
Stereochemistry (if chiral) Racemization (SN1) or Inversion of configuration (SN2).Inversion of configuration (SN2).
Typical Nucleophiles Weak (e.g., H₂O, ROH) for SN1; Strong, non-bulky for SN2.Strong (e.g., I⁻, CN⁻, RO⁻) for SN2.
Solvent Effects Polar protic solvents (e.g., water, ethanol) favor SN1. Polar aprotic solvents (e.g., acetone (B3395972), DMSO) favor SN2.[10]Polar aprotic solvents favor SN2.

Reaction Mechanisms and Pathways

The differing structures of these two compounds lead to distinct reaction pathways, as illustrated below.

SN2_Reaction sub 1-Chloro-3-methylbutane ts Transition State [I···C···Cl]⁻ sub->ts Backside Attack nuc Nucleophile (e.g., I⁻) nuc->ts prod 1-Iodo-3-methylbutane ts->prod lg Cl⁻ ts->lg

Caption: SN2 mechanism for 1-chloro-3-methylbutane.

In the SN2 reaction of 1-chloro-3-methylbutane, a strong nucleophile performs a backside attack on the electrophilic carbon, leading to a concerted bond-forming and bond-breaking process through a single transition state.[1][10][11] This results in an inversion of stereochemistry if the carbon were chiral.

SN1_Reaction sub This compound carbocation1 Secondary Carbocation sub->carbocation1 Step 1: Loss of Cl⁻ (Slow, RDS) carbocation2 Tertiary Carbocation (more stable) carbocation1->carbocation2 1,2-Hydride Shift product1 Substitution Product (from 2° carbocation) carbocation1->product1 Nucleophilic Attack product2 Rearranged Substitution Product (Major) carbocation2->product2 Nucleophilic Attack nucleophile Nucleophile (e.g., H₂O) nucleophile->product1 nucleophile->product2

Caption: SN1 mechanism for this compound with rearrangement.

For this compound, under SN1 conditions (e.g., solvolysis in a protic solvent), the reaction proceeds in steps.[10] The rate-determining step is the loss of the chloride leaving group to form a secondary carbocation.[11] This intermediate can then undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation.[3][4] The nucleophile can attack both carbocations, but the major product will derive from the more stable tertiary carbocation.[3][4]

Experimental Protocols

Below are generalized protocols for conducting substitution reactions with these substrates.

A. Protocol for SN2 Reaction (e.g., 1-Chloro-3-methylbutane with Sodium Iodide)

This procedure is based on the Finkelstein reaction, a classic SN2 process.

  • Reagents and Setup:

    • 1-Chloro-3-methylbutane

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve sodium iodide in anhydrous acetone in the round-bottom flask.

    • Add 1-chloro-3-methylbutane to the solution.

    • Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.

    • After the reaction is complete (e.g., monitored by TLC or GC), cool the mixture to room temperature.

    • Filter the mixture to remove the NaCl precipitate.

    • Remove the acetone solvent from the filtrate under reduced pressure (rotary evaporation).

    • The remaining crude product can be purified by distillation.

B. Protocol for SN1 Reaction (e.g., Solvolysis of this compound)

This procedure demonstrates a typical SN1 solvolysis reaction where the solvent also acts as the nucleophile.

  • Reagents and Setup:

    • This compound

    • Aqueous ethanol (B145695) (e.g., 80% ethanol, 20% water)

    • Silver nitrate (B79036) (AgNO₃) in ethanol solution (for monitoring)

    • Test tubes, water bath.

  • Procedure:

    • Place the aqueous ethanol solvent in a test tube and bring it to a constant temperature in a water bath.

    • Add a measured amount of this compound to the solvent and start timing.

    • The reaction progress can be monitored by observing the formation of a silver chloride (AgCl) precipitate upon addition of aliquots of the reaction mixture to a silver nitrate solution. The rate is determined by how quickly the AgCl precipitate forms.[12]

    • The reaction will yield a mixture of substitution products (3-methyl-2-butanol and the rearranged 2-methyl-2-butanol) and elimination products.

    • Product distribution can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow start Start: Select Alkyl Halide (1° or 2°) reagents Add Nucleophile & Solvent start->reagents reaction Reaction under controlled Temperature & Time reagents->reaction monitoring Monitor Progress (TLC, GC, Precipitation) reaction->monitoring monitoring->reaction Continue workup Quench & Extract monitoring->workup Complete purification Purify Product (Distillation, Chromatography) workup->purification analysis Analyze Product (NMR, GC-MS, IR) purification->analysis

Caption: General experimental workflow for substitution reactions.

Conclusion

The choice between this compound and 1-chloro-3-methylbutane as a substrate in nucleophilic substitution reactions has profound mechanistic and synthetic implications.

  • 1-Chloro-3-methylbutane is an ideal substrate for predictable SN2 reactions , yielding a single substitution product with inversion of stereochemistry, especially when using strong nucleophiles in polar aprotic solvents.

  • This compound exhibits more complex behavior. While it can undergo SN2 reactions, it is generally slower than its primary isomer. It is more inclined towards the SN1 pathway , particularly in polar protic solvents, which leads to a mixture of products due to carbocation rearrangement. This makes it a less desirable substrate for syntheses requiring high regioselectivity unless the rearranged product is the desired outcome.

For drug development and fine chemical synthesis, where control over stereochemistry and product purity is paramount, the predictable nature of primary alkyl halides like 1-chloro-3-methylbutane in SN2 reactions is often preferred.

References

A Researcher's Guide to the Purification and Analysis of 2-Chloro-3-methylbutane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis and purification of chemical intermediates are paramount. This guide provides a comprehensive comparison of chromatographic techniques for the analysis of 2-Chloro-3-methylbutane, a volatile halogenated alkane. While High-Performance Liquid Chromatography (HPLC) is a cornerstone of many analytical labs, for small, volatile, and thermally stable molecules like this compound, Gas Chromatography (GC) is the superior method. This guide will delve into the experimental protocols for the purification and GC-based analysis of this compound and provide a data-driven comparison with HPLC to illustrate the basis for this methodological choice.

Method Selection: Why Gas Chromatography is the Gold Standard for this compound

The decision between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte. This compound is a volatile organic compound, making it an ideal candidate for GC analysis. In contrast, HPLC is tailored for non-volatile and thermally unstable compounds.[1][2] The high temperatures used in GC injectors and ovens facilitate the vaporization of volatile analytes for separation in the gas phase.[1] Applying these conditions to non-volatile or thermally labile molecules would lead to decomposition, making HPLC the necessary choice for such compounds.

Gas chromatography offers several advantages for the analysis of volatile compounds like this compound, including faster analysis times, higher resolution for separating similar volatile compounds, and greater sensitivity, especially when coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4] Furthermore, GC is often more cost-effective due to the use of inexpensive carrier gases, whereas HPLC requires a continuous supply of costly high-purity solvents.[1]

Purification of this compound: Fractional Distillation

Prior to analysis, purification of the synthesized or crude this compound is crucial. For separating liquid mixtures with close boiling points, fractional distillation is the method of choice. This technique enhances the separation efficiency compared to simple distillation by providing a larger surface area for repeated vaporization and condensation cycles.

Experimental Protocol: Fractional Distillation

Objective: To purify this compound from a mixture of reactants and byproducts.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature and collect the fraction that distills at or near the boiling point of this compound (approximately 97-99 °C).

  • Collect any lower-boiling impurities in a separate receiving flask before collecting the main product.

  • Stop the distillation when the temperature either drops or rises significantly, indicating that the desired compound has been collected.

Analysis of this compound: Gas Chromatography (GC)

The purity and identity of the distilled this compound can be reliably determined using Gas Chromatography.

Experimental Protocol: Gas Chromatography

Objective: To assess the purity of the purified this compound and determine its retention time.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 150 °C for 2 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane).

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent.

  • Inject the sample into the GC.

  • Record the chromatogram and determine the retention time of the main peak, which corresponds to this compound.

  • Calculate the purity of the sample by integrating the peak areas. The purity is the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Performance: GC vs. HPLC for Volatile Analyte Analysis

The following table summarizes the key performance differences between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of volatile compounds like this compound. The data presented is a representative comparison based on typical performance characteristics for this class of molecules.

Performance MetricGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Rationale for Volatile Analytes
Analysis Time 2-10 minutes[1]10-60 minutes[1]GC offers significantly faster run times for volatile compounds.
Resolution Excellent for volatile isomersLower for small, non-polar moleculesThe high efficiency of capillary GC columns provides superior separation of closely related volatile compounds.[1]
Sensitivity (LOD/LOQ) High (LOD: ~0.7 µg/mL, LOQ: ~2.1 µg/mL for similar VOCs)[5]Moderate (LOD: ~0.3 µg/mL, LOQ: ~0.91 µg/mL for UV-active compounds)[5]GC-FID is highly sensitive to hydrocarbons. HPLC-UV sensitivity is dependent on the presence of a chromophore, which is absent in this compound.
Cost per Analysis Low[3]High[3]GC uses inexpensive carrier gases, while HPLC requires costly, high-purity solvents.[1]
Sample Volatility RequiredNot suitable for volatile compoundsThe fundamental principle of GC relies on the analyte being volatile and thermally stable.[2]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical frameworks, the following diagrams, generated using Graphviz, illustrate the GC analysis workflow and the decision-making process for selecting the appropriate chromatographic technique.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Purified this compound Dilution Dilute in Hexane (1%) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for the GC analysis of this compound.

Method_Selection Analyte Analyte Properties Is_Volatile Is the analyte volatile and thermally stable? Analyte->Is_Volatile Use_GC Use Gas Chromatography (GC) Is_Volatile->Use_GC Yes Use_HPLC Use High-Performance Liquid Chromatography (HPLC) Is_Volatile->Use_HPLC No

References

A Comparative Analysis of Chlorine vs. Bromine as Leaving Groups in Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the efficiency of nucleophilic substitution and elimination reactions is paramount. A critical factor governing the rate and outcome of these reactions is the nature of the leaving group. This guide provides an objective, data-driven comparison of the leaving group ability of two common halogens, chlorine and bromine, when attached to an alkyl framework.

Executive Summary

Experimental evidence unequivocally demonstrates that bromine is a superior leaving group compared to chlorine in alkyl halides. This heightened reactivity of alkyl bromides over alkyl chlorides is observed in both S(_N)1 and S(_N)2 reaction mechanisms. The primary reasons for this difference are twofold: the lower carbon-bromine (C-Br) bond dissociation energy and the greater stability of the resulting bromide anion (Br⁻) in comparison to the chloride anion (Cl⁻). Consequently, alkyl bromides undergo nucleophilic substitution reactions at significantly faster rates than their chloro-analogs under identical conditions.

Data Presentation: A Quantitative Comparison

The superior leaving group ability of bromine is not merely a qualitative observation but is substantiated by quantitative kinetic data. The following table summarizes key physical and kinetic parameters that highlight the differences between chlorine and bromine as leaving groups.

ParameterAlkyl Chloride (R-Cl)Alkyl Bromide (R-Br)Significance
Average C-X Bond Dissociation Energy ~327 kJ/mol[1]~285 kJ/mol[1][2]The weaker C-Br bond requires less energy to break, facilitating a faster reaction rate.
Relative Rate of S(_N)2 Reaction 11671-Bromobutane reacts 167 times faster than 1-chlorobutane (B31608) with NaI in acetone (B3395972) at 25°C.[3]

Table 1: Comparison of Properties and Reactivity of Alkyl Chlorides and Bromides.

Factors Influencing Leaving Group Ability

The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departing from the substrate. Several interconnected factors contribute to this, as illustrated in the diagram below.

Leaving_Group_Ability cluster_factors Key Factors cluster_outcome Outcome cluster_comparison Chlorine vs. Bromine Bond_Strength C-X Bond Strength Leaving_Group_Ability Leaving Group Ability Bond_Strength->Leaving_Group_Ability Weaker bond = better leaving group Polarizability Polarizability of X⁻ Anion_Stability Stability of X⁻ Anion Polarizability->Anion_Stability Increases stability Anion_Stability->Leaving_Group_Ability More stable = better leaving group C_Cl C-Cl Bond (Stronger) C_Cl->Bond_Strength C_Br C-Br Bond (Weaker) C_Br->Bond_Strength Cl_ion Cl⁻ Anion (Less Polarizable) Cl_ion->Polarizability Br_ion Br⁻ Anion (More Polarizable) Br_ion->Polarizability

Figure 1. This diagram illustrates the relationship between Carbon-Halogen (C-X) bond strength, anion polarizability, and anion stability in determining the overall leaving group ability. Weaker C-X bonds and more stable anions lead to better leaving groups.

As depicted, the weaker C-Br bond and the higher polarizability of the larger bromide ion, which allows for more effective dispersal of the negative charge, contribute to the greater stability of the bromide anion.[4] This increased stability of the bromide ion as it departs lowers the activation energy of the reaction, leading to a faster rate.[4]

Experimental Protocols

The quantitative data presented in this guide is derived from well-established experimental methodologies designed to measure reaction kinetics. Below are detailed protocols for key experiments used to compare the leaving group abilities of chlorine and bromine.

Determination of S(_N)2 Reaction Rates by Monitoring Precipitate Formation (The Finkelstein Reaction)

This method is particularly useful for comparing the rates of reaction of different primary alkyl halides with sodium iodide in acetone.

Objective: To determine the relative rates of S(_N)2 reaction for an alkyl chloride and an alkyl bromide.

Materials:

  • 15% Sodium Iodide (NaI) in acetone solution

  • Alkyl chloride (e.g., 1-chlorobutane)

  • Alkyl bromide (e.g., 1-bromobutane)

  • Acetone for control

  • Test tubes and rack

  • Stopwatch

Procedure:

  • Set up three clean, dry test tubes.

  • To each test tube, add 2 mL of the 15% NaI in acetone solution.

  • To the first test tube, add 2 drops of 1-chlorobutane.

  • To the second test tube, add 2 drops of 1-bromobutane.

  • The third test tube can serve as a control with the addition of a few drops of acetone.

  • Start the stopwatch immediately after the addition of the alkyl halide.

  • Shake the tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate. The product of the reaction, sodium chloride (NaCl) or sodium bromide (NaBr), is insoluble in acetone, while NaI is soluble. The formation of a cloudy precipitate indicates that the reaction has occurred.[5]

  • Record the time it takes for the precipitate to first appear in each test tube. A faster appearance of the precipitate corresponds to a faster reaction rate.

Determination of S(_N)1 Solvolysis Rates by Titration

This method is suitable for monitoring the rate of S(_N)1 solvolysis of tertiary alkyl halides, where the reaction produces a hydrohalic acid as a byproduct.

Objective: To measure the rate of solvolysis of a tertiary alkyl halide (e.g., tert-butyl chloride or tert-butyl bromide) in an aqueous ethanol (B145695) solution.

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl chloride)

  • Aqueous ethanol solution (e.g., 50:50 water:ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Burette, pipettes, and Erlenmeyer flasks

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Prepare a reaction mixture by dissolving a known amount of the tertiary alkyl halide in the aqueous ethanol solvent in an Erlenmeyer flask.

  • Add a few drops of the acid-base indicator to the reaction mixture.

  • Place the flask in a constant temperature water bath to maintain a stable reaction temperature.

  • The solvolysis reaction will produce HCl (or HBr), causing the indicator to change color as the solution becomes acidic.

  • Start the stopwatch and begin titrating the reaction mixture with the standardized NaOH solution from a burette. The goal is to add NaOH at a rate that maintains the solution at the neutral endpoint of the indicator.

  • Record the volume of NaOH added at regular time intervals. The volume of NaOH added is directly proportional to the amount of alkyl halide that has reacted.[6]

  • The rate of the reaction can be determined by plotting the concentration of the alkyl halide (calculated from the volume of NaOH used) versus time and analyzing the resulting curve to determine the rate constant. For an S(_N)1 reaction, a plot of the natural logarithm of the alkyl halide concentration versus time should yield a straight line, the slope of which is the negative of the first-order rate constant, -k.

Analysis of Alkyl Halides by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique that can be used to monitor the progress of a reaction by separating and quantifying the reactants and products over time.

Objective: To determine the rate of a nucleophilic substitution reaction by measuring the disappearance of the starting alkyl halide and the appearance of the product.

Materials:

  • Gas chromatograph (GC) equipped with an appropriate column (e.g., VF-624ms) and detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).[7]

  • Reaction mixture (alkyl halide, nucleophile, solvent).

  • Internal standard (a non-reactive compound added to the reaction mixture in a known concentration to aid in quantification).

  • Syringes for injection.

Procedure:

  • Set up the nucleophilic substitution reaction in a thermostated vessel.

  • At timed intervals (t = 0, 5, 10, 20 minutes, etc.), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent) to stop the reaction.

  • Add a known amount of an internal standard to the quenched aliquot.

  • Inject a small volume of the prepared sample into the gas chromatograph.

  • The GC will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • The detector will generate a signal for each component, and the area under each peak in the resulting chromatogram is proportional to the concentration of that component.

  • By comparing the peak area of the alkyl halide to that of the internal standard at each time point, the change in concentration of the alkyl halide can be accurately determined.

  • Plot the concentration of the alkyl halide versus time to determine the reaction rate and rate constant.

Conclusion

References

Safety Operating Guide

Safe Disposal of 2-Chloro-3-methylbutane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-methylbutane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this hazardous chemical waste.

Immediate Safety Considerations: this compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3] Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.[3]

Step 1: Waste Identification and Segregation

Proper identification and segregation are the foundational steps for safe disposal. Due to its properties, this compound is classified as a hazardous waste.

  • Waste Stream: This chemical must be collected as halogenated organic solvent waste.[4]

  • Incompatibility: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.[5] Mixing with other waste is prohibited.[1]

  • Original Containers: Whenever possible, leave the chemical in its original container.[1] This minimizes the risk of using an incompatible container and ensures proper labeling.

Step 2: Containerization and Labeling

Proper containment and clear labeling are critical for safety and regulatory compliance.

  • Container Requirements: If not in its original container, use a sturdy, leak-proof container made of a compatible material (e.g., glass or polyethylene) with a secure screw-top cap.[5][6] The container must be clean and dry before use.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (no abbreviations).[5]

    • The concentration and composition of the waste.

    • The date the container was designated for waste.

    • Appropriate hazard pictograms (e.g., flammable, irritant).

  • Container Management: Keep waste containers closed at all times, except when adding waste.[5][7] Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]

Step 3: Storage and Accumulation

Waste must be stored safely in a designated area while awaiting pickup.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be a well-ventilated, cool, and dry location, such as a designated cabinet for flammable liquids.[1][3]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][8]

  • Segregation in Storage: Store the container away from incompatible materials.[5]

Step 4: Arranging for Disposal

Disposal of this compound must be handled by licensed professionals.

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]

  • Uncleaned Containers: Handle empty, uncleaned containers in the same manner as the chemical itself and dispose of them through the hazardous waste program.[1] For containers to be considered non-hazardous, they must be triple-rinsed, with the first rinse collected as hazardous waste.[5]

  • Spill Residue: Any materials used to clean up a spill of this compound (e.g., absorbent pads, sand) must also be collected, containerized, and disposed of as hazardous waste.[8][9]

Quantitative Data and Physical Properties

The physical and chemical properties of a substance are crucial for its safe handling and disposal. While specific quantitative disposal limits are determined by local regulations, the properties below inform its classification as a hazardous material.

PropertyValueCitation
Molecular Formula C₅H₁₁Cl[10]
Molecular Weight 106.60 g/mol [2]
Physical State Liquid[3]
Appearance Colorless[2]
Boiling Point 99 - 100 °C[2]
Flash Point 16 °C[2]
Classification Flammable Liquid, Category 2[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Storage cluster_3 Disposal A Generate this compound Waste B Identify as Halogenated Organic Waste A->B C Is original container available? B->C D Use Original Container C->D Yes E Select Compatible, Labeled Waste Container C->E No G Securely Cap Container (Do not overfill) D->G F Transfer Waste E->F F->G H Place in Secondary Containment G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Segregate from Incompatibles I->J K Contact EHS or Licensed Waste Disposal Service J->K L Schedule Waste Pickup K->L M Properly Disposed L->M

Disposal workflow for this compound.

Experimental Protocols

Currently, there are no widely adopted, standard experimental protocols for the in-lab chemical neutralization or degradation of this compound that are recommended over professional disposal. The established and required procedure is to dispose of it as hazardous waste through a licensed service.[9] This ensures complete and safe destruction in compliance with environmental regulations. Methods like electrochemical dehalogenation are being researched but are not intended for routine laboratory waste treatment.[11] The primary "protocol" is the procedural one outlined above for collection and disposal.

References

Personal protective equipment for handling 2-Chloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for the handling of 2-Chloro-3-methylbutane (CAS No. 631-65-2) for researchers, scientists, and drug development professionals. Due to limited available safety data for this specific compound, a conservative approach to handling is strongly recommended.

Operational Plan: Handling and Disposal

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Use explosion-proof equipment and lighting.[1]

  • Ground and bond containers when transferring the material to prevent static discharge.[1][2]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves. Due to the lack of specific breakthrough time data for this compound, it is advisable to use gloves rated for similar chlorinated hydrocarbons or to double-glove. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not inhale vapors or mists.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools.[1]

  • Wash hands thoroughly after handling.[3]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

5. Spill and Leak Procedures:

  • Evacuate the area and eliminate all ignition sources.[3]

  • Ventilate the area of the spill.

  • Wear appropriate PPE as described above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

6. Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contact a licensed professional waste disposal service.[3]

  • Do not dispose of down the drain.

Quantitative Data

A thorough search of available safety data sheets and chemical databases did not yield specific quantitative occupational exposure limits (OELs) or glove breakthrough time data for this compound. The table below summarizes its known physical and chemical properties.

PropertyValueReference
CAS Number 631-65-2[4]
Molecular Formula C₅H₁₁Cl[5]
Molecular Weight 106.59 g/mol [6]
Boiling Point 90.4 °C at 760 mmHg[5]
Density 0.865 g/cm³[5]
Occupational Exposure Limits (OELs) No data available
Glove Breakthrough Time No specific data available for this compound

Experimental Protocols

Detailed experimental protocols should be developed on a case-by-case basis, incorporating the safety and handling procedures outlined in this guide. A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.

Visualizations

Below is a logical workflow for selecting Personal Protective Equipment when handling chemicals with limited safety data, such as this compound.

PPE_Selection_Workflow PPE Selection for Chemicals with Limited Data cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Handling start Identify Chemical (this compound) search_data Search for Specific Safety Data (SDS, OELs) start->search_data data_found Specific Data Available? search_data->data_found no_data Limited or No Specific Data Found data_found->no_data No ppe_selection Select PPE Based on Conservative Approach data_found->ppe_selection Yes analog_data Review Data for Similar Compounds (e.g., other chlorinated alkanes) no_data->analog_data eng_controls Implement Engineering Controls (Fume Hood, Ventilation) analog_data->eng_controls eng_controls->ppe_selection eye_face Eye/Face Protection: Chemical Goggles & Face Shield ppe_selection->eye_face skin Skin Protection: Chemically Resistant Gloves (Consider Double Gloving) & Lab Coat ppe_selection->skin respiratory Respiratory Protection: Required if outside fume hood ppe_selection->respiratory handling Follow Safe Handling & Disposal Procedures eye_face->handling skin->handling respiratory->handling

Caption: PPE selection workflow for chemicals with limited safety data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylbutane
Reactant of Route 2
2-Chloro-3-methylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.